A-Lactulose
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXQZRRLOGAJF-WJONTELPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260218 | |
| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85026-53-5 | |
| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-β-D-Galactopyranosyl-α-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Lactulose: A Comprehensive Technical Guide to Synthesis and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Lactulose (4-O-β-D-galactopyranosyl-α-D-fructofuranose), a synthetic disaccharide, is a prominent molecule in the pharmaceutical and food industries. It is not naturally present in raw milk but can be formed during heat processing.[1] Commercially, it is produced through the isomerization of lactose (B1674315).[1] Renowned for its clinical applications in treating constipation and hepatic encephalopathy, its role as a prebiotic has garnered significant attention, opening avenues in functional food development.[2][3] This technical guide provides an in-depth exploration of the synthesis methodologies and structural analysis techniques for this compound, tailored for professionals in research and drug development.
Synthesis of this compound
The synthesis of lactulose (B1674317) primarily follows two main routes: chemical isomerization and enzymatic synthesis. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.
Chemical Synthesis: Isomerization of Lactose
The cornerstone of industrial lactulose production is the chemical isomerization of lactose in an alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement.[2] This reaction transforms the glucose moiety of lactose into a fructose (B13574) moiety.[2]
Reaction Mechanism:
The process is initiated by a base, which facilitates the formation of an enediol intermediate from the glucose portion of the lactose molecule. This intermediate subsequently rearranges to form the fructose unit, yielding lactulose.[2]
Method 1: Alkaline Isomerization with Sodium Aluminate
-
Materials: Lactose, Sodium Aluminate, Water, Ice, Carbon Dioxide (gaseous), Ion-exchange resins.
-
Procedure:
-
Prepare a 20-50% (w/w) aqueous solution or suspension of lactose and warm it to a temperature between 25°C and 50°C.
-
Add a 30-40% (w/w) solution of sodium aluminate to the lactose solution. The molar ratio of sodium aluminate to lactose can range from 0.5:1 to 2:1.
-
Allow the reaction to proceed for 6-16 hours at a temperature between 25°C and 50°C.
-
Quench the reaction by adding ice to the mixture.
-
Neutralize the mixture by bubbling gaseous CO2 at 0.25-0.5 MPa, which precipitates aluminum hydroxide (B78521).
-
Separate the aluminum hydroxide precipitate by filtration.
-
Deionize the resulting solution using ion-exchange resins.[4]
-
Method 2: Isomerization using Magnesium Oxide and Sodium Hydrosulphite
-
Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized Water, Strong cationic resin, Weak anionic resin.
-
Procedure:
-
Prepare a 60-70% aqueous solution of lactose.
-
Add magnesium oxide and sodium hydrosulphite, each at 0.05-0.2% by weight with respect to the lactose.
-
Heat the solution to 100°C and maintain this temperature for 10 minutes.
-
Cool the reaction mixture and filter off any unreacted lactose.
-
Purify the solution by passing it through a strong cationic resin followed by a weak anionic resin.[5]
-
Method 3: Borax-Mediated Isomerization
-
Materials: Lactose-monohydrate, Borax (B76245), De-ionized water, Weakly acidic ion exchanger, Strongly acidic ion exchanger.
-
Procedure:
-
Prepare a solution of 175 kg of lactose-monohydrate and 46.3 kg of borax in 800 kg of de-ionized water.
-
Heat the solution at 95°C for 3 hours.
-
Pass the resulting sugar mixture solution over a weakly acidic ion exchanger and then a strongly acidic ion exchanger to remove sodium ions.
-
Evaporate the solution to 15% dry material for further purification.[6]
-
| Catalyst/Method | Lactose Concentration | Temperature (°C) | Time (h) | Lactose Conversion (%) | Lactulose Yield (%) | Reference |
| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 | 55-65 | 83-85 | [4] |
| Sodium Aluminate | 20-50% (w/w) | 25-50 | 6-16 | 90-95 | 68-75 | [4] |
| MgO & Na hydrosulphite | 60-70% (w/w) | ~100 | ~0.17 | - | - | [5] |
| Borax | ~17.1% (w/w) | 95 | 3 | - | ~42.4 (from initial lactose) | [6] |
| Ge-132 (Organogermanium) | - | 60 | 0.33-0.5 | - | ~43-50 (g/L) | [7] |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a more environmentally friendly and specific alternative to chemical methods, minimizing byproduct formation.[8][9] The two primary enzymatic strategies are transgalactosylation and isomerization.
Enzymatic Pathways:
-
Transgalactosylation: Catalyzed by β-galactosidase, this process involves the transfer of a galactosyl group from lactose to fructose. This reaction competes with the hydrolysis of lactose into glucose and galactose.[10]
-
Isomerization: Cellobiose 2-epimerase can directly convert the glucose moiety of lactose into a fructose moiety to form lactulose.[8][11]
Method 1: Transgalactosylation using β-galactosidase
-
Enzyme Source: β-galactosidases from various microorganisms like Aspergillus oryzae or Kluyveromyces lactis are commonly used.[10][12]
-
Materials: Lactose, Fructose, β-galactosidase, appropriate buffer (e.g., phosphate (B84403) or citrate-phosphate buffer).
-
Procedure:
-
Prepare a solution containing lactose (e.g., 10% w/w) and fructose (e.g., 30% w/w) in a suitable buffer at the optimal pH for the enzyme (e.g., pH 6.7 for K. lactis β-galactosidase).
-
Add the β-galactosidase enzyme solution (e.g., 400 µl of 3000 U/ml for 100g of sugar solution).
-
Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a specific duration (e.g., 120 minutes), with periodic sampling to monitor lactulose concentration.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).
-
Method 2: Continuous Synthesis in a Stirred Tank Reactor (CSTR)
-
Enzyme: Immobilized β-galactosidase from Aspergillus oryzae on glyoxyl agarose (B213101) support.
-
Materials: Lactose, Fructose, 100 mM citrate-phosphate buffer (pH 4.5).
-
Procedure:
-
Set up a CSTR with an effective volume of 2 L and a working volume of 585 mL.
-
Maintain the reactor temperature at 50°C and pH at 4.5.
-
Prepare the substrate solution with a total sugar concentration of 50% (w/w) in the citrate-phosphate buffer, with a fructose to lactose molar ratio of 8.
-
Feed the substrate solution into the reactor containing the immobilized enzyme (29.06 IUH·mL–1) at a flowrate of 12 mL·min–1.
-
Continuously collect the effluent and quantify the substrates and products using HPLC.[13][14]
-
| Enzyme | Method | Substrate Concentration | Temperature (°C) | pH | Max. Lactulose Yield (%) | Reference |
| β-galactosidase (K. lactis) | Batch | 10% Lactose, 30% Fructose | 40 | 6.7 | 12.2 (relative to initial lactose) | [15] |
| β-galactosidase (A. oryzae) | CSTR | 50% (w/w) total sugars | 50 | 4.5 | - | [13] |
| Cellobiose 2-epimerase (C. saccharolyticus) in S. cerevisiae | Batch | - | - | - | 20.8 | [11] |
| Immobilized β-galactosidase & Glucose Isomerase | Batch | 14-20% Lactose | 53.5 | 7.5 | - | [16] |
Purification of this compound
Purification is a critical step to remove unreacted lactose, monosaccharides (galactose, fructose), and other byproducts.
Experimental Protocols for Purification
Method 1: Crystallization from Ethanol (B145695)
-
Materials: Commercial lactulose syrup, Absolute ethanol.
-
Procedure:
-
Take a commercial lactulose syrup and evaporate it to dryness under vacuum to remove water. This can be facilitated by adding and evaporating absolute ethanol 2-3 times.
-
Add absolute ethanol in a proportion of 4 mL per gram of lactulose present.
-
Boil the mixture under reflux for 3 hours.
-
Cool the mixture and agitate at 60°C for 4 hours to enlarge the crystals.
-
Filter the cooled mixture, wash the crystals with pre-cooled solvent, and dry them in a vacuum oven at 50°C for 3 hours. A crystallization yield of 90% with a purity of 99.2% can be achieved.[9][17]
-
Method 2: Chromatographic Purification using Boron Resin
-
Materials: Lactulose syrup, Bifunctionalised boron resin, Acid solution (e.g., HCl).
-
Procedure:
-
Pass an aqueous lactulose solution (5-40% carbohydrates) through a column containing a bifunctionalised boron resin.
-
The lactulose is selectively retained by the resin.
-
Elute the impurities, such as lactose and galactose, with water.
-
Subsequently, elute the purified lactulose from the resin using an acid solution.[9][18]
-
Structural Analysis of this compound
The precise three-dimensional structure of this compound is crucial for understanding its chemical properties and biological functions. Several analytical techniques are employed for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of lactulose in solution.
-
Sample Preparation: Dissolve a known amount of lactulose in a suitable deuterated solvent, such as water (D₂O).
-
Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).
-
Data Analysis: Assign the proton and carbon signals to the respective atoms in the galactose and fructose moieties of the lactulose molecule. The anomeric protons and carbons are particularly informative for identifying the different isomers present in solution.
The ¹³C CPMAS NMR spectrum of lactulose trihydrate has been used to identify the crystalline isomer as the β-furanose form.[12]
¹H-¹³C HSQC Spectral Data (in D₂O at 600 MHz, pH 7.00) [19]
| ¹H Shift (ppm) | ¹³C Shift (ppm) |
| 4.55 | 103.53 |
| 4.45 | 105.60 |
| 4.28 | 77.56 |
| 4.24 | 86.82 |
| 4.20 | 69.57 |
| 4.12 | 80.16 |
| 4.02 | 82.75 |
| 4.01 | 65.71 |
| 3.92 | 71.39 |
| 3.91 | 68.93 |
| 3.79 | 63.99 |
| 3.76 | 63.92 |
| 3.74 | 65.72 |
| 3.72 | 66.65 |
| 3.71 | 78.12 |
| 3.67 | 75.52 |
| 3.59 | 73.65 |
| 3.58 | 65.39 |
| 3.57 | 66.65 |
| 3.56 | 73.52 |
X-Ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure of this compound, including bond lengths, bond angles, and crystal packing.
-
Crystal Growth: Grow single crystals of lactulose, for example, as lactulose trihydrate.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays (e.g., CuKα radiation). Collect the diffraction data at a controlled temperature (e.g., room temperature).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
| Parameter | Value |
| Chemical Formula | C₁₂H₂₂O₁₁·3H₂O |
| Isomeric Form in Crystal | β-furanose |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.6251(3) |
| b (Å) | 12.8096(3) |
| c (Å) | 17.7563(4) |
| Pyranose Ring Conformation | ⁴C₁ chair |
| Furanose Ring Conformation | ⁴T₃ |
| O-5'-C-1'-O-1'-C-4 Torsion Angle (°) | 79.9(2) |
| C-1'-O-1'-C-4-C-5 Torsion Angle (°) | -170.3(2) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of lactulose and can be coupled with liquid chromatography (LC-MS/MS) for its quantification in complex matrices.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., raffinose).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer 150 µL of the supernatant for LC-MS/MS analysis.[3]
-
-
Chromatographic Separation: Use a suitable column (e.g., HILIC-ZIC®) for separation.[20]
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Monitor the specific precursor and product ion transitions for lactulose and the internal standard.[3][20]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lactulose | 341.2 | 160.952 |
Mechanism of Action: The Prebiotic Effect of this compound
This compound is not hydrolyzed by human intestinal enzymes and reaches the colon intact.[21][22] In the colon, it is selectively metabolized by the gut microbiota, particularly Bifidobacteria and Lactobacilli.[21] This fermentation leads to the production of short-chain fatty acids (SCFAs) such as lactic, acetic, and butyric acid, which lower the colonic pH.[21]
The beneficial effects of lactulose as a prebiotic stem from this microbial fermentation and include:
-
Modulation of Gut Microbiota: Promotes the growth of beneficial bacteria while inhibiting pathogenic species.[21]
-
Laxative Effect: The osmotic activity of lactulose and the production of SCFAs increase water content in the colon and stimulate peristalsis, alleviating constipation.[21][23]
-
Reduction of Blood Ammonia (B1221849): The acidic environment in the colon traps ammonia as ammonium (B1175870) ions (NH₄⁺), which are then excreted, a key mechanism in the treatment of hepatic encephalopathy.[21][23]
-
Enhanced Mineral Absorption: The lower colonic pH improves the absorption of minerals like calcium and magnesium.[21][24]
Visualizations
Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis and purification of lactulose.
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of lactulose via transgalactosylation.
Mechanism of Action in the Gut
Caption: Prebiotic mechanism of action of lactulose in the colon.
References
- 1. Lactulose - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. US4536221A - Process for preparing lactulose from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]
- 6. US5071530A - Method of manufacturing lactulose - Google Patents [patents.google.com]
- 7. Efficient Continuous Production of Lactulose Syrup by Alkaline Isomerization Using an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic production of lactulose and 1-lactulose: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CA1223254A - Lactulose purification process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. Crystal structure and n.m.r. analysis of lactulose trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 14. Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abstract 237 - Enzymatic synthesis of lactulose from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 16. Lactulose synthesis - chemicalbook [chemicalbook.com]
- 17. EP0158148B1 - Lactulose purification process - Google Patents [patents.google.com]
- 18. data.epo.org [data.epo.org]
- 19. Lactulose | C12H22O11 | CID 11333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. prebioticassociation.org [prebioticassociation.org]
The Core Mechanism of A-Lactulose in Reshaping the Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactulose (B1674317), a synthetic disaccharide, has long been recognized for its clinical efficacy in treating constipation and hepatic encephalopathy. Its primary mechanism of action is rooted in its role as a prebiotic, profoundly influencing the composition and metabolic output of the gut microbiota. This technical guide provides a comprehensive examination of the molecular and microbial processes that underpin the effects of lactulose. Through a detailed analysis of its fermentation by commensal bacteria, the subsequent production of short-chain fatty acids (SCFAs), and the intricate network of microbial cross-feeding, we elucidate how lactulose drives a shift towards a healthier gut ecosystem. This guide synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating its effects, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction: Lactulose as a Prebiotic Modulator
Lactulose, a synthetic sugar composed of galactose and fructose, is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact.[1] There, it serves as a selective substrate for a specific consortium of gut bacteria, most notably Bifidobacterium and Lactobacillus species, classifying it as a prebiotic.[2][3][4] The fermentation of lactulose by these beneficial microbes initiates a cascade of events that collectively contribute to its therapeutic effects. These include a significant alteration in the gut microbial landscape, the production of beneficial metabolites, and the inhibition of pathogenic bacteria.[2][3][5]
The Impact of Lactulose on Gut Microbiota Composition
The administration of lactulose consistently leads to a significant increase in the abundance of beneficial bacteria, a phenomenon often referred to as the "bifidogenic effect."[2][6] This selective stimulation is a cornerstone of its mechanism of action.
Quantitative Changes in Microbial Populations
Numerous in vitro and in vivo studies have quantified the impact of lactulose on the gut microbiota. The following tables summarize key findings from this research.
| Table 1: Effect of Lactulose on Bifidobacterium Abundance | ||||
| Study Type | Dosage | Duration | Baseline (log10 CFU/g) | Post-intervention (log10 CFU/g) |
| In vivo (Human) | 3 g/day | 2 weeks | 9.7 ± 0.1 | 10.4 ± 0.1 |
| In vivo (Human) | 10 g/day | 6 weeks | 8.25 ± 0.53 | 9.54 ± 0.28 |
| In vivo (Human) | 1 g/day | 2 weeks | 9.93 ± 0.57 | 10.10 ± 0.40 |
| In vivo (Human) | 2 g/day | 2 weeks | 9.95 ± 0.63 | 10.23 ± 0.53 |
| In vivo (Human) | 4 g/day | 2 weeks | 17.4% (relative abundance) | 26.7% (relative abundance) |
| In vitro | - | - | - | 3.0 log CFU increase |
Data compiled from multiple sources.[1][2][5][7]
| Table 2: Effect of Lactulose on Lactobacillus Abundance | |||
| Study Type | Dosage | Duration | Change in Abundance |
| In vitro | - | - | 1.9 log CFU increase |
| In vitro | 5 g/day | 5 days | >50-fold increase |
| In vivo (Human) | - | - | No significant change in some studies |
Data compiled from multiple sources.[2][3][5][8]
Fermentation and Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of lactulose by gut bacteria leads to the production of significant amounts of short-chain fatty acids (SCFAs), primarily acetate (B1210297), butyrate (B1204436), and lactate (B86563).[9][10] These metabolites are central to the physiological effects of lactulose.
The Role of SCFAs
-
Acetate: The most abundant SCFA produced from lactulose fermentation, acetate is utilized by other bacteria and absorbed into the bloodstream, where it can influence systemic processes.[2]
-
Butyrate: A crucial energy source for colonocytes, butyrate strengthens the gut barrier and has anti-inflammatory properties.[2]
-
Lactate: Produced by lactic acid bacteria, lactate can be converted to other SCFAs, such as butyrate, by other members of the microbiota.[2]
The production of these acids leads to a decrease in the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[2][11]
Quantitative SCFA Production
The following table summarizes the quantitative data on SCFA production following lactulose fermentation.
| Table 3: Effect of Lactulose on SCFA Production (In Vitro) | ||||
| Dosage | Duration | Total SCFAs (mmol) | Acetate (mmol) | Butyrate (mmol) |
| Control | 120 h | 332 ± 34 | - | - |
| 2 g/day | 120 h | 451 ± 3 | Increased | - |
| 3 g/day | 120 h | 399 ± 21 | Increased | Increased |
| 4 g/day | 120 h | 427 ± 76 | Increased | Increased |
| 5 g/day | 120 h | 471 ± 12 | Increased | Increased |
Data from an in vitro model of the human large intestine.[8]
Signaling Pathways and Cross-Feeding Mechanisms
The metabolic activity of primary lactulose fermenters initiates a complex web of interactions within the gut microbial community, a process known as cross-feeding.
Microbial Cross-Feeding
Bifidobacterium and Lactobacillus species primarily produce acetate and lactate from lactulose fermentation.[2] These metabolites are then utilized by other bacteria, such as Faecalibacterium prausnitzii and Roseburia species, to produce butyrate.[2][12] This metabolic interdependence highlights the broader impact of lactulose beyond the direct stimulation of primary fermenters.[12]
Gut-Brain Axis Communication
The gut microbiota and its metabolites, including SCFAs, play a crucial role in the bidirectional communication between the gut and the brain, known as the gut-brain axis.[13][14] Lactulose, by modulating the gut microbiota and SCFA production, can influence this axis. While the precise signaling pathways are still under investigation, it is hypothesized that SCFAs can cross the blood-brain barrier and influence neurotransmitter systems and neuroinflammation.[13]
References
- 1. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchopenworld.com [researchopenworld.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of lactulose on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Lactulose Improves Neurological Outcomes by Repressing Harmful Bacteria and Regulating Inflammatory Reactions in Mice After Stroke [frontiersin.org]
- 14. The effects of rifaximin and lactulose on the gut-liver-brain axis in rats with minimal hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
A-Lactulose: A Comprehensive Technical Guide on its Biological Functions and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Lactulose, a synthetic disaccharide composed of fructose (B13574) and galactose, is a non-digestible carbohydrate with well-established therapeutic applications and significant prebiotic properties. Due to its unique chemical structure, it resists hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.[1][2] In the colon, it is selectively fermented by the resident microbiota, leading to a cascade of physiological effects that extend beyond its primary use as a laxative and a treatment for hepatic encephalopathy. This technical guide provides an in-depth analysis of the biological functions and physiological effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to support further research and drug development.
Core Biological Functions and Physiological Effects
Osmotic Laxative Effect
The primary and most well-known function of lactulose (B1674317) is its osmotic laxative effect. By reaching the colon undigested, lactulose and its fermentation products increase the osmotic pressure within the intestinal lumen.[3][4] This osmotic gradient draws water into the colon, which softens the stool and increases its volume, thereby promoting bowel movements and alleviating constipation.[3][4] Clinical trials have consistently demonstrated the efficacy of lactulose in increasing stool frequency and improving stool consistency in patients with chronic constipation.[5][6]
Reduction of Blood Ammonia (B1221849) in Hepatic Encephalopathy
Lactulose plays a crucial role in the management of hepatic encephalopathy (HE), a neuropsychiatric syndrome associated with severe liver disease and elevated blood ammonia levels.[1][7] Its therapeutic effect in HE is multifactorial:
-
Acidification of the Colon: Fermentation of lactulose by colonic bacteria produces short-chain fatty acids (SCFAs), primarily lactic acid and acetic acid, which lower the pH of the colon.[2][8]
-
Ammonia Trapping: The acidic environment promotes the conversion of ammonia (NH3) to the non-absorbable ammonium (B1175870) ion (NH4+).[2][9] This "trapping" of ammonia in the colon prevents its absorption into the bloodstream and facilitates its excretion in the feces.[2][9]
-
Modulation of Gut Microbiota: Lactulose favors the growth of non-urease-producing bacteria, such as Lactobacillus and Bifidobacterium, while suppressing urease-producing bacteria that contribute to ammonia production.[8]
-
Cathartic Effect: The laxative effect of lactulose also helps to reduce the production and absorption of ammonia by decreasing colonic transit time.[4]
Clinical studies have shown that lactulose therapy can decrease blood ammonia levels by 25% to 50%, leading to improvements in the mental state of patients with HE.[10]
Prebiotic Effects and Modulation of Gut Microbiota
Lactulose is a well-established prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria.[11][12] Numerous studies have demonstrated that lactulose intake leads to a significant increase in the populations of Bifidobacterium and Lactobacillus species.[7][13][14] This bifidogenic effect contributes to a healthier gut microbial composition.[13]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of lactulose by the gut microbiota results in the production of significant amounts of SCFAs, primarily acetate, propionate, and butyrate (B1204436).[2][15][16] These SCFAs have a wide range of physiological effects:
-
Energy Source for Colonocytes: Butyrate is the preferred energy source for colon epithelial cells, playing a vital role in maintaining the health and integrity of the colonic mucosa.[15][17]
-
Anti-inflammatory and Immunomodulatory Effects: SCFAs can modulate immune responses in the gut.[18] Butyrate, for instance, has been shown to have anti-inflammatory properties.[18]
-
Regulation of Gene Expression: Butyrate acts as a histone deacetylase (HDAC) inhibitor, which can influence the expression of genes involved in cell proliferation, differentiation, and apoptosis.[10][19]
Enhancement of Mineral Absorption
Several studies have shown that lactulose can enhance the absorption of minerals, particularly calcium and magnesium.[20][21][22] The proposed mechanism involves the SCFA-induced reduction of pH in the colon, which increases the solubility of these minerals and facilitates their absorption.[23]
Immunomodulatory Effects
The immunomodulatory effects of lactulose are largely attributed to the production of SCFAs and the modulation of the gut microbiota.[18] SCFAs can influence the activity of various immune cells.[24] Studies in animal models suggest that lactulose can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[25][26]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the physiological effects of this compound.
Table 1: Effect of this compound on Gut Microbiota Composition
| Study Population | Lactulose Dose | Duration | Key Findings | Reference |
| Healthy Japanese Adults | 4 g/day | 2 weeks | Significant increase in the percentage of Bifidobacterium in fecal microbiota (from 17.4% to 26.7%). | [14] |
| Healthy Volunteers | 10 g/day | 6 weeks | Significant increase in fecal Bifidobacterium counts. | [4] |
| Healthy Volunteers | 3 g/day | 2 weeks | Significant increase in Bifidobacterium and decrease in Clostridium perfringens and Bacteroidaceae. | [13] |
| C57BL/6J mice | Not specified | 3 weeks | Increased abundance of Bifidobacteriaceae and Lactobacillaceae. | [27] |
Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| Study Population | Lactulose Dose | Duration | Key Findings | Reference |
| Healthy Volunteers | Not specified | Not specified | In vitro fermentation of lactulose primarily produces acetate. | [9] |
| C57BL/6J mice | Not specified | 3 weeks | Significant decrease in branched-chain SCFAs. No significant change in total SCFAs. | [27] |
| Patients with Irritable Bowel Syndrome | 10 g (single dose) | 90 minutes | Lower postprandial serum levels of total SCFAs, acetic acid, propionic acid, and butyric acid compared to healthy controls. | [9] |
Table 3: Effect of this compound on Mineral Absorption
| Study Population | Lactulose Dose | Duration | Key Findings | Reference |
| Healthy Adult Men | 2 g and 4 g | Single dose | Dose-dependent increase in urinary stable isotope ratios of 44Ca/40Ca and 25Mg/24Mg, indicating enhanced absorption. | [20][21][22] |
| Rats | Not specified | Not specified | Lactulose was more potent than lactose (B1674315) in stimulating Ca absorption. | [23] |
Experimental Protocols
Clinical Trial on Mineral Absorption (Adapted from Seki et al.)[20][21][22]
-
Study Design: Double-blind, randomized, crossover clinical trial.
-
Participants: 24 healthy adult male volunteers.
-
Intervention: Oral administration of test foods containing 0 g (placebo), 2 g (low-dose), or 4 g (high-dose) of lactulose, along with 300 mg of Calcium (containing 20 mg of 44Ca) and 150 mg of Magnesium (containing 28 mg of 25Mg).
-
Data Collection: Urine samples were collected for 8 hours following the ingestion of the test food.
-
Analytical Method: The ratios of stable isotopes in the urine (44Ca/40Ca and 25Mg/24Mg) were measured by inductively coupled plasma-mass spectrometry (ICP-MS) to assess mineral absorption.
Clinical Trial on Constipation (Adapted from a study on chronic constipation in children)[5]
-
Study Design: Randomized controlled trial.
-
Participants: 100 children with chronic constipation.
-
Intervention: Participants were randomly allocated to receive either lactulose or a placebo for 6 weeks.
-
Data Collection: Daily stool frequency, stool consistency (using the Bristol Stool Form Scale), abdominal pain, and flatulence were recorded at baseline and after 6 weeks of treatment.
-
Outcome Measures: The primary outcome was the change in daily stool frequency.
In Vivo Study on Gut Microbiota and SCFAs in Mice (Adapted from a study on C57BL/6J mice)[27]
-
Study Design: Animal intervention study.
-
Subjects: C57BL/6J mice.
-
Intervention: Mice were administered lactulose for 3 weeks.
-
Data Collection: Fecal samples were collected for gut microbiota and SCFA analysis.
-
Analytical Methods:
-
Gut Microbiota: 16S rRNA high-throughput sequencing was used to analyze the composition of the gut microbiota.
-
SCFAs: Gas chromatography-mass spectrometry (GC-MS) was used to measure the concentrations of SCFAs in the feces.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a multifaceted compound with a range of well-documented biological functions and physiological effects. Its utility extends far beyond its traditional use as a laxative. The prebiotic properties of lactulose, leading to the modulation of the gut microbiota and the production of beneficial SCFAs, are central to its diverse health benefits, including the management of hepatic encephalopathy, enhancement of mineral absorption, and potential immunomodulatory activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Future research should continue to elucidate the intricate molecular mechanisms underlying its effects, particularly in the context of the gut-brain axis and immune regulation, to unlock new applications for this versatile molecule.
References
- 1. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-chain free-fatty acid G protein-coupled receptors in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized Clinical Trial on Treatment of Chronic Constipation by Traditional Persian Medicine Recommendations Compared to Allopathic Medicine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Low serum levels of short-chain fatty acids after lactulose ingestion may indicate impaired colonic fermentation in patients with irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinician.com [clinician.com]
- 16. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Lactulose on Calcium and Magnesium Absorption: A Study Using Stable Isotopes in Adult Men [jstage.jst.go.jp]
- 22. [PDF] Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men. | Semantic Scholar [semanticscholar.org]
- 23. Intestinal calcium absorption in rats is stimulated by dietary lactulose and other resistant sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Gut–lung axis in allergic rhinitis: microbial dysbiosis and therapeutic strategies [frontiersin.org]
- 25. Lactulose Modulates the Structure of Gut Microbiota and Alleviates Colitis-Associated Tumorigenesis [mdpi.com]
- 26. The potential role of lactulose pharmacotherapy in the treatment and prevention of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
A-Lactulose Fermentation by Colonic Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fermentation pathways of A-Lactulose by colonic bacteria. It details the core metabolic processes, the key bacterial species involved, the resulting metabolites, and the experimental methodologies used to elucidate these pathways. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of gastroenterology, microbiology, and pharmacology.
Introduction to this compound and its Prebiotic Action
Lactulose (B1674317) is a synthetic disaccharide composed of galactose and fructose, connected by a β-1-4 glycosidic bond.[1] This linkage makes it resistant to hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.[2][3][4][5] In the colon, lactulose is selectively metabolized by the resident microbiota, leading to its well-documented prebiotic effects.[2][3] These effects include the stimulation of beneficial bacteria, the production of advantageous metabolites, and the inhibition of pathogenic bacteria.[1][2][3] The fermentation of lactulose by colonic bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436), as well as gases such as hydrogen and carbon dioxide.[2][3][4][6] This metabolic activity leads to a reduction in colonic pH, which further influences the composition and function of the gut microbiota.[2][3][7]
Core Fermentation Pathways of this compound
The metabolism of lactulose by colonic bacteria is a multi-step process involving various enzymes and metabolic pathways. The initial and rate-limiting step is the cleavage of the β-1-4 glycosidic bond by the enzyme β-galactosidase, which is possessed by several gut bacteria.[8][9]
Primary Fermentation to Acetate and Lactate (B86563)
The primary fermenters of lactulose are bacteria that can directly utilize the disaccharide. Key among these are species of Bifidobacterium and Lactobacillus.[3][10][11][12] These bacteria metabolize lactulose to produce significant amounts of acetate and lactate.[2][6] Acetate is the most abundant SCFA produced from lactulose fermentation.[2][3]
Secondary Fermentation and Cross-Feeding for Butyrate Production
While primary fermenters like bifidobacteria and lactobacilli do not directly produce butyrate from lactulose, they play a crucial role in its formation through cross-feeding.[2][3] The acetate and lactate produced by these primary fermenters serve as substrates for other colonic bacteria, which then convert them into butyrate.[2][3] This cross-feeding mechanism is a vital aspect of the gut ecosystem's metabolic network. Butyrate is a critical energy source for colonocytes and has a key role in regulating gut permeability.[2][3]
The overall fermentation process can be visualized as follows:
Key Bacterial Genera and Species Involved
A diverse range of bacterial species in the colon can metabolize lactulose. While Bifidobacterium and Lactobacillus are the most well-studied and considered the primary beneficiaries of lactulose supplementation, other genera also play a role.[13][14]
| Bacterial Genus | Role in Lactulose Fermentation | Key Species |
| Bifidobacterium | Primary fermenter, produces acetate and lactate.[10][15] | B. adolescentis, B. animalis |
| Lactobacillus | Primary fermenter, produces lactate and acetate.[3][16] | L. acidophilus |
| Clostridium | Some species can ferment lactulose, contributing to SCFA production.[14] | C. perfringens |
| Bacteroides | Some species can utilize lactulose.[14] | B. fragilis |
| Streptococcus | Can ferment lactulose.[17] | |
| Enterococcus | Some species have been shown to utilize lactulose.[13] | E. faecium |
| Faecalibacterium | May be stimulated by lactulose, known for butyrate production.[8] | F. prausnitzii |
Quantitative Data on this compound Fermentation
The fermentation of lactulose leads to quantifiable changes in the gut microbiota composition and the production of metabolites. The following tables summarize key quantitative data from various studies.
Table 1: Changes in Bacterial Populations Following Lactulose Intervention
| Study Population | Lactulose Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |
| Healthy Adults | 10 g/day | 4 weeks | Significant increase | Not specified | [7] |
| Healthy Japanese Women | 1-3 g/day | 2 weeks | Increase of 0.17-0.28 log10 CFU/g | Not specified | [18] |
| Colitis Mice | 2% in diet | 14 weeks | Increased abundance | Increased abundance | [11] |
Table 2: Production of Short-Chain Fatty Acids from Lactulose Fermentation
| Experimental Model | Lactulose Concentration | Acetate Production | Propionate Production | Butyrate Production | Reference |
| In vitro fecal incubation | Not specified | Increased | Not specified | Increased (via cross-feeding) | [2][3] |
| In vitro fecal incubation with blood | Not specified | Increased | Decreased toxic SCFAs | Decreased toxic SCFAs | [19][20] |
| C57BL/6J mice | Not specified | Increased | Increased | Increased | [21] |
Table 3: Effect of Lactulose on Colonic pH
| Experimental Model | Lactulose Dosage/Concentration | pH Change | Reference |
| In vitro fecal incubation | Not specified | Decreased | [2][3] |
| In vitro fecal incubation | Not specified | Reduced | [22] |
Experimental Protocols
The study of this compound fermentation relies on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro Batch Fermentation of Lactulose
This protocol is used to simulate the fermentation of lactulose by gut microbiota in a controlled laboratory setting.
Objective: To assess the impact of lactulose on microbial composition and SCFA production.
Materials:
-
Anaerobic chamber
-
Sterile fermentation vessels
-
Anaerobic phosphate-buffered saline (PBS)
-
Anaerobic fermentation medium (e.g., Gifu Anaerobic Medium)
-
Resazurin (B115843) (anaerobic indicator)
-
Lactulose solution (e.g., 10% w/v)
-
Pooled human fecal samples
-
Sterile cheesecloth
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing pooled fecal samples in anaerobic PBS. Filter the slurry through several layers of sterile cheesecloth.[23]
-
Fermentation Setup: Dispense the anaerobic fermentation medium into sterile fermentation vessels. Add resazurin to indicate anaerobic conditions (medium should be colorless).[23]
-
Inoculation: Inoculate the fermentation medium with the fecal slurry.
-
Substrate Addition: Add the lactulose solution to the experimental vessels to the desired final concentration (e.g., 1% w/v). Include a control vessel with no added lactulose.[23]
-
Incubation: Incubate the vessels under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).
-
Sampling: Collect samples at various time points for analysis.
Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)
Objective: To quantify the concentrations of acetate, propionate, and butyrate in fermentation samples.
Procedure:
-
Sample Preparation: Centrifuge fermentation samples to pellet bacterial cells. Filter-sterilize the supernatant.[23]
-
Derivatization (Optional but common): Acidify the supernatant and extract SCFAs with an organic solvent (e.g., diethyl ether). Derivatize the SCFAs to make them volatile for GC analysis.
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column for SCFA separation.[23]
-
Quantification: Prepare a standard curve with known concentrations of acetate, propionate, and butyrate. Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve.[23]
Microbial Composition Analysis by 16S rRNA Gene Sequencing
Objective: To determine the changes in the microbial community composition in response to lactulose.
Procedure:
-
DNA Extraction: Extract total DNA from fermentation samples using a commercial kit, which typically involves mechanical lysis (bead-beating) of bacterial cells.[18][23]
-
PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers. Perform PCR in triplicate for each sample.[18][23]
-
Library Preparation and Sequencing: Purify the PCR products and prepare a sequencing library according to the platform's guidelines (e.g., Illumina MiSeq). Sequence the pooled libraries.[23]
-
Bioinformatic Analysis: Process the raw sequencing reads to remove low-quality sequences. Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assign taxonomy. Perform statistical analysis to identify differentially abundant taxa between lactulose-treated and control groups.[18]
Bacterial Signaling and Regulatory Pathways
The metabolism of lactulose in colonic bacteria is a regulated process. While detailed signaling pathways for lactulose are not as extensively studied as those for other sugars like lactose (B1674315), some general principles of carbohydrate metabolism apply. The presence of lactulose can induce the expression of genes encoding for β-galactosidase and transporters for the uptake of the disaccharide and its constituent monosaccharides.[13][24] The regulation is likely subject to catabolite repression, where the presence of a preferred sugar source like glucose might inhibit the utilization of lactulose.
The production of SCFAs and the resulting decrease in pH can also act as signals that modulate the metabolic activity and gene expression of the gut microbiota. For instance, the acidic environment can inhibit the growth of pH-sensitive pathogenic bacteria.[2][3]
Conclusion
This compound serves as a valuable prebiotic, selectively fermented by beneficial colonic bacteria to produce health-promoting metabolites, primarily short-chain fatty acids. The fermentation process, driven by key genera such as Bifidobacterium and Lactobacillus, leads to a healthier gut environment characterized by a lower pH and an increased abundance of beneficial microbes. The cross-feeding interactions that result in the production of butyrate highlight the complexity and cooperativity of the gut microbial ecosystem. The experimental protocols outlined in this guide provide a framework for further research into the intricate mechanisms of lactulose fermentation and its implications for human health and drug development.
References
- 1. prebioticassociation.org [prebioticassociation.org]
- 2. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 3. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Lactulose? [synapse.patsnap.com]
- 6. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prebiotic potential of lactulose: A review [phytopharmajournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Prebiotic galactooligosaccharides production from lactose and lactulose by Lactobacillus delbrueckii subsp. bulgaricus CRL450 - Food & Function (RSC Publishing) DOI:10.1039/D0FO00942C [pubs.rsc.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The fermentation of lactulose by colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bifidobacteria metabolize lactulose to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lactulose, lactic acid bacteria, intestinal microecology and mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulatory effect of lactulose on intestinal flora and serum metabolites in colitis mice: In vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbiologyresearch.org [microbiologyresearch.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Pharmacokinetics and Metabolism of Lactulose in vivo: A Technical Guide
1. Introduction
Lactulose (B1674317) is a synthetic disaccharide composed of galactose and fructose, linked by a β-1,4-glycosidic bond.[1][2] It is not hydrolyzed by human intestinal enzymes, a key characteristic that dictates its pharmacokinetic profile and mechanism of action.[1][3] Clinically, lactulose is primarily utilized as an osmotic laxative for the treatment of chronic constipation and as a cornerstone therapy for the prevention and treatment of hepatic encephalopathy (HE).[1][2] Its therapeutic effects are not derived from systemic action but from its localized activity within the gastrointestinal tract, specifically the colon. This guide provides an in-depth examination of the in vivo pharmacokinetics, metabolism, and associated experimental methodologies for lactulose, tailored for researchers and drug development professionals.
2. Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of lactulose is unique, characterized by minimal systemic absorption and extensive metabolism by the gut microbiota.
2.1. Absorption Lactulose is poorly absorbed from the gastrointestinal tract because humans lack the necessary enzymes in the small intestine to break down the galactose-fructose bond.[1][3] Consequently, it travels to the colon largely unchanged.[1] Studies have shown that less than 3% of an orally administered dose is absorbed systemically.[1] More recent investigations using radiolabeled lactulose have quantified this absorption to be less than 0.4% in healthy adults.[4]
2.2. Distribution Due to its negligible absorption, lactulose's distribution is effectively confined to the lumen of the gastrointestinal tract.[5][6] It remains within the bowel, where it exerts its primary pharmacological effects.[6]
2.3. Metabolism The metabolism of lactulose is almost exclusively carried out by the colonic microbiota.[1][7] Upon reaching the colon, bacteria ferment the disaccharide into various metabolites, primarily short-chain fatty acids (SCFAs) such as lactic acid, acetic acid, and small amounts of formic acid.[5][7] This fermentation process also produces gases, including hydrogen, methane, and carbon dioxide.[2][8] The absorbed fraction of lactulose is not metabolized systemically.[7]
2.4. Excretion The excretory pathways for lactulose are twofold. The vast majority of the drug, in the form of its bacterial metabolites (SCFAs), is eliminated in the feces.[5] The small, absorbed fraction of unchanged lactulose is excreted via the kidneys into the urine, typically within 24 hours of administration.[1][7]
3. Quantitative Pharmacokinetic Data
Systemic pharmacokinetic data for lactulose is limited due to its poor absorption. The table below summarizes key available parameters.
| Parameter | Value | Species | Reference |
| Bioavailability | < 3% (< 0.4% in some studies) | Human | [1][4] |
| Urinary Excretion | ≤ 3% of dose within 24 hours | Human | [1] |
| Elimination Half-life (t½) | ~2 hours (for absorbed fraction) | Human | [6] |
| Onset of Action (Constipation) | 24 - 48 hours | Human | [5] |
| Blood Ammonia (B1221849) Reduction (HE) | 25% - 50% | Human | [1] |
| Mean Plasma Concentration | 2220 ± 986 ng/mL (24h post 6.5g dose) | Human (Hemodialysis Patients) | [9] |
4. Core Metabolic Pathways and Mechanism of Action in Hepatic Encephalopathy
The primary therapeutic utility of lactulose in hepatic encephalopathy (HE) stems directly from its metabolism by gut bacteria, which collectively reduces the production and absorption of ammonia.
The mechanism involves several key steps:
-
Colonic Acidification : The bacterial fermentation of lactulose into SCFAs, predominantly lactic acid and acetic acid, significantly lowers the pH of the colon lumen.[10]
-
Ammonia Trapping : This acidic environment facilitates the conversion of diffusible, un-ionized ammonia (NH₃) into non-absorbable, ionized ammonium (B1175870) (NH₄⁺).[3][11] This "trapping" prevents ammonia from entering the portal circulation.
-
Microbiota Modulation : Lactulose acts as a prebiotic, promoting the growth of beneficial, non-urease-producing bacteria like Lactobacillus and Bifidobacterium.[3] This shifts the gut microbiome away from ammonia-producing, urease-positive bacteria.[8]
-
Cathartic Effect : The osmotic activity of lactulose and its metabolites draws water into the colon, increasing stool volume and transit speed.[10] This accelerated transit reduces the time available for ammonia absorption and facilitates the excretion of trapped ammonium.[8][10]
5. Experimental Methodologies
The study of lactulose in vivo requires specialized protocols that account for its minimal absorption and primary action within the gut.
5.1. In Vivo Pharmacokinetic Study Protocol (Animal Model) Pharmacokinetic studies in animal models, such as beagle dogs, are common for evaluating formulations.[12]
-
Subjects : Healthy adult beagle dogs are often used. Animals are fasted overnight prior to dosing to standardize gastrointestinal conditions.
-
Dosing : A specific formulation of lactulose (e.g., as part of a colon-specific delivery system) is administered orally.[13][14]
-
Sample Collection : Blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or below until analysis.
-
Bioanalysis : Plasma concentrations of the drug (if lactulose is a component of a delivery system) or lactulose itself are quantified using a validated bioanalytical method, typically LC-MS/MS.[15][16]
-
Data Analysis : Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated from the plasma concentration-time data.
5.2. Intestinal Permeability Assessment (Lactulose/Mannitol (B672) Test) This non-invasive test is widely used to assess small intestine bacterial overgrowth (SIBO) and intestinal permeability.[11][15]
-
Protocol :
-
The subject fasts for a minimum of 5-8 hours.[15]
-
An oral solution containing a known amount of lactulose (e.g., 5g) and a smaller, readily absorbed monosaccharide like mannitol (e.g., 1g) is ingested.[15]
-
Urine is collected over a specified period, typically 5 hours.[15][17] A preservative may be added to the collection container.[15]
-
The concentrations of both lactulose and mannitol in the collected urine are quantified.
-
-
Interpretation : Mannitol is easily absorbed by the small intestine, while lactulose is not. An elevated urinary lactulose-to-mannitol (L:M) ratio suggests increased intestinal permeability, as more of the larger lactulose molecule has passed through the intestinal barrier.
5.3. Bioanalytical Techniques for Quantification Accurate quantification of lactulose in biological matrices is critical. Several analytical methods have been developed and validated.
| Analytical Method | Principle | Sample Matrix | Advantages | Disadvantages | Reference |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Urine, Plasma | High sensitivity, high specificity, short run times. | Requires expensive equipment. | [15][16] |
| HPLC-RI | High-performance liquid chromatography with a refractive index (RI) detector. | Pharmaceutical Formulations, Urine | Good for quantifying multiple sugars simultaneously; does not require chromophores. | Lower sensitivity than MS; mobile phase limitations. | [18][19] |
| Spectrophotometry | Acid hydrolysis of lactulose followed by reaction with a reagent (e.g., resorcinol) to produce a colored product. | Pharmaceutical Formulations | Inexpensive, simple, rapid. | Lower specificity; susceptible to interference from other sugars. | [18] |
The in vivo profile of lactulose is defined by its resistance to human enzymatic digestion, leading to minimal systemic exposure and primary activity within the colon. Its metabolism is entirely dependent on the gut microbiota, which ferment it into SCFAs. This process underlies its therapeutic efficacy as both an osmotic laxative and an agent for reducing systemic ammonia in hepatic encephalopathy. Understanding these unique pharmacokinetic and metabolic properties, along with the specialized experimental protocols required for its study, is essential for the continued development and clinical application of lactulose-based therapies.
References
- 1. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lactulose Mechanism of Action, Dosage and Safety. [medicoverhospitals.in]
- 3. What is the mechanism of Lactulose? [synapse.patsnap.com]
- 4. Lactulose in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. drugs.com [drugs.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Why do we use Lactulose and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 11. Lactulose - Wikipedia [en.wikipedia.org]
- 12. Effect of colonic lactulose availability on the timing of drug release onset in vivo from a unique colon-specific drug delivery system (CODES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on lactulose formulations for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medrxiv.org [medrxiv.org]
- 18. chemijournal.com [chemijournal.com]
- 19. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
A-Lactulose: A Prebiotic Approach to Enhancing Mineral Absorption and Supporting Bone Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
A-Lactulose, a synthetic disaccharide, is gaining significant attention for its prebiotic effects that extend beyond gut health to impart tangible benefits on mineral absorption and bone metabolism. This technical guide provides a comprehensive overview of the mechanisms, clinical evidence, and experimental methodologies related to the action of this compound. Through its fermentation by gut microbiota into short-chain fatty acids (SCFAs), this compound modulates the intestinal environment to favor the absorption of crucial minerals like calcium and magnesium. This enhanced mineral uptake, coupled with a potential to modulate inflammatory pathways, positions this compound as a promising agent in the development of therapies for bone health maintenance and the prevention of disorders like osteoporosis. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying biological processes.
Introduction
This compound is a non-digestible disaccharide composed of galactose and fructose.[1] Because it is not hydrolyzed by human intestinal enzymes, it reaches the colon intact, where it is selectively fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[2][3] This fermentation process is central to its physiological effects, which include not only its well-known laxative properties at higher doses but also a significant prebiotic effect at lower doses that enhances mineral absorption.[2][4] The implications of this for bone health are substantial, as adequate calcium and magnesium absorption is critical for maintaining bone mineral density.[2][4]
Mechanism of Action: From Gut Microbiota to Bone Metabolism
The primary mechanism by which this compound enhances mineral absorption is through the modulation of the gut microbiota and the subsequent production of SCFAs.[2][5] This process creates a more acidic environment in the colon, which increases the solubility of calcium and magnesium salts, thereby facilitating their absorption.[2][4]
Signaling Pathway for Enhanced Mineral Absorption
The fermentation of this compound by colonic bacteria initiates a cascade of events leading to increased mineral uptake. The key steps are outlined below:
Caption: this compound fermentation pathway enhancing mineral absorption.
Impact on Bone Health: Beyond Mineral Absorption
Recent studies in animal models suggest that this compound may also directly impact bone health by modulating the immune system. In ovariectomized mice, a model for postmenopausal osteoporosis, this compound was shown to suppress osteoclastogenesis, the process of bone resorption.[6][7] This effect is potentially mediated by a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, influenced by the increased production of SCFAs.[6]
Caption: this compound's potential immunomodulatory effect on bone health.
Quantitative Data from Clinical Studies
Several clinical trials have investigated the effects of this compound on mineral absorption. The findings are summarized in the tables below.
Table 1: Effect of this compound on Calcium Absorption
| Study Population | This compound Dose | Duration | Key Findings | Significance | Reference |
| 24 Healthy Men | 4 g/day | Single Dose | Significant increase in urinary 44Ca/40Ca ratio vs. placebo. | p<0.01 | [8][9] |
| 12 Postmenopausal Women | 5 g/day | 9 days | Mean absorption increased from 27.7% to 30.0%. | Not statistically significant | [10] |
| 12 Postmenopausal Women | 10 g/day | 9 days | Mean absorption increased from 27.7% to 32.2%. | p<0.01 | [10] |
Table 2: Effect of this compound on Magnesium Absorption
| Study Population | This compound Dose | Duration | Key Findings | Significance | Reference |
| 24 Healthy Men | 2 g/day | Single Dose | Significant increase in urinary 25Mg/24Mg ratio vs. placebo. | p<0.01 | [8][9] |
| 24 Healthy Men | 4 g/day | Single Dose | Significant increase in urinary 25Mg/24Mg ratio vs. placebo. | p<0.01 | [8][9] |
Experimental Protocols
The gold standard for assessing mineral absorption in human subjects involves the use of stable isotopes in a randomized, double-blind, placebo-controlled crossover study design.[5]
Stable Isotope Method for Mineral Absorption
A detailed methodology for a typical clinical trial is as follows:
-
Subject Recruitment: A cohort of healthy volunteers is recruited based on specific inclusion and exclusion criteria.[5]
-
Study Design: A randomized, double-blind, crossover design is employed. Participants are randomly assigned to receive the investigational product (e.g., this compound at varying doses) or a placebo for a defined period.[5][8] A washout period separates each treatment arm.[2]
-
Test Meal Administration: On the day of the test, subjects consume a standardized meal containing the assigned dose of this compound or placebo. The meal is fortified with a known amount of the mineral of interest (e.g., calcium carbonate) enriched with a stable isotope (e.g., 44Ca).[2][8]
-
Intravenous Isotope Administration: Shortly after the test meal, a different stable isotope of the same mineral (e.g., 48Ca) is administered intravenously.[10]
-
Sample Collection: Urine samples are collected over a specified period (e.g., 8-36 hours) following the administration of the isotopes.[8][10]
-
Isotope Ratio Analysis: The ratios of the stable isotopes (e.g., 44Ca/40Ca) in the urine are measured using inductively coupled plasma-mass spectrometry (ICP-MS).[8][9]
-
Calculation of Fractional Absorption: The fractional absorption of the orally administered mineral is calculated based on the urinary excretion of the oral and intravenous isotopes.
Caption: Experimental workflow for a stable isotope mineral absorption study.
Conclusion and Future Directions
The evidence strongly supports the role of this compound as a prebiotic that can significantly enhance the absorption of calcium and magnesium. This effect is dose-dependent and has been demonstrated in various study populations. The underlying mechanism, driven by the microbial production of SCFAs, is well-established. Furthermore, emerging preclinical evidence suggests a direct beneficial effect on bone health through immunomodulation, which warrants further investigation in human clinical trials.
For researchers and drug development professionals, this compound presents a compelling opportunity. Future research should focus on:
-
Long-term studies to assess the impact of this compound on bone mineral density and fracture risk in at-risk populations, such as postmenopausal women.[2][4]
-
Elucidating the precise molecular signaling pathways through which SCFAs modulate osteoclast and osteoblast activity.
-
Investigating the optimal dosage and formulation of this compound for maximizing its effects on mineral absorption and bone health.
-
Exploring the synergistic effects of this compound with other bone-health-promoting agents, such as vitamin D and calcium supplements.[4]
By continuing to explore the multifaceted benefits of this compound, the scientific community can unlock its full potential in the development of novel strategies for the prevention and treatment of bone-related disorders.
References
- 1. [Milk, Daily products and Bone health.The effect of lactulose on bone health] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Lactulose Suppresses Osteoclastogenesis and Ameliorates Estrogen Deficiency-Induced Bone Loss in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactulose Suppresses Osteoclastogenesis and Ameliorates Estrogen Deficiency-Induced Bone Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of lactulose on calcium and magnesium absorption: a study using stable isotopes in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Lactulose on Calcium and Magnesium Absorption: A Study Using Stable Isotopes in Adult Men [jstage.jst.go.jp]
- 10. Lactulose stimulates calcium absorption in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prebiotic Powerhouse: A Technical Guide to the Antitoxic and Anticarcinogenic Mechanisms of A-Lactulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Lactulose, a synthetic disaccharide composed of fructose (B13574) and galactose, is a well-established therapeutic agent primarily known for its efficacy in treating constipation and hepatic encephalopathy. Beyond these applications, a growing body of evidence highlights its significant potential in oncology and toxicology, primarily driven by its profound effects on the gut microbiome and host physiology. This technical guide provides an in-depth exploration of the antitoxic and anticarcinogenic properties of this compound, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data from preclinical and clinical studies.
Anticarcinogenic Effects of this compound
This compound exerts its anticarcinogenic effects through a multi-faceted mechanism, primarily centered on its role as a prebiotic. By resisting digestion in the upper gastrointestinal tract, it reaches the colon intact, where it is fermented by gut bacteria into various metabolites, most notably short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate.[1] These metabolites are key players in mediating the anticancer activities of lactulose (B1674317).
Modulation of the Gut Microbiota
Lactulose selectively stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while inhibiting the proliferation of pathogenic bacteria.[2][3] This shift in the microbial landscape contributes to a less carcinogenic gut environment.
Production of Anticancer Metabolites (SCFAs)
The fermentation of lactulose leads to the production of SCFAs, which have demonstrated potent antineoplastic properties.[4] Butyrate, in particular, is a well-characterized histone deacetylase (HDAC) inhibitor that can modulate gene expression in cancer cells, leading to cell cycle arrest and apoptosis.[4][5]
Immunomodulatory Effects
Lactulose and its derived SCFAs have a profound impact on the host's immune system, enhancing its ability to combat cancer. This includes bolstering CD8+ T cell-mediated tumor control and potentiating the efficacy of immune checkpoint inhibitors like anti-PD-L1 therapy.[6]
Reduction of Pro-carcinogenic Compounds
By lowering the colonic pH, lactulose inhibits the conversion of primary bile acids into carcinogenic secondary bile acids.[7][8] This acidification of the colonic contents creates an environment less favorable for the survival of putrefactive bacteria that produce other pro-carcinogenic compounds.
Signaling Pathways Implicated in Anticarcinogenic Effects
The anticarcinogenic effects of this compound, mediated by SCFAs, involve the modulation of several key signaling pathways in cancer cells:
-
mTOR Signaling: SCFAs have been shown to suppress the mTOR signaling pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.[9][10] This is achieved, in part, through the upregulation of the lncRNA RMST, which in turn increases the expression of the mTOR inhibitor TSC2.[9][10]
-
MAPK Signaling: The MAPK pathway, which is involved in cell proliferation, differentiation, and survival, is another target of SCFAs. Butyrate has been found to suppress the proliferation and migration of colon cancer cells by regulating this pathway.[11]
-
NF-κB Signaling: The pro-inflammatory NF-κB pathway is constitutively active in many cancers and promotes cell survival and proliferation. Lactulose has been shown to inhibit NF-κB activation, thereby reducing inflammation-driven carcinogenesis.[12][13][14]
-
cGAS-STING Signaling: SCFAs can induce DNA damage in cancer cells, leading to the activation of the cGAS-STING pathway.[15][16] This pathway plays a crucial role in the innate immune response to cancer by promoting the production of type I interferons and enhancing anti-tumor immunity.[15][17]
Diagram 1: this compound's Anticarcinogenic Mechanisms of Action
Caption: this compound's anticarcinogenic effects are mediated by gut microbiota modulation.
Diagram 2: SCFA-Mediated Inhibition of mTOR Signaling
Caption: SCFAs inhibit mTOR signaling via the lncRNA RMST/TSC2 axis.
Diagram 3: SCFA-Mediated Activation of cGAS-STING Pathway
Caption: SCFAs indirectly activate the cGAS-STING pathway in cancer cells.
Antitoxic Effects of this compound
This compound's antitoxic properties are most prominently utilized in the management of hepatic encephalopathy (HE), a condition characterized by the accumulation of toxins, particularly ammonia (B1221849), in the blood due to liver dysfunction.[18][19] It also exhibits a direct anti-endotoxin effect.
Reduction of Ammonia Production and Absorption
The primary mechanism of lactulose in HE is the reduction of blood ammonia levels.[18] This is achieved through several synergistic actions in the colon:
-
Acidification of the Colon: Bacterial fermentation of lactulose into SCFAs lowers the colonic pH. This acidic environment promotes the conversion of ammonia (NH3) to the non-absorbable ammonium (B1175870) ion (NH4+), effectively trapping it in the colon for excretion.[18][20]
-
Modulation of Gut Microbiota: Lactulose promotes the growth of non-urease-producing bacteria like Lactobacillus and Bifidobacterium, while suppressing urease-producing bacteria.[20] This shift reduces the overall production of ammonia in the gut.
-
Osmotic Laxative Effect: Lactulose acts as an osmotic laxative, drawing water into the colon and increasing bowel motility.[20] This accelerated transit time reduces the time available for ammonia absorption.
Anti-endotoxin Effect
Lactulose has been shown to possess anti-endotoxin properties. It can directly inactivate endotoxins (lipopolysaccharides) from Gram-negative bacteria, preventing their translocation from the gut into the bloodstream and thereby mitigating systemic inflammation and endotoxin-induced liver damage.[21][22]
Diagram 4: this compound's Antitoxic Mechanisms in Hepatic Encephalopathy
Caption: this compound reduces blood ammonia through multiple actions in the gut.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on the anticarcinogenic and antitoxic effects of this compound.
Table 1: Anticarcinogenic Effects of this compound (Clinical and Preclinical Data)
| Parameter | Study Type | Model/Population | Lactulose Dosage | Key Findings | Reference |
| Adenoma Recurrence | Clinical Trial | Humans post-polypectomy | 20 g/day | Recurrence rate of 14.7% vs. 35.9% in the untreated group. | [2] |
| Tumor Number | Preclinical | AOM/DSS-induced colorectal cancer in mice | 2% in chow (approx. 3 g/kg BW/day) for 14 weeks | Significantly inhibited the increase in tumor number. | [23] |
| Tumor Yield | Preclinical | Azoxymethane-induced intestinal cancer in rats | Not specified | Significantly reduced tumor yield in the small intestine. | [7] |
| DNA Damage | Preclinical | DMH-treated human flora-associated rats | 3% (wt/wt) in diet | Significantly less DNA damage in colon cells compared to control diet. | [17] |
Table 2: Effects of this compound on Gut Microbiota (Preclinical and Clinical Data)
| Bacterial Group | Study Type | Model/Population | Lactulose Dosage | Change in Abundance | Reference |
| Bifidobacterium | Clinical Trial | Healthy volunteers | 3 g/day for 2 weeks | Significantly increased. | [2] |
| Bifidobacterium | Clinical Trial | Healthy Japanese volunteers | 4 g/day for 2 weeks | Percentage increased from 17.4% to 26.7%. | [8] |
| Bifidobacterium | Preclinical | C57BL/6J mice | Not specified | Increased more than 10-fold (from 0.3% to 3.7%). | [24] |
| Lactobacillaceae | Preclinical | C57BL/6J mice | Not specified | Increased. | [24] |
| Bacteroidaceae | Clinical Trial | Healthy volunteers | 3 g/day for 2 weeks | Decreased. | [2] |
| Pathogenic Bacteria | Preclinical | AOM/DSS mice | 2% in chow for 14 weeks | Reduced abundance of Escherichia and Clostridium. | [23] |
Table 3: Antitoxic Effects of this compound (Clinical Data)
| Parameter | Study Type | Population | Lactulose Dosage | Key Findings | Reference |
| Blood Ammonia Levels | Meta-analysis | Patients with minimal hepatic encephalopathy | Varied | Significant reduction (WMD: -9.89 µmol/l). | [7] |
| Blood Ammonia Levels | Controlled studies | Patients with portal-systemic encephalopathy | Varied | Decreased by 25% to 50%. | [18] |
| Overt HE Recurrence | Clinical Trial | Patients with cirrhosis | Varied | Significantly reduced recurrence rate compared to placebo. | [5] |
| Blood Endotoxin (B1171834) Levels | Preclinical | Rats with experimental endotoxemia | Not specified | Significantly decreased from 78.61 pg/ml to 20.26 pg/ml. | [21][22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for inducing and evaluating the effects of this compound in common preclinical models.
Azoxymethane (AOM)/Dextran Sulfate Sodium (DSS) Induced Colitis-Associated Cancer Model
This model mimics the progression of colitis-associated colorectal cancer in humans.
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Induction of Carcinogenesis:
-
Day 0: A single intraperitoneal (i.p.) injection of AOM (10-12 mg/kg body weight).
-
Day 7: Administer 2-3% (w/v) DSS in the drinking water for 7 days.
-
Day 14: Replace DSS water with regular drinking water for 14 days.
-
Repeat the DSS and regular water cycles for a total of 2-3 cycles.
-
-
Lactulose Intervention:
-
Lactulose can be administered by mixing it into the chow (e.g., 2% w/w) or via daily oral gavage (e.g., 2.5 g/kg body weight).[1]
-
Treatment can begin before, during, or after the AOM/DSS induction period, depending on the study's objective (preventative vs. therapeutic).
-
-
Endpoint Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding throughout the study.
-
At the end of the study (e.g., 15-20 weeks), euthanize the mice and collect the colon.
-
Count and measure the size of tumors.
-
Perform histopathological analysis of colon tissue.
-
Analyze inflammatory markers (e.g., cytokines) in colon tissue or serum.
-
Analyze gut microbiota composition from cecal or fecal samples.
-
Diagram 5: Experimental Workflow for AOM/DSS-Induced Colorectal Cancer Model
Caption: Workflow for investigating lactulose's effect on colitis-associated cancer.
1,2-Dimethylhydrazine (DMH) Induced Colorectal Cancer Model
This model is used to study sporadic colorectal cancer.
-
Animal Model: 6-8-week-old male Wistar rats or BALB/c mice.
-
Induction of Carcinogenesis:
-
Lactulose Intervention:
-
Lactulose is typically administered in the drinking water (e.g., 3.3%) or mixed in the diet throughout the DMH injection period and beyond.[25]
-
-
Endpoint Analysis:
-
Monitor animal health and body weight.
-
At the end of the study (e.g., 30-40 weeks), euthanize the animals.
-
Perform necropsy and carefully examine the colon for tumors.
-
Conduct histopathological analysis of tumors and surrounding tissue.
-
Assess for aberrant crypt foci (ACF) as an early marker of carcinogenesis.
-
Endotoxemia Model for Antitoxic Effect Evaluation
This model is used to study the systemic inflammatory response to endotoxins.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Induction of Endotoxemia:
-
Administer a single i.p. or intravenous (i.v.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 0.1-1 mg/kg body weight).
-
Alternatively, D-galactosamine can be co-administered with a low dose of LPS to sensitize the animals to endotoxin-induced liver injury.[23]
-
-
Lactulose Intervention:
-
Administer lactulose orally (e.g., via gavage) for a period before the LPS challenge (e.g., 4-8 days).
-
-
Endpoint Analysis:
-
Collect blood samples at various time points after LPS injection (e.g., 2, 6, 24 hours).
-
Measure serum levels of endotoxin using a Limulus Amebocyte Lysate (LAL) assay.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Assess liver injury by measuring serum levels of ALT and AST.
-
Perform histopathological analysis of the liver.
-
Diagram 6: Experimental Workflow for Endotoxemia Model
Caption: Workflow for assessing the anti-endotoxin effects of lactulose.
Conclusion
This compound demonstrates significant promise as both an antitoxic and anticarcinogenic agent. Its mechanisms of action are deeply rooted in its ability to beneficially modulate the gut microbiome, leading to the production of SCFAs that influence key cellular signaling pathways involved in inflammation, cell proliferation, and anti-tumor immunity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology and in the management of toxin-related pathologies. Future research should continue to elucidate the intricate molecular interactions and optimize the clinical application of this versatile prebiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of gut microbial short-chain fatty acids on colorectal cancer development and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term management of hepatic encephalopathy with lactulose and/or rifaximin: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Experimental Endotoxemia in Modeling the Pathophysiology, Genomics and Therapeutics of Innate Immunity in Complex Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lactulose Ingestion Induces a Rapid Increase in Genus Bifidobacterium in Healthy Japanese: A Randomised, Double-Blind, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Short-Chain Fatty Acids Suppress mTOR Signaling in Colon Cancer Cells via Long Non-Coding RNA RMST | Semantic Scholar [semanticscholar.org]
- 10. Short-Chain Fatty Acids Suppress mTOR Signaling in Colon Cancer Cells via Long Non-Coding RNA RMST | MDPI [mdpi.com]
- 11. Short-chain fatty acids play a positive role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short chain fatty acids prime colorectal cancer cells to activate antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 18. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Lactulose for Cirrhosis: Uses, Benefits, Risks, and FAQ [healthline.com]
- 20. Why do we use Lactulose and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 21. [Treatment of gut-derived endotoxemia with lactulose. An experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (Open Access) [Treatment of gut-derived endotoxemia with lactulose. An experimental study] (1991) | Hou Rx | 3 Citations [scispace.com]
- 23. Treatment of endotoxemia in galactosamine hepatitis by lactulose administered intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The effect of dietary lactulose on experimental large bowel cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for A-Lactulose Quantification in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Lactulose is a synthetic disaccharide composed of galactose and fructose, which is not hydrolyzed by human intestinal enzymes. This property makes it a valuable tool in clinical diagnostics and research, primarily for the assessment of intestinal permeability and as a therapeutic agent for constipation and hepatic encephalopathy. Accurate quantification of this compound in biological samples is crucial for these applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound, offering high sensitivity and specificity when coupled with appropriate detection methods.
This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including urine, plasma/blood, and feces, using HPLC with different detectors.
Principles of this compound Quantification by HPLC
The quantification of this compound is most commonly performed in the context of the dual sugar absorption test, often alongside a monosaccharide like mannitol. Since this compound is not metabolized and is only minimally absorbed in a healthy intestine, its presence in urine can indicate increased intestinal permeability, a condition associated with various gastrointestinal disorders.[1]
HPLC separates this compound from other components in the biological matrix based on its physicochemical properties. Due to the lack of a strong chromophore, this compound is typically detected using universal detectors like Refractive Index Detectors (RID) or Evaporative Light Scattering Detectors (ELSD). For higher sensitivity and specificity, especially in complex matrices like plasma and feces, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various HPLC methods used for this compound quantification in different biological samples.
Table 1: HPLC-RID Methods for this compound Quantification
| Parameter | Urine | Syrup Formulation |
| Limit of Detection (LOD) | 4 µg/mL (in standard solution), 15 µg/mL (in spiked urine)[3] | 0.0625 µg/mL[4] |
| Limit of Quantification (LOQ) | 15 µg/mL[3] | 0.125 µg/mL[4] |
| Linearity Range | Up to 500 µg/mL[3] | 1 - 8 µg/mL[4] |
| Precision (CV%) | Intra-assay: 2.0–5.1%, Inter-assay: 2.0–5.1%[3] | Not explicitly stated |
| Accuracy/Recovery | Good[3] | Good[4] |
| Run Time | 12 - 25 minutes[3] | ~15 minutes[4][5] |
Table 2: HPLC-ELSD and HPLC-MS/MS Methods for this compound Quantification in Urine
| Parameter | HPLC-ELSD | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.82 mg/L | 15.94 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 2.5 µg/mL[6] |
| Linearity Range | Not explicitly stated | 2.5 - 1000 mg/L[2] |
| Precision (CV%) | Within-run: 1.6-2.3%, Between-run: 2.1-4.1% | Intra-assay: <15%, Inter-assay: <15%[2] |
| Accuracy/Recovery | 97-101% | >85%[2] |
| Run Time | ~16 minutes[1] | 5 - 9 minutes[2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine using HPLC-RID
This protocol is suitable for the dual sugar absorption test to assess intestinal permeability.
1. Sample Collection and Preparation:
-
Collect urine samples over a specified period (e.g., 6 hours) after oral administration of a solution containing this compound and mannitol.[3]
-
Measure the total urine volume and store aliquots at -20°C or lower until analysis.[1]
-
Prior to analysis, thaw the urine samples at room temperature and centrifuge to remove any particulate matter.[1]
-
For cleanup, treat 1 mL of urine with 500 mg of Amberlite IR120 H and 500 mg of Amberlite IRA410 Cl resins.[7]
-
Vortex the mixture for 15 seconds and filter through a 0.2 µm cellulose (B213188) acetate (B1210297) filter into an HPLC vial.[7]
2. HPLC-RID Conditions:
-
HPLC System: A standard HPLC system equipped with a Refractive Index Detector.[3]
-
Column: Aminex HPX-87C column (300 mm x 7.8 mm).[3]
-
Mobile Phase: Deionized water.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 60°C.[3]
-
Injection Volume: 50 µL.
-
Run Time: Approximately 25 minutes.[3]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound (and mannitol) in deionized water or drug-free urine, with concentrations ranging from 3.9 µg/mL to 500 µg/mL.[3]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the urine samples by comparing their peak areas to the calibration curve.
Caption: Experimental workflow for urinary this compound quantification by HPLC-RID.
Protocol 2: Quantification of this compound in Plasma/Blood using HPLC-MS/MS
This protocol is suitable for pharmacokinetic studies or when high sensitivity is required.
1. Sample Collection and Preparation:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For protein precipitation, mix 100 µL of plasma with 400 µL of acetonitrile (B52724).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
2. HPLC-MS/MS Conditions:
-
HPLC System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable column for sugar analysis, such as an amino-modified silica (B1680970) column or a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS/MS Detection: Monitor specific precursor and product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
3. Calibration and Quantification:
-
Prepare calibration standards by spiking known amounts of this compound into drug-free plasma.
-
Process the standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to an internal standard against the concentration.
-
Quantify this compound in the plasma samples using the calibration curve.
References
- 1. scielo.br [scielo.br]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Artificial Intelligence-Enabled Stool Analysis for Lactulose Titration Assistance in Hepatic Encephalopathy Through a Smartphone Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Simultaneous HPLC Determination of Organic Acids, Sugars and Alcohols | Semantic Scholar [semanticscholar.org]
- 7. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lactulose's Prebiotic Effects Using In Vitro Fermentation Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactulose (B1674317), a synthetic disaccharide composed of galactose and fructose, is a well-established prebiotic that is not hydrolyzed by human intestinal enzymes, allowing it to reach the colon intact.[1] There, it is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs) and other beneficial metabolites.[1][2] This selective stimulation of commensal bacteria and the subsequent modulation of the gut environment underscore its prebiotic potential.[1][2]
In vitro gut fermentation models are indispensable tools for elucidating the mechanisms behind the prebiotic effects of substances like lactulose in a controlled and reproducible manner.[1] These models range from simple batch cultures to complex, multi-compartmental dynamic systems that simulate the conditions of the human colon.[1][3] They offer a platform to investigate microbial metabolism, changes in microbiota composition, and the impact of specific substrates on the gut microbial ecosystem without the inherent complexities and ethical considerations of in vivo studies.[1][4]
These application notes provide detailed protocols for utilizing in vitro fermentation models to investigate the prebiotic effects of lactulose on the gut microbiota, focusing on changes in microbial composition and metabolic output.
Key Prebiotic Effects of A-Lactulose Observed In Vitro
In vitro studies have consistently demonstrated several key effects of lactulose on the gut microbiota:
-
Stimulation of Beneficial Bacteria: Lactulose fermentation significantly increases the populations of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][5] Studies have also shown stimulation of other genera like Collinsella and Lactococcus.[2][6]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of lactulose results in the production of SCFAs, primarily acetate (B1210297), butyrate, and lactate (B86563).[1] Acetate is often the most abundant SCFA produced from lactulose fermentation.[1]
-
Cross-Feeding Mechanisms: While bifidobacteria and lactobacilli are primary producers of acetate and lactate, these metabolites can be utilized by other bacteria to produce butyrate, a crucial energy source for colonocytes.[1]
-
Reduction of Harmful Metabolites: Lactulose fermentation can lead to a decrease in the production of harmful metabolites such as ammonia (B1221849) and branched-chain fatty acids.[1][7]
-
Lowering of pH: The production of SCFAs and lactate leads to a decrease in the pH of the colonic environment, which can inhibit the growth of pathogenic bacteria.[5][8]
Data Presentation: Quantitative Effects of Lactulose In Vitro
The following tables summarize the dose-dependent effects of lactulose on gut bacteria and SCFA production as observed in in vitro fermentation models.
Table 1: Effect of Lactulose on the Relative Abundance of Key Bacterial Genera in In Vitro Fermentation Models.
| Bacterial Genus | Lactulose Dose | Change in Relative Abundance | Reference |
| Bifidobacterium | 4 g/day | Increased from 22.4% to 50.5% | [5] |
| Bifidobacterium | 5 g/day | Most prominent increase | [7][8][9] |
| Lactobacillus | 5 g/day | Increased | [7][8][9] |
| Anaerostipes | 5 g/day | Increased | [7][8][9] |
| Bacteroidaceae | 4 g/day | Decreased from 48.4% to 28.8% | [5] |
| Clostridia | 4 g/day | Decreased | [5] |
| Collinsella | Not specified | Stimulated | [2][6] |
| Lactococcus | Not specified | Stimulated | [2][6] |
| Fusobacterium | Not specified | Reduced | [10][11] |
| Escherichia-Shigella | Not specified | Reduced | [10][11] |
Table 2: Dose-Dependent Effect of Lactulose on Short-Chain Fatty Acid (SCFA) and Metabolite Production in a Computer-Controlled In Vitro Model (TIM-2 System) after 120 hours.
| Lactulose Dose ( g/day ) | Total SCFAs (mmol) | Acetate | Butyrate | Lactate | Branched-Chain Fatty Acids (BCFA) (mmol) | Ammonia | Reference |
| Control | 332 ± 34 | - | - | - | 8.4 ± 4.2 | - | [5][7] |
| 2 | 451 ± 3 | Increased | No significant increase | - | 4.6 ± 2.2 | - | [5][7] |
| 3 | 399 ± 21 | Increased | Increased | - | 2.8 ± 0.8 | - | [5][7] |
| 4 | 427 ± 76 | Increased | Increased | Increased | 2.3 ± 0.7 | Reduced | [5][7] |
| 5 | 471 ± 12 | Further Increased | Increased | Increased | 1.5 ± 0.2 | Reduced | [5][7] |
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation of Lactulose Using Human Fecal Microbiota
This protocol describes a widely used method for assessing the impact of lactulose on fecal microbiota in a controlled batch culture system.[1]
1. Materials and Reagents:
-
Fresh human fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Anaerobic fermentation medium (e.g., Gut Microbiota Medium - GMM).[10]
-
Lactulose solution (sterile).
-
Resazurin (B115843) (anaerobic indicator).
-
Sterile cheesecloth.
-
Anaerobic chamber.
-
Sterile fermentation vessels.
-
DNA extraction kit.
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis.
-
Reagents for SCFA standard preparation (acetate, propionate, butyrate).
2. Fecal Slurry Preparation (Inoculum):
-
All procedures should be performed under anaerobic conditions.
-
Pool fresh fecal samples from multiple donors to create a representative microbial community.
-
Homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., 1:10 w/v).
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.[1]
3. Fermentation Setup:
-
Prepare the anaerobic fermentation medium and dispense it into sterile fermentation vessels inside the anaerobic chamber.[1]
-
Add resazurin to the medium as an anaerobic indicator. The medium should be colorless under anaerobic conditions.[1]
-
Add the lactulose solution to the experimental vessels to achieve the desired final concentration (e.g., 1% w/v). A control vessel with no added lactulose should be included.[1]
-
Inoculate each vessel with the prepared fecal slurry (e.g., 5-10% v/v).[1]
-
Seal the fermentation vessels and incubate at 37°C for a specified period (e.g., 24-48 hours).
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 12, 24, and 48 hours), collect samples from each vessel for analysis.[1]
-
Microbial Composition Analysis (16S rRNA Gene Sequencing):
-
SCFA Analysis (GC or HPLC):
Protocol 2: 16S rRNA Gene Amplicon Sequencing for Microbial Composition Analysis
1. DNA Extraction:
-
Use a validated DNA extraction kit suitable for fecal samples to ensure high-quality DNA.
2. PCR Amplification:
-
Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers.
-
Perform PCR in triplicate for each sample to minimize amplification bias.[1]
-
Pool the triplicate PCR products for each sample.[1]
3. Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform library preparation according to the sequencing platform's guidelines (e.g., Illumina MiSeq).[1]
-
Sequence the pooled libraries to generate paired-end reads.[1]
4. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Merge paired-end reads and cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).[1]
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).[1]
Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)
1. Sample Preparation:
-
Acidify the fermentation supernatant to protonate the SCFAs.
-
Extract the SCFAs into an organic solvent (e.g., diethyl ether) containing an internal standard.
2. GC Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID).[1]
-
Use a suitable capillary column for SCFA separation (e.g., a column with a free fatty acid phase).[1]
-
Set up a temperature gradient program for optimal separation of different SCFAs.[1]
3. Quantification:
-
Prepare a standard curve with known concentrations of acetate, propionate, and butyrate.[1]
-
Calculate the concentration of each SCFA in the samples by comparing their peak areas to the standard curve and correcting for the internal standard.[1]
Visualizations
Caption: Experimental workflow for in vitro batch fermentation of lactulose.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Lactulose selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics [frontiersin.org]
- 5. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Dose-Dependent Prebiotic Effect of Lactulose in a Computer-Controlled In Vitro Model of the Human Large Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulatory effect of lactulose on intestinal flora and serum metabolites in colitis mice: In vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for A-Lactulose in Clinical Trials for Constipation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for utilizing A-Lactulose in clinical trials for the treatment of constipation. This document outlines the mechanism of action, established clinical dosages, and detailed methodologies for conducting robust clinical investigations.
Introduction
Lactulose (B1674317) is a synthetic disaccharide composed of galactose and fructose, which is not hydrolyzed by human intestinal enzymes and thus reaches the colon unchanged.[1] Its primary application in the clinical setting is the treatment of constipation, where it functions as an osmotic laxative.[2] Furthermore, its prebiotic properties, which modulate the gut microbiota, contribute to its therapeutic effects.[3][4] These notes are intended to guide researchers in designing and implementing clinical trials to further evaluate the efficacy and safety of lactulose for constipation.
Mechanism of Action
Lactulose exerts its laxative effect through a dual mechanism of action in the colon:
-
Osmotic Effect: As a non-absorbable sugar, lactulose creates a hyperosmotic environment in the colonic lumen. This osmotic gradient draws water into the intestines, increasing the water content of the stool and softening its consistency, which facilitates easier passage.[1]
-
Prebiotic Effect and Gut Microbiota Modulation: Upon reaching the colon, lactulose is fermented by saccharolytic bacteria, such as Bifidobacterium and Lactobacillus.[1][3][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily lactic acid, acetic acid, and butyric acid.[3] The increase in SCFAs lowers the colonic pH, which in turn stimulates peristalsis and further contributes to the laxative effect.
The following diagram illustrates the signaling pathway of lactulose in the gut:
Data Presentation: Dosages and Efficacy in Clinical Trials
The following tables summarize quantitative data from various clinical studies on lactulose for constipation.
Table 1: Lactulose Dosage Regimens in Clinical Trials
| Population | Dosage Range | Frequency | Duration | Reference |
| Adults | 10 - 40 g/day (15 - 60 mL) | Once or twice daily | 2 - 12 weeks | [6][7] |
| Children | 0.7 - 2 g/kg/day | In divided doses | Up to 6 weeks | [8] |
| Elderly | 15 - 30 mL/day | Once daily (bedtime) | 12 weeks | [9] |
Table 2: Key Efficacy Endpoints from Lactulose Clinical Trials
| Efficacy Endpoint | Measurement Tool | Typical Outcome |
| Stool Frequency | Patient Diary | Significant increase in the number of spontaneous bowel movements per week.[6][8] |
| Stool Consistency | Bristol Stool Form Scale | Improvement towards more normal stool forms (Types 3-5).[8][10] |
| Abdominal Symptoms | Patient-Reported Outcome (PRO) Measures (e.g., PAC-SYM) | Reduction in bloating, abdominal pain, and straining.[11][12] |
| Quality of Life | Patient-Reported Outcome (PRO) Measures (e.g., PAC-QOL) | Improvement in constipation-related quality of life.[13] |
Experimental Protocols for Clinical Trials
The following section details a standardized protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of lactulose for chronic constipation.
Study Objectives
-
Primary Objective: To evaluate the efficacy of lactulose in increasing the frequency of spontaneous bowel movements (SBMs) in patients with chronic constipation compared to placebo.
-
Secondary Objectives:
-
To assess the effect of lactulose on stool consistency.
-
To evaluate the impact of lactulose on abdominal symptoms (bloating, pain, straining).
-
To assess the effect of lactulose on constipation-related quality of life.
-
To evaluate the safety and tolerability of lactulose.
-
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is recommended.[12]
The following diagram outlines the experimental workflow:
Subject Selection Criteria
Inclusion Criteria:
-
Male or female subjects aged 18-75 years.
-
Diagnosis of chronic constipation according to Rome IV criteria.
-
Fewer than three spontaneous bowel movements per week on average during the screening period.[6]
-
Willingness to provide written informed consent.
Exclusion Criteria:
-
History of gastrointestinal surgery that could affect motility.
-
Known or suspected mechanical gastrointestinal obstruction.
-
Galactosemia.
-
Use of other laxatives or medications known to affect gastrointestinal motility within two weeks of screening.
-
Pregnancy or breastfeeding.
Investigational Product and Dosing
-
Investigational Product: Lactulose solution (e.g., 10 g / 15 mL).
-
Placebo: A solution identical in appearance, taste, and smell to the lactulose solution but without the active ingredient.
-
Dosing Regimen:
-
Initial Dose: 15 mL (10 g) of lactulose or placebo taken orally once daily in the evening.[7]
-
Dose Titration: The dose may be titrated up to a maximum of 60 mL (40 g) per day based on clinical response and tolerability to achieve 2-3 soft stools daily.[7][9] Dose adjustments should be made every 1-2 days as needed.[7]
-
Outcome Measures and Assessments
Primary Endpoint:
-
Change from baseline in the mean number of spontaneous bowel movements (SBMs) per week during the treatment period.
Secondary Endpoints:
-
Stool Consistency: Assessed daily by the patient using the Bristol Stool Form Scale.[10][14][15][16]
-
Abdominal Symptoms: Assessed daily using a validated patient-reported outcome (PRO) questionnaire such as the Patient Assessment of Constipation-Symptoms (PAC-SYM).[13]
-
Quality of Life: Assessed at baseline and end of treatment using the Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaire.[13]
-
Safety and Tolerability: Assessed by recording all adverse events (AEs), vital signs, and clinical laboratory tests at each study visit.
Table 3: Schedule of Assessments
| Assessment | Screening | Baseline | Week 2 | Week 4 | Week 8 | Week 12 / End of Study |
| Informed Consent | X | |||||
| Demographics & Medical History | X | |||||
| Rome IV Criteria Assessment | X | |||||
| Physical Examination | X | X | ||||
| Vital Signs | X | X | X | X | X | X |
| Clinical Laboratory Tests | X | X | ||||
| Randomization | X | |||||
| Dispense Study Drug | X | X | X | X | ||
| Patient Diary (SBMs, Stool Consistency) | Daily | Daily | Daily | Daily | Daily | |
| PAC-SYM | Daily | Daily | Daily | Daily | Daily | |
| PAC-QOL | X | X | ||||
| Adverse Event Monitoring | X | X | X | X | X |
Statistical Analysis
-
Sample Size Calculation: The sample size should be calculated to provide sufficient statistical power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint between the lactulose and placebo groups.
-
Efficacy Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized subjects who received at least one dose of the study drug. An analysis of covariance (ANCOVA) model can be used to compare the change from baseline in SBM frequency between the two groups, with baseline SBM frequency as a covariate.
-
Safety Analysis: The safety analysis will include all subjects who received at least one dose of the study drug. The incidence of adverse events will be summarized and compared between the two groups.
Conclusion
Lactulose is a well-established and effective treatment for constipation with a dual mechanism of action. The protocols outlined in these application notes provide a framework for conducting rigorous clinical trials to further elucidate the therapeutic profile of lactulose. Adherence to standardized methodologies and validated outcome measures is crucial for generating high-quality data to inform clinical practice and drug development.
References
- 1. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribing Episode of Lactulose for Constipation with Criticism of Evidence-Based Practice and Research - Uniwriter [uniwriter.ai]
- 3. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactulose regulates gut microbiota dysbiosis and promotes short-chain fatty acids production in acute pancreatitis patients with intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of a crystalline lactulose preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. A Randomized Clinical Trial on Treatment of Chronic Constipation by Traditional Persian Medicine Recommendations Compared to Allopathic Medicine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a new version of the Bristol Stool Form Scale: translation, content validity, face validity, and reliability of the Persian version - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of treatment response in chronic constipation clinical trials | RTI [rti.org]
- 12. Psychometric validation of patient-reported outcome measures assessing chronic constipation | RTI [rti.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pediatriceducation.org [pediatriceducation.org]
- 16. Stool Consistency: Looking Beyond the Bristol Stool Form Scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-Lactulose as a Marker for Intestinal Permeability Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing A-Lactulose as a marker for assessing intestinal permeability. This non-invasive test is a valuable tool in both clinical and research settings to investigate the integrity of the intestinal barrier, which is implicated in a variety of gastrointestinal and systemic diseases.
Introduction and Principle
Intestinal permeability, often referred to as "leaky gut," is a condition characterized by an impaired intestinal barrier function. This impairment can lead to the translocation of luminal antigens, such as bacteria and toxins, into the bloodstream, potentially triggering immune responses and contributing to various diseases.[1] The assessment of intestinal permeability is crucial for understanding the pathophysiology of numerous conditions, including celiac disease, Crohn's disease, type 1 diabetes, and food allergies.[2]
The lactulose (B1674317)/mannitol (B672) (L/M) dual-sugar absorption test is the most common method for evaluating small intestinal permeability.[2][3] This test relies on the oral administration of two non-metabolized sugar probes: lactulose and mannitol.
-
Lactulose , a large disaccharide, is minimally absorbed by the healthy intestine and primarily permeates the intestinal mucosa through the paracellular pathway (i.e., between epithelial cells).[4] Therefore, an increased urinary excretion of lactulose is indicative of compromised tight junctions and increased intestinal permeability.[3]
-
Mannitol , a smaller monosaccharide, is readily absorbed through the transcellular pathway (i.e., through the epithelial cells) and its absorption reflects the absorptive surface area of the intestine.[5]
The ratio of lactulose to mannitol excretion in the urine (L/M ratio) provides a normalized index of intestinal permeability, accounting for variables such as gastric emptying and intestinal transit time.[6] An elevated L/M ratio signifies increased intestinal permeability.
Experimental Protocols
The following protocols outline the procedure for conducting an intestinal permeability test using lactulose and mannitol. Variations in urine collection time exist, with 5-hour and 6-hour collections being common; a shortened 2-hour collection has also been shown to be effective in some studies.[7]
Patient/Subject Preparation
Proper preparation is critical for accurate and reliable results.
-
Fasting: Subjects should fast overnight for a minimum of 8 hours prior to the test.[8] Water is permitted during the fasting period.[4]
-
Dietary Restrictions: For 24-48 hours before the test, subjects should avoid foods and beverages containing fructose, lactose, mannitol, or other sugar alcohols.[8][9] This includes many fruits, fruit juices, dietetic foods, and "sugar-free" products.[8]
-
Medication Restrictions: Unless otherwise directed by a physician, it is recommended to discontinue non-essential medications and supplements, particularly aspirin, other NSAIDs (e.g., ibuprofen), laxatives, and antacids containing aluminum or magnesium hydroxide, for at least 3 days prior to the test.[9]
-
Physical Activity: High-intensity exercise should be avoided for two days prior to and on the day of the test.[4]
Test Solution Administration
-
Baseline Urine Collection: Immediately before consuming the sugar solution, the subject should completely empty their bladder. This urine sample is discarded.[3]
-
Preparation of Sugar Solution: A typical oral dose consists of 5 grams of lactulose and 2 grams of mannitol dissolved in 100 mL of water.[2][3] Some protocols may use 10 grams of lactulose and 5 grams of mannitol in 200 mL of water. The solution should be shaken vigorously to ensure the sugars are fully dissolved.[9]
-
Ingestion: The subject should drink the entire sugar solution.[9] The time of ingestion should be accurately recorded as the start time of the test.[9]
-
Post-Ingestion Fluid Intake: Following the ingestion of the test solution, the subject should consume a specific volume of water, for example, 300 mL. No other food or drink is allowed for the first 2 hours of the test.[9] After 2 hours, water intake is encouraged to ensure adequate urine output.[2][9] A total of at least 1,000 mL of water is recommended during the collection period.[2]
Urine Collection
-
Collection Period: All urine passed during the specified collection period (e.g., 5 or 6 hours) from the time of ingestion of the sugar solution must be collected.[3]
-
Preservative: The collection container should contain a preservative, such as 1 mL of chlorhexidine (B1668724) (20 mg/mL), to prevent bacterial degradation of the sugars.[3]
-
Storage: The collected urine should be kept refrigerated during the collection period.[10]
-
Final Volume Measurement: At the end of the collection period, the total volume of urine is measured and recorded.[3]
-
Aliquoting and Storage: The total urine collection is mixed well, and aliquots (e.g., 10-100 mL) are transferred to storage tubes.[3] These aliquots should be stored at -20°C or lower until analysis.[3][11]
Sample Analysis
The concentrations of lactulose and mannitol in the urine are typically determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][3] Enzymatic assays are also available.[12]
Example HPLC Method:
-
Instrumentation: HPLC system equipped with a refractive index detector (RID), evaporative light scattering detector (ELSD), or a mass spectrometer.[11]
-
Column: A cation-exchange column is often used.[11]
-
Internal Standard: Cellobiose or arabinose can be used as internal standards.[11][13]
-
Sample Preparation: Urine samples may require a purification step, such as solid-phase extraction (SPE) with a C18 cartridge.[11]
-
Calibration: A standard curve is generated using known concentrations of lactulose and mannitol to quantify the amounts in the urine samples.[3]
Data Presentation and Interpretation
The results are expressed as the percentage of the ingested dose of each sugar excreted in the urine and the ratio of these percentages.
Calculations:
-
Concentration of sugar in urine (mg/mL): Determined from the analytical method (e.g., HPLC).
-
Total amount of sugar excreted (mg): Concentration of sugar (mg/mL) x Total urine volume (mL).
-
Percentage of sugar excreted (%): (Total amount of sugar excreted (mg) / Ingested dose of sugar (mg)) x 100.
-
Lactulose/Mannitol Ratio (LMR): % Lactulose Excretion / % Mannitol Excretion.
Quantitative Data Summary:
The following tables summarize typical values for lactulose and mannitol excretion and the L/M ratio in healthy subjects and in patients with certain conditions. It is important to note that each laboratory should establish its own reference ranges.[3]
| Parameter | Healthy Controls | Celiac Disease (Untreated) | Crohn's Disease | Reference |
| % Lactulose Excretion | 0.3550 (median) | 0.94 | Similar to aspirin-induced increase | [3][6][12] |
| % Mannitol Excretion | 12.300 (median) | - | Higher than healthy controls | [3][6] |
| L/M Ratio (LMR) | 0.0317 (median) | 0.12 | 0.067 | [3][6][12] |
| LMR Cut-off for Increased Permeability | > 0.03 or > 0.09 | - | - | [5][14] |
Serum-Based Measurements:
Recent studies have explored the use of serum levels of lactulose and mannitol as a more convenient alternative to urine collection, particularly in pediatric patients.[15]
| Parameter (1-hour post-ingestion) | Healthy Controls | Celiac Disease (Untreated) | Reference |
| Serum Lactulose (µmol/L) | 0.125 | 0.56 | [15] |
| Serum Mannitol (mmol/L) | 0.156 | 0.06 | [15] |
| Lactulose/Mannitol Serum Ratio (LMSR) | 0.039 (median) | 0.42 (median) | [15] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the physiological principle of the lactulose/mannitol test and the experimental workflow.
Figure 1: Principle of the Lactulose/Mannitol Intestinal Permeability Test.
Figure 2: Experimental Workflow for the Intestinal Permeability Test.
Conclusion
The use of this compound, in conjunction with mannitol, provides a reliable and non-invasive method for assessing intestinal permeability. The standardized protocols and data interpretation guidelines presented in these application notes are intended to assist researchers, scientists, and drug development professionals in effectively employing this valuable diagnostic tool. Adherence to proper subject preparation and analytical procedures is paramount for obtaining accurate and reproducible results. The insights gained from intestinal permeability testing can contribute significantly to the understanding and management of a wide range of diseases.
References
- 1. Intestinal permeability assessment using lactulose and mannitol in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 4. genieur.eu [genieur.eu]
- 5. researchgate.net [researchgate.net]
- 6. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 7. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nutripath.com.au [nutripath.com.au]
- 9. gdx.net [gdx.net]
- 10. support.rupahealth.com [support.rupahealth.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Rapid and simultaneous determination of lactulose and mannitol in urine, by HPLC with pulsed amperometric detection, for use in studies of intestinal permeability. | Semantic Scholar [semanticscholar.org]
- 14. journals.plos.org [journals.plos.org]
- 15. Measurement of small intestinal permeability markers, lactulose, and mannitol in serum: results in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying A-Lactulose's Impact on the Gut-Brain Axis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for investigating the multifaceted effects of A-Lactulose, a synthetic disaccharide, on the intricate communication network of the gut-brain axis. The following sections detail the experimental design, from initial animal model setup to specific molecular and behavioral analyses, equipping researchers with the necessary tools to explore the therapeutic potential of this compound in neurological and psychiatric disorders.
Introduction to this compound and the Gut-Brain Axis
The gut-brain axis is a bidirectional communication system linking the central nervous system (CNS) and the gastrointestinal (GI) tract. This complex interplay involves neural, endocrine, and immune pathways, significantly influenced by the gut microbiota. This compound (lactulose) is a non-digestible sugar that acts as a prebiotic, meaning it promotes the growth of beneficial gut bacteria.[1] Its fermentation by gut microbes leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are key signaling molecules in the gut-brain axis.[2]
Lactulose has been shown to modulate the gut microbiota, reduce systemic inflammation, and improve neurological outcomes in various conditions.[3] This document outlines a detailed experimental plan to systematically investigate the mechanisms through which this compound exerts its effects on the gut-brain axis, with a focus on its potential to ameliorate anxiety and depression-like behaviors.
Overall Experimental Workflow
The proposed research plan involves a multi-pronged approach, combining in vivo animal studies with ex vivo and in vitro analyses. The workflow is designed to provide a comprehensive understanding of this compound's impact, from changes in the gut environment to subsequent effects on brain function and behavior.
Data Presentation: Quantitative Summary Tables
The following tables summarize expected quantitative outcomes from the proposed experiments, based on existing literature. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Effect of this compound on Gut Microbiota Composition
| Bacterial Taxon | Control Group (Relative Abundance %) | This compound Group (Relative Abundance %) | Fold Change | Reference |
| Bifidobacterium | 0.3 | 3.7 | +12.3 | [4] |
| Lactobacillaceae | (baseline) | Increased | - | [4] |
| Prevotellaceae | (baseline) | Increased | - | [4] |
| Rikenellaceae | (baseline) | Increased | - | [4] |
| Desulfovibrionaceae | (baseline) | Decreased | - | [4] |
Table 2: Effect of this compound on Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| SCFA | Control Group (mg/kg) | This compound Group (mg/kg) | p-value | Reference |
| Acetate | (baseline) | No significant change | >0.05 | [4] |
| Propionate | (baseline) | No significant change | >0.05 | [4] |
| Butyrate | (baseline) | No significant change | >0.05 | [4] |
| Branched-Chain SCFAs | (baseline) | Significantly Decreased | <0.05 | [4] |
Table 3: Effect of this compound on Brain Neuroinflammatory Markers
| Cytokine | Control Group (Expression Level) | This compound Group (Expression Level) | p-value | Reference |
| TNF-α | Elevated | Significantly Decreased | <0.05 | [5] |
| IL-1β | Elevated | Significantly Decreased | <0.05 | [5] |
| MCP-1 | Elevated | Significantly Decreased | <0.05 | [5] |
| TLR4 | Elevated | Significantly Decreased | <0.05 | [5] |
Table 4: Effect of this compound on Anxiety and Depression-Like Behaviors (Hypothetical Data)
| Behavioral Test | Parameter | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) | p-value |
| Elevated Plus Maze | Time in Open Arms (%) | 25 ± 3 | 40 ± 4 | <0.05 |
| Open Arm Entries | 8 ± 1 | 12 ± 1.5 | <0.05 | |
| Forced Swim Test | Immobility Time (s) | 150 ± 10 | 100 ± 8 | <0.05 |
| Light-Dark Box Test | Time in Light Box (s) | 120 ± 15 | 180 ± 20 | <0.05 |
| Transitions | 10 ± 2 | 15 ± 2 | <0.05 |
Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the workflow.
Animal Model and this compound Administration
-
Animals: Male C57BL/6J mice, 8-10 weeks old, will be used. They will be housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Mice will be acclimated to the housing conditions for one week prior to the start of the experiment.
-
Treatment: this compound will be administered in the drinking water at a concentration of 15% (w/v) for a period of 14 consecutive days.[5]
-
Control Group: The control group will receive regular drinking water (vehicle).
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
-
Fecal Sample Collection: Fresh fecal pellets will be collected from each mouse at baseline and at the end of the treatment period. Samples will be immediately frozen at -80°C.
-
DNA Extraction: Genomic DNA will be extracted from fecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene will be amplified by PCR using specific primers.
-
Sequencing: The amplified products will be sequenced on an Illumina MiSeq platform.
-
Data Analysis: Sequence data will be processed using a bioinformatics pipeline such as QIIME2 to determine the microbial composition and relative abundance of different bacterial taxa.
Short-Chain Fatty Acid (SCFA) Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: Fecal samples will be homogenized in a saturated NaCl solution, acidified with sulfuric acid, and extracted with diethyl ether.
-
Derivatization: The extracted SCFAs will be derivatized to form their corresponding tert-butyldimethylsilyl (t-BDMS) esters.
-
GC-MS Analysis: The derivatized samples will be analyzed by GC-MS. The concentrations of individual SCFAs (acetate, propionate, butyrate, etc.) will be quantified by comparing their peak areas to those of known standards.
Gut Permeability Assay (FITC-Dextran)
-
Fasting: Mice will be fasted for 4 hours before the assay.
-
Gavage: Mice will be orally gavaged with fluorescein (B123965) isothiocyanate (FITC)-dextran (4 kDa) at a dose of 600 mg/kg body weight.
-
Blood Collection: After 4 hours, blood samples will be collected via cardiac puncture.
-
Fluorescence Measurement: The concentration of FITC-dextran in the serum will be measured using a fluorescence spectrophotometer. An increased concentration of FITC-dextran in the blood indicates increased gut permeability.
Neuroinflammation Assessment (ELISA and qPCR)
-
Brain Tissue Homogenization: Brain tissue (e.g., hippocampus, prefrontal cortex) will be homogenized in a lysis buffer containing protease inhibitors.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenates will be quantified using commercially available ELISA kits.
-
qPCR: Total RNA will be extracted from brain tissue, and reverse transcribed into cDNA. The expression levels of genes encoding inflammatory markers (e.g., Tnf, Il1b, Tlr4) will be measured by quantitative real-time PCR (qPCR).
Behavioral Testing
All behavioral tests will be conducted during the light phase of the light/dark cycle. Mice will be habituated to the testing room for at least 30 minutes before each test.
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Each mouse is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes.
-
Data Analysis: The time spent in the open arms and the number of entries into the open and closed arms are recorded. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C).
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating without struggling) during the last 4 minutes of the test is recorded.
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway through which this compound may impact the gut-brain axis.
References
- 1. Lactulose Improves Neurological Outcomes by Repressing Harmful Bacteria and Regulating Inflammatory Reactions in Mice After Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of a Lactulose-Rich Diet on Fecal Microbiome and Metabolome in Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic Lactulose Ameliorates the Cognitive Deficit in Alzheimer's Disease Mouse Model through Macroautophagy and Chaperone-Mediated Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Application Note: Analyzing Microbiota Changes with A-Lactulose using 16S rRNA Gene Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-Lactulose, a synthetic disaccharide, is a widely used prebiotic known to modulate the gut microbiota, offering therapeutic benefits in conditions like constipation and hepatic encephalopathy. Its selective fermentation by gut bacteria leads to significant shifts in the microbial community structure and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs). Understanding these changes is crucial for elucidating its mechanism of action and developing novel microbiome-targeted therapies. This application note provides a comprehensive guide to utilizing 16S rRNA gene sequencing for analyzing microbiota alterations following this compound administration. It includes detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate robust and reproducible research.
Data Summary: Quantitative Changes in Microbiota with this compound
The administration of this compound induces significant and reproducible changes in the gut microbiota composition. These changes are characterized by an increase in the abundance of beneficial bacteria and a decrease in potentially harmful taxa. The following tables summarize key quantitative data from studies investigating the effects of this compound on the gut microbiome.
Table 1: Changes in Alpha Diversity and Phylum-Level Abundance
| Parameter | Observation | Reference |
| Alpha Diversity | Enhanced α-diversity of the gut microbiota. | [1][2] |
| Firmicutes | Increased relative abundance. | [1] |
| Bacteroidetes | Decreased relative abundance. | [1] |
| Actinobacteria | Significantly increased relative abundance. | [1] |
| Verrucomicrobia | Dramatically increased abundance. | [1] |
| Proteobacteria | Down-regulated relative abundance. | |
| Fusobacteria | Down-regulated relative abundance. |
Table 2: Changes in Family-Level Abundance
| Family | Observation | Reference |
| Bifidobacteriaceae | Increased abundance (more than 10-fold in some cases). | [1][2] |
| Lactobacillaceae | Increased average population. | [1][2] |
| Prevotellaceae | Increased abundance. | [1][2] |
| Rikenellaceae | Increased abundance. | [1][2] |
| Desulfovibrionaceae | Decreased abundance. | [1][2] |
Table 3: Changes in Genus-Level Abundance
| Genus | Observation | Reference |
| Bifidobacterium | Significantly increased relative abundance. | [3] |
| Akkermansia | Increased levels. | [1][2] |
| Helicobacter | Increased levels. | [1][2] |
| Streptococcus | Significantly up-regulated relative abundance. | |
| Fusobacterium | Down-regulated relative abundance. | |
| Escherichia-Shigella | Down-regulated relative abundance. | |
| Bacteroides | Decreased abundance. | [4] |
| Clostridium | Decreased abundance. | [4] |
| Muribaculum | Increased abundance. | [4] |
| Lachnospiraceae | Increased abundance. | [4] |
Experimental Workflow
The overall workflow for analyzing microbiota changes with this compound using 16S rRNA gene sequencing involves several key stages, from sample collection to data interpretation.
Figure 1: Experimental workflow for 16S rRNA gene sequencing analysis.
Detailed Experimental Protocols
Fecal Sample Collection and DNA Extraction
Materials:
-
Sterile fecal collection tubes
-
QIAamp DNA Stool Mini Kit (QIAGEN) or equivalent
-
Microcentrifuge
-
Vortexer
-
Water bath or heat block
Protocol:
-
Collect fecal samples from subjects before and after the this compound intervention period.
-
Immediately freeze samples at -80°C for long-term storage.
-
For DNA extraction, thaw fecal samples on ice.
-
Extract genomic DNA from approximately 200 mg of stool using the QIAamp DNA Stool Mini Kit following the manufacturer's instructions.[1]
-
Elute the purified DNA in nuclease-free water.
-
Assess the quality and quantity of the extracted DNA using a NanoDrop spectrophotometer and Qubit fluorometer.
16S rRNA Gene Amplification (V3-V4 Region)
Materials:
-
High-fidelity DNA polymerase (e.g., KAPA HiFi HotStart ReadyMix)
-
Nuclease-free water
-
Primers for V3-V4 region with Illumina overhang adapters:
-
Forward Primer (341F): 5'-TCGTCGGCAGCGTCAGATGTGTATAAGAGACAGCCTACGGGNGGCWGCAG-3'
-
Reverse Primer (805R): 5'-GTCTCGTGGGCTCGGAGATGTGTATAAGAGACAGGACTACHVGGGTATCTAATCC-3'
-
-
Thermal cycler
PCR Reaction Mix (25 µL):
| Component | Volume | Final Concentration |
|---|---|---|
| 2x KAPA HiFi HotStart ReadyMix | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| Template DNA | 5.0 µL | ~1-10 ng |
| Nuclease-free water | 5.5 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 25 |
| Annealing | 55°C | 30 sec | |
| Extension | 72°C | 30 sec | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | |
Library Preparation and Sequencing
Materials:
-
AMPure XP beads
-
Nextera XT Index Kit
-
Illumina MiSeq Reagent Kit v3 (600-cycle)
-
Magnetic stand
Protocol:
-
PCR Clean-up: Purify the 16S V3-V4 amplicons using AMPure XP beads to remove free primers and primer-dimers.
-
Index PCR: Attach dual indices and Illumina sequencing adapters to the purified amplicons using the Nextera XT Index Kit. This involves a second, limited-cycle PCR.
-
Library Clean-up: Purify the indexed PCR products again using AMPure XP beads.
-
Library Quantification and Normalization: Quantify the final libraries using a Qubit fluorometer. Normalize and pool the libraries to a final concentration of 4 nM.
-
Sequencing: Sequence the pooled libraries on an Illumina MiSeq platform using a v3 600-cycle kit.
Bioinformatics and Data Analysis
A robust bioinformatics pipeline is essential for processing the raw sequencing data and obtaining meaningful biological insights. QIIME2 and mothur are two widely used open-source platforms for this purpose.
Figure 2: Bioinformatics pipeline for 16S rRNA data analysis using QIIME2.
Signaling Pathway: this compound, Microbiota, and Host Metabolism
This compound is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by the gut microbiota. This fermentation process leads to the production of SCFAs, which play a crucial role in host physiology.
Figure 3: this compound fermentation and its impact on host signaling.
Conclusion
16S rRNA gene sequencing is a powerful and cost-effective method for characterizing the changes in the gut microbiota induced by this compound. The protocols and data analysis pipelines outlined in this application note provide a standardized framework for conducting such studies. By understanding the intricate interplay between this compound, the gut microbiome, and host physiology, researchers can further explore its therapeutic potential and develop novel strategies for promoting gut health.
References
- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16S rRNA Analysis using Mothur Pipeline | PDF [slideshare.net]
- 3. 16S Pipeline in Mothur – Ariana S Huffmyer – Research Scientist, University of Washington [ahuffmyer.github.io]
- 4. quantabio.com [quantabio.com]
Application Notes and Protocols: SCFA Analysis in Fecal Samples Following A-Lactulose Supplementation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are key metabolites produced by the gut microbiota through the fermentation of non-digestible carbohydrates like lactulose (B1674317). These molecules, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), play a crucial role in gut health and systemic physiology. Lactulose, a synthetic disaccharide, is widely used as a prebiotic to modulate the gut microbiome and increase SCFA production.[1][2] Monitoring the changes in fecal SCFA profiles following lactulose supplementation is essential for understanding its therapeutic effects in various conditions, including hepatic encephalopathy, constipation, and metabolic disorders.[2][3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the analysis of SCFAs in fecal samples after lactulose administration.
Effects of Lactulose Supplementation on Fecal SCFA Production
Lactulose supplementation has been shown to significantly alter the concentration and profile of SCFAs in fecal matter. The primary effect is an increase in total SCFA production, with a notable rise in acetate.[3][6] Some studies also report changes in the concentrations of propionate and butyrate. The tables below summarize quantitative data from studies investigating the impact of lactulose on fecal SCFA levels.
Table 1: Changes in Fecal SCFA Concentrations Following Lactulose Supplementation (In Vitro Fecal Incubation)
| SCFA | Control (No Lactulose) | + Lactulose | Change | Reference |
| Acetate | - | Increased | ↑ | [3] |
| C4-C6 Fatty Acids | Increased with blood | Completely Inhibited | ↓ | [3] |
| iC4-nC6 Fatty Acids | - | Decreased | ↓ | [6] |
Table 2: Effect of Carbohydrate Addition on SCFA Production in Fecal Homogenates
| Carbohydrate | Average Increment of SCFA (mmol/l) |
| Control (No addition) | 43 |
| Lactulose | Increased yield by 6.5 mmol/g |
| Pectin | Increased yield by 6.5 mmol/g |
| Arabinogalactan (B145846) | Increased yield by 6.5 mmol/g |
Note: In this study, acetate was the major SCFA, and after pre-feeding with extra carbohydrate, butyrate concentrations exceeded propionate.[7]
Experimental Protocols
A standardized workflow is critical for the accurate and reproducible quantification of SCFAs in fecal samples. This section outlines the key steps from sample collection to data analysis.
Fecal Sample Collection and Storage
Proper sample handling is crucial to preserve the integrity of SCFAs, which are volatile compounds.
Protocol:
-
Collection: Collect fresh fecal samples in sterile, airtight containers.[8]
-
Immediate Processing: Process the samples as soon as possible (ideally within 12 hours).[9]
-
Storage: If immediate processing is not possible, freeze the samples immediately at -20°C for short-term storage or at -80°C for long-term storage.[10][11]
-
Minimize Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to SCFA degradation.[10]
SCFA Extraction from Fecal Samples
This protocol is for the extraction of SCFAs from fecal samples for subsequent analysis by Gas Chromatography (GC).
Materials:
-
Frozen or fresh fecal sample
-
Deionized water or saline
-
Internal standard solution (e.g., isocaproic acid or 2-ethylbutyric acid)
-
Strong acid (e.g., 50% HCl or 5% phosphoric acid)
-
Diethyl ether
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of 12,000-15,000 x g at 4°C)
Protocol:
-
Sample Homogenization:
-
Centrifugation:
-
Centrifuge the homogenate at 12,000-15,000 x g for 10-15 minutes at 4°C to pellet solid debris.[12]
-
Carefully transfer the supernatant to a new clean microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add a known concentration of an internal standard to the supernatant. This is crucial for correcting for extraction efficiency and injection variability.[12]
-
-
Acidification:
-
Liquid-Liquid Extraction:
Gas Chromatography (GC) Analysis
This protocol provides a general framework for SCFA analysis using either a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Instrumentation:
-
Gas Chromatograph with FID or MS detector
-
Capillary column suitable for SCFA analysis (e.g., FFAP or DB-Wax)[2][13]
GC-FID Conditions (Example): [12]
-
Injector Temperature: 220-250°C
-
Detector Temperature: 250-280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1-2 minutes
-
Ramp: 10-12°C/min to 200-220°C
-
Final hold: 5 minutes
-
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL
-
Split Ratio: 1:20 to 1:50 for fecal extracts
GC-MS Conditions (Example): [2]
-
Injector Temperature: 180°C
-
Column: DB-Wax
-
Carrier Gas: Helium at 0.8 mL/min
-
Oven Temperature Program:
-
Initial temperature: 140°C
-
Ramp: 5°C/min to 160°C
-
Hold at 160°C for 6 minutes
-
-
Ion Source Temperature: 200°C
-
Scan Mode: Single Ion Monitor (SIM) for targeted quantification
Optional Derivatization: For improved peak shape and sensitivity, derivatization can be performed. A common method is silylation using reagents like N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA).[11]
Protocol for Derivatization (Example with MTBSTFA): [10]
-
Mix 100 µL of the sample extract with 100 µL of MTBSTFA in a sealed glass vial.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature before injecting into the GC.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the SCFAs of interest (acetate, propionate, butyrate, etc.) and the internal standard. The concentration range should span the expected concentrations in the fecal samples (typically 0.05 to 10 mM).[12]
-
Peak Identification and Integration: Identify the peaks corresponding to each SCFA based on their retention times compared to the standards. Integrate the peak areas for each SCFA and the internal standard.
-
Quantification: Calculate the concentration of each SCFA in the sample using the calibration curve and the ratio of the SCFA peak area to the internal standard peak area.
Visualizations
Experimental Workflow for Fecal SCFA Analysis
References
- 1. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactulose detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The degradation of amino acids, proteins, and blood to short-chain fatty acids in colon is prevented by lactulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactulose regulates gut microbiota dysbiosis and promotes short-chain fatty acids production in acute pancreatitis patients with intestinal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lactulose on short-chain fatty acids and lactate production and on the growth of faecal flora, with special reference to Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of lactulose, pectin, arabinogalactan and cellulose on the production of organic acids and metabolism of ammonia by intestinal bacteria in a faecal incubation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 12. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Rapid determination of short-chain fatty acids in colonic contents and faeces of humans and rats by acidified water-extraction and direct-injection gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactulose Suppresses Osteoclastogenesis and Ameliorates Estrogen Deficiency-Induced Bone Loss in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Enzymatic Synthesis of High-Purity α-Lactulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactulose (B1674317) (4-O-β-D-galactopyranosyl-D-fructose) is a synthetic disaccharide with significant applications in the pharmaceutical and food industries. It is widely used as a prebiotic and for the treatment of constipation and hepatic encephalopathy.[1][2] Enzymatic synthesis of lactulose offers a green and efficient alternative to traditional chemical methods, which often involve harsh conditions and the formation of undesirable byproducts.[3][4] This document provides detailed application notes and protocols for the two primary enzymatic methods for producing high-purity α-lactulose: transgalactosylation by β-galactosidase and isomerization by cellobiose (B7769950) 2-epimerase.
Enzymatic Synthesis Pathways
There are two main enzymatic routes for the synthesis of lactulose:
-
Transgalactosylation using β-Galactosidase: This method involves the transfer of a galactose unit from lactose (B1674315) to fructose (B13574), catalyzed by β-galactosidase. The enzyme first hydrolyzes lactose to form a galactosyl-enzyme intermediate, which then reacts with fructose to form lactulose.[5] A competing reaction is the hydrolysis of the intermediate by water, which produces galactose and glucose.[5]
-
Isomerization using Cellobiose 2-Epimerase (CE): This more direct pathway utilizes cellobiose 2-epimerase to catalyze the isomerization of the glucose moiety of lactose into a fructose moiety, directly forming lactulose.[1][6] This method can lead to higher yields and simpler downstream processing.[5]
Data Presentation: Comparative Analysis of Enzymatic Methods
The following tables summarize quantitative data from various studies on the enzymatic synthesis of lactulose, providing a clear comparison of the two main methods.
Table 1: Lactulose Synthesis using β-Galactosidase
| Enzyme Source | Enzyme Form | Lactose Conc. (% w/v) | Fructose Conc. (% w/v) | Temp (°C) | pH | Max. Lactulose Yield (g/L) | Conversion Rate (%) | Reference |
| Aspergillus oryzae | Immobilized | 20 | 30 | 50 | 4.5 | - | - | [1] |
| Kluyveromyces lactis | Commercial Solution | 10 | 30 | 40 | 6.7 | 12.2 | - | [4] |
| Kluyveromyces lactis | Immobilized | - | 20 | - | - | 19.1 | - | [7] |
Table 2: Lactulose Synthesis using Cellobiose 2-Epimerase
| Enzyme Source | Enzyme Form | Lactose Conc. (g/L) | Temp (°C) | pH | Max. Lactulose Conc. (g/L) | Conversion Rate (%) | Reference |
| Clostridium disporicum | Whole-cell biocatalyst | - | - | - | 496.3 | 72.5 | [8] |
| Caldicellulosiruptor saccharolyticus | Whole-cell biocatalyst | 600 | 80 | 7.5 | 390.59 | 65.1 | [9] |
| Dictyoglomus thermophilum (mutant) | Whole-cell biocatalyst | 200 | 80 | 7.0 | - | 64.52 | [10] |
Experimental Protocols
Protocol 1: Lactulose Synthesis using Immobilized β-Galactosidase from Aspergillus oryzae
This protocol describes the synthesis of lactulose in a continuous stirred-tank reactor (CSTR) using immobilized β-galactosidase.[1][11]
1. Materials and Reagents:
-
β-galactosidase from Aspergillus oryzae
-
Glyoxyl-agarose support for immobilization
-
Lactose
-
Fructose
-
Citrate-phosphate buffer (100 mM, pH 4.5)
-
Stirred-tank reactor with temperature and pH control
2. Enzyme Immobilization:
-
Follow the manufacturer's instructions for the covalent immobilization of β-galactosidase onto the glyoxyl-agarose support.
3. Substrate Preparation:
-
Dissolve lactose and fructose in the citrate-phosphate buffer at the desired concentrations (e.g., as specified in Table 1).
-
Heat the solution to 95°C to ensure complete dissolution and sterilization, then cool to the reaction temperature of 50°C.[1][11]
4. Reaction Setup:
-
Add the prepared substrate solution to the CSTR.
-
Introduce the immobilized β-galactosidase biocatalyst into the reactor.
-
Set the reactor conditions: temperature at 50°C and pH at 4.5.[1][11]
-
Maintain constant stirring to ensure a homogeneous mixture.
5. Reaction Monitoring and Termination:
-
Continuously feed the substrate solution into the reactor at a defined flow rate.
-
Collect samples from the reactor outlet at regular intervals.
-
Terminate the enzymatic reaction in the collected samples by heat inactivation (e.g., boiling for 10 minutes).[5]
6. Analysis:
-
Centrifuge the heat-inactivated samples to remove any precipitated protein.
-
Analyze the supernatant for the concentrations of lactulose, lactose, fructose, glucose, and galactose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[5]
Protocol 2: Lactulose Synthesis using Whole-Cell Biocatalyst with Cellobiose 2-Epimerase
This protocol details the production of lactulose using a whole-cell biocatalyst system with recombinant E. coli expressing cellobiose 2-epimerase.[5][8]
1. Materials and Reagents:
-
E. coli BL21(DE3) strain
-
pET-based expression vector containing the gene for cellobiose 2-epimerase (e.g., from Clostridium disporicum)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lactose solution
-
Phosphate (B84403) buffer (e.g., Na2HPO4–NaH2PO4 buffer, pH 7.5)[9]
2. Biocatalyst Preparation:
-
Transform the E. coli BL21(DE3) cells with the pET-based expression vector.
-
Cultivate the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
-
Continue cultivation at a lower temperature (e.g., 20°C) for a further 16 hours.[5]
-
Harvest the cells by centrifugation and wash them with the reaction buffer.
3. Biotransformation:
-
Resuspend the prepared whole-cell biocatalyst in the lactose solution prepared in the phosphate buffer.
-
Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme (e.g., 80°C, pH 7.5 for C. saccharolyticus CE).[9]
-
Maintain agitation to ensure a uniform suspension.
4. Sampling and Analysis:
-
Withdraw aliquots at different time points.
-
Terminate the reaction by boiling the sample for 10 minutes.[5]
-
Centrifuge the sample to remove cell debris.[5]
-
Analyze the supernatant for lactulose and other sugars using HPAEC-PAD.
Protocol 3: Purification of High-Purity α-Lactulose
This protocol outlines a general procedure for the purification of lactulose from the enzymatic synthesis reaction mixture.[12][13]
1. Materials and Reagents:
-
Reaction mixture containing lactulose
-
Activated charcoal
-
Ion-exchange resins (e.g., strong cationic and weak anionic resins)[12]
2. Initial Purification:
-
Decolorization: Treat the reaction syrup with activated charcoal to remove colored byproducts.
-
Desalination: Pass the decolorized syrup through a series of ion-exchange columns to remove salts and charged impurities. A typical sequence involves a strong cationic resin followed by a weak anionic resin.[12]
3. Removal of Monosaccharides and Disaccharides:
-
Selective Enzymatic Hydrolysis: To remove residual lactose, specific β-galactosidases that have high activity towards lactose but low activity towards lactulose can be employed.[13] The resulting monosaccharides (glucose and galactose) can then be removed.
-
Chromatographic Separation: Alternatively, chromatographic methods can be used to separate lactulose from other sugars.
4. Crystallization:
-
Concentrate the purified lactulose syrup under vacuum.
-
Induce crystallization by adding ethanol and heating under reflux.[12]
-
Cool the solution to allow for the formation of lactulose crystals.
-
Filter and wash the crystals with cold ethanol.
-
Dry the crystals to obtain high-purity α-lactulose.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic pathways for α-Lactulose synthesis.
References
- 1. Frontiers | Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]
- 2. Lactulose: production, purification and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abstract 237 - Enzymatic synthesis of lactulose from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]
- 5. benchchem.com [benchchem.com]
- 6. Advances in bio-production of lactulose using cellobiose 2-epimerases - Nanjing Tech University [pure.njtech.edu.cn:443]
- 7. Batch and continuous synthesis of lactulose from whey lactose by immobilized β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of lactulose from lactose using a novel cellobiose 2-epimerase from Clostridium disporicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved biosynthesis of lactulose by a novel thermostable cellobiose-2-epimerase generated through semi-rational mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Lactulose in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4555271A - Process for purifying lactulose syrup - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing A-Lactulose dosage for prebiotic versus laxative effects
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides detailed guidance on the dose-dependent effects of A-Lactulose. It offers troubleshooting for common experimental issues and frequently asked questions to aid in the optimization of lactulose (B1674317) dosage for its distinct prebiotic and laxative applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the mechanism of action between lactulose's prebiotic and laxative effects?
A1: Lactulose, a synthetic disaccharide, is not absorbed in the small intestine and reaches the colon intact[1][2][3][4]. Its effects are dose-dependent[1][5].
-
Prebiotic Effect (Low Dose): At lower doses, lactulose is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species[1][3][4][6]. This fermentation produces short-chain fatty acids (SCFAs), which lower the colonic pH, inhibit the growth of pathogenic bacteria, and provide energy for colonocytes[1][3][7]. This selective stimulation of beneficial microbes is the core of its prebiotic action[1][4][5].
-
Laxative Effect (High Dose): At higher doses, the primary mechanism is osmotic. The unabsorbed lactulose and its fermentation byproducts (SCFAs) increase the osmotic pressure in the colonic lumen[7][8][9]. This draws water into the colon, which softens the stool, increases its volume, and stimulates peristalsis, leading to a laxative effect[7][9].
Q2: What are the typical dosage ranges for achieving prebiotic versus laxative effects in human adults?
A2: The effects of lactulose are directly related to its dosage[1][5].
-
Prebiotic Dose: A prebiotic effect is generally observed at low doses, typically ranging from 1g to 10g per day[5][10][11][12][13]. Doses as low as 1 g/day have been shown to increase the count of fecal bifidobacteria[10][12].
-
Laxative Dose: A laxative effect for treating constipation is typically seen at medium doses, around 15g to 40g per day (approximately 30-60 mL/day)[1][5][10][14].
-
Detoxifying Dose: High doses, often exceeding 60g per day, are used for detoxification in conditions like hepatic encephalopathy[1][5][13].
Q3: What are the key biomarkers to measure when assessing the prebiotic efficacy of lactulose?
A3: Key biomarkers for assessing prebiotic efficacy include changes in the gut microbiota composition, production of bacterial metabolites, and changes in intestinal environment indicators. The primary biomarkers are:
-
Increased Bifidobacterium and Lactobacillus counts: A significant increase in the population of these beneficial bacteria is a hallmark of lactulose's prebiotic activity[1][4][5].
-
Short-Chain Fatty Acid (SCFA) Production: Increased fecal or colonic concentrations of SCFAs, particularly acetate, propionate, and butyrate (B1204436), are direct indicators of bacterial fermentation[15][16].
-
Reduced Colonic pH: The production of SCFAs leads to a decrease in the pH of the colon, creating an environment that favors beneficial bacteria and inhibits pathogens[3][7].
-
Reduced Ammonia (B1221849) Concentration: A decrease in ammonia can be observed, which is particularly relevant at slightly higher prebiotic doses[15][16].
Q4: How long does it typically take to observe a prebiotic or laxative effect after starting lactulose administration?
A4: The onset of effects varies. A laxative effect may not be apparent for 24 to 48 hours after the initial dose[9][14][17]. Prebiotic effects, such as changes in the gut microbiota, are typically assessed over a longer duration, with studies often running for several weeks to observe significant and stable shifts in bacterial populations[12][18].
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving lactulose.
| Issue / Observation | Potential Cause | Recommended Troubleshooting Steps |
| 1. Significant bloating, flatulence, or abdominal discomfort at a low, intended-prebiotic dose. [19] | High individual sensitivity or rapid initial fermentation by gut microbiota. | Dose Titration: Begin with a minimal dose (e.g., 1-2g/day) and gradually increase to the target prebiotic dose over 1-2 weeks. This allows the gut microbiota to adapt[19]. Dietary Review: Analyze the participant's diet for other fermentable carbohydrates or gas-producing foods that could have a synergistic effect[19]. |
| 2. Diarrhea or unintended laxative effect at a low dose. | This is a common sign of lactulose overdosage relative to the individual's tolerance[19]. The participant may have a lower threshold for the osmotic effect. | Immediate Dose Reduction: Reduce the daily dose significantly or temporarily suspend administration until symptoms resolve[19]. Re-evaluate "Low Dose": The optimal prebiotic dose without laxation is patient-dependent. A dose-finding study may be necessary for your specific population[11]. Monitor Hydration: Assess for any signs of dehydration if diarrhea is persistent[19]. |
| 3. Lack of significant increase in Bifidobacterium counts after the intervention period. | Insufficient dosage, short study duration, or high baseline levels of Bifidobacterium. Individual dietary habits can also influence the microbiome's response[20]. | Verify Dosage and Adherence: Confirm that the correct dose was administered and that participant adherence was high. Extend Duration: Consider extending the intervention period, as microbial shifts can take time to stabilize. Analyze Baseline Data: Participants with already high levels of bifidobacteria may show a less dramatic response. Stratify analysis based on baseline levels. Assess Background Diet: Collect detailed dietary data, as high baseline fiber intake can influence prebiotic responsiveness[20]. |
| 4. High inter-individual variability in SCFA production. | Differences in baseline gut microbiota composition are a primary cause. The presence and abundance of specific lactulose-fermenting bacteria will directly impact SCFA profiles. | Increase Sample Size: Ensure the study is adequately powered to account for high variability. Microbiota Analysis: Correlate SCFA data with 16S rRNA or shotgun metagenomic sequencing data to identify microbial signatures associated with high or low SCFA production. Controlled Feeding: For tightly controlled studies, consider providing a standardized background diet to all participants to reduce diet-induced variability[20]. |
Data Presentation: Summary of Dose-Response Effects
Table 1: Summary of Clinical Data on Prebiotic Effects of this compound
| Dosage ( g/day ) | Study Population | Duration | Key Prebiotic Outcomes | Reference(s) |
| 1g, 2g, 3g | Healthy Japanese Women | 2 weeks | Significant increase in fecal Bifidobacterium counts and defecation frequency at all doses. | [5][12] |
| 2g - 5g | In vitro model (TIM-2) | 5 days | 2g increased acetate; ≥3g increased butyrate; 5g showed the most prominent growth of Bifidobacterium, Lactobacillus, and Anaerostipes. | [15][16] |
| 4g | Healthy Adults | 3 weeks | Significantly increased Bifidobacterium populations and butyrate levels. | [15] |
| 10g | Healthy Adults | - | Associated with a significant increase in fecal Bifidobacteria counts. | [10] |
Table 2: Summary of Clinical Data on Laxative Effects of this compound
| Dosage ( g/day ) | Study Population | Duration | Key Laxative Outcomes | Reference(s) |
| 10g - 20g | Adults with Chronic Constipation | As needed | Usual starting dose to restore normal bowel movements. | [14][17] |
| ~20g - 40g (30-60 mL/day) | Adults with Chronic Constipation | As needed | Effective dose range for eliciting a laxative effect. Can be increased up to 40g if necessary. | [1][5][14][17] |
| ~20g and ~40g (30 and 60 mL/day) | Normal and Constipated Volunteers | - | Dose-related increases in stool frequency, weight, volume, and water content. Softer stool consistency. | [21] |
| 0.7 - 2 g/kg/day | Children with Constipation | As needed | Standard pediatric dose, not to exceed 40 g/day . | [10][22] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Prebiotic Potential
This protocol provides a general framework for evaluating the prebiotic effect of lactulose using a computer-controlled in vitro model of the human large intestine.
-
Preparation of the Model:
-
Utilize a validated in vitro gut model, such as the TIM-2 system, which simulates the conditions of the proximal large intestine[16].
-
Inoculate the system with a standardized, high-density fecal microbiota from healthy human donors.
-
Stabilize the microbiota within the system for a set period before introducing the test substance.
-
-
Experimental Procedure:
-
Sample Collection and Analysis:
-
Collect samples from the intestinal lumen daily.
-
Microbiota Analysis: Extract bacterial DNA from samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of key genera like Bifidobacterium and Lactobacillus[16].
-
SCFA Analysis: Analyze samples for SCFA concentrations (acetate, propionate, butyrate) using Gas Chromatography (GC)[23].
-
Ammonia and pH Monitoring: Measure ammonia concentration and track pH changes throughout the experiment[16].
-
Protocol 2: Assessment of Laxative Effects in an Animal Model
This protocol outlines a method for evaluating the laxative activity of a substance in a rodent model.
-
Animal Model:
-
Use healthy adult rodents (e.g., rats or mice) and acclimatize them to individual metabolic cages.
-
Provide free access to standard chow and water.
-
A constipation model can be induced using drugs like loperamide (B1203769) if required for the study design[24][25].
-
-
Experimental Procedure:
-
Data Collection and Analysis:
-
Fecal Parameters: Over a defined period (e.g., 8-24 hours), collect all feces produced by each animal. Measure the total number of fecal pellets, total wet weight, and total dry weight to calculate the fecal water content[24][26].
-
Intestinal Transit Assay: Administer a non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) to a separate cohort of animals at the end of the treatment period. Euthanize the animals after a specific time and measure the distance traveled by the marker through the small intestine as a percentage of the total intestinal length[24][25].
-
Bristol Stool Scale: Adapt the Bristol Stool Scale for rodents to visually assess stool consistency[24].
-
Mandatory Visualizations
Dose-Dependent Effects of this compound
Caption: Logical flow of this compound's primary physiological effects based on daily dosage.
Mechanism of Prebiotic Action
Caption: Signaling pathway of lactulose's prebiotic mechanism of action in the colon.
Experimental Workflow for Prebiotic Assessment
Caption: A typical experimental workflow for a human clinical trial on lactulose's prebiotic effects.
References
- 1. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 2. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lactulose? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Review of history and mechanisms of action of lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactulose Mechanism of Action, Dosage and Safety. [medicoverhospitals.in]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. The prebiotic potential of lactulose: A review [phytopharmajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. A study of the prebiotic effect of lactulose at low dosages in healthy Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Dependent Prebiotic Effect of Lactulose in a Computer-Controlled In Vitro Model of the Human Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactulose (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. mdpi.com [mdpi.com]
- 16. Dose-Dependent Prebiotic Effect of Lactulose in a Computer-Controlled In Vitro Model of the Human Large Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medcentral.com [medcentral.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Best practices for designing better clinical trials of probiotics and prebiotics [gutmicrobiotaforhealth.com]
- 21. The laxative effects of lactulose in normal and constipated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lactulose - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 23. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. e-century.us [e-century.us]
- 26. Laxative activity test: Significance and symbolism [wisdomlib.org]
Technical Support Center: Troubleshooting A-Lactulose Instability in Experimental Solutions
Welcome to the technical support center for A-Lactulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of this compound in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in experimental solutions?
A1: this compound primarily degrades through three main pathways in aqueous solutions:
-
Hydrolysis: The glycosidic bond linking the galactose and fructose (B13574) units can be broken, leading to the formation of its constituent monosaccharides, galactose and fructose.
-
Isomerization: Under certain conditions, particularly alkaline pH, lactulose (B1674317) can convert into other sugars like epilactose (B123685) and tagatose.[1]
-
Maillard Reaction: In the presence of amino acids, peptides, or proteins, lactulose can undergo a non-enzymatic browning reaction, especially when heated.[2] This is a significant consideration in complex media like cell culture media.
Q2: What are the key factors that influence the stability of this compound solutions?
A2: The stability of lactulose is significantly impacted by several factors:
-
pH: Lactulose is most stable in acidic to neutral pH ranges. Alkaline conditions (high pH) significantly accelerate isomerization and degradation reactions.
-
Temperature: Elevated temperatures increase the rate of all degradation pathways, including hydrolysis, isomerization, and the Maillard reaction.[3] Prolonged exposure to high temperatures can also lead to the darkening of the solution.
-
Presence of Amino Acids: The presence of amino acids, which are common in cell culture media, can lead to the Maillard reaction, causing both degradation of lactulose and the formation of complex byproducts.[2][4] Lysine and arginine are particularly reactive in this process.[2]
-
Sterilization Method: The method used to sterilize lactulose solutions can significantly impact its stability. Autoclaving (heat sterilization) can cause significant degradation.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results when using this compound solutions.
-
Possible Cause: Degradation of lactulose leading to a lower effective concentration and the presence of confounding degradation products (galactose, fructose, etc.).
-
Recommended Solution:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh lactulose solutions immediately before use.
-
Proper Storage: If storage is necessary, store stock solutions at 2-8°C in a sterile, airtight container, protected from light. For longer-term storage, consider freezing aliquots at -20°C, but be aware that freeze-thaw cycles can also affect stability.
-
pH Control: Maintain the pH of your experimental solution in the acidic to neutral range (ideally pH 4-7). Use a suitable buffer if necessary.
-
Quantify Concentration: Before critical experiments, verify the concentration of your lactulose solution using a validated analytical method such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).
-
Issue 2: Browning or darkening of the this compound solution, especially in cell culture media.
-
Possible Cause: This is a classic indicator of the Maillard reaction occurring between lactulose and amino acids in the medium, accelerated by incubation temperatures (e.g., 37°C).
-
Recommended Solution:
-
Minimize Incubation Time: Reduce the time lactulose is in contact with the complete cell culture medium at 37°C as much as is experimentally feasible.
-
Component Separation: If possible for your experimental design, consider adding lactulose to the basal medium separately from amino acid-rich supplements (like fetal bovine serum) just before application to cells.
-
Lower Incubation Temperature: If your experimental system allows, a slightly lower incubation temperature could slow the Maillard reaction, though this may also affect cell growth and other processes.
-
Use Serum-Free Media: If your cells can be maintained in serum-free media for the duration of the experiment, this can reduce the concentration of free amino acids and thus slow the Maillard reaction.
-
Issue 3: Difficulty in preparing sterile this compound solutions without causing degradation.
-
Possible Cause: Standard heat sterilization methods like autoclaving are too harsh and lead to significant degradation of lactulose.[5][6]
-
Recommended Solution:
-
Sterile Filtration: The recommended method for sterilizing lactulose solutions is filtration through a 0.22 µm sterile filter.[7] This removes microbial contaminants without the use of heat.
-
Aseptic Preparation: Prepare the lactulose solution from sterile powder and sterile solvent under aseptic conditions in a laminar flow hood.
-
Data Presentation
Table 1: Influence of pH and Temperature on Lactulose Conversion
| Initial pH | Temperature (°C) | Reaction Time (min) | Lactulose Conversion Rate (%) |
| 11 | 60 | 70 | 25.9 ± 1.6 |
| 11 | 70 | 50 | 27.2 ± 2.1 |
| 12 | 60 | 50 | 29.4 ± 1.3 |
| 12 | 70 | 50 | 31.3 ± 1.2 |
Data adapted from a study on hot-alkaline synthesis of lactulose. This demonstrates the accelerating effect of higher pH and temperature on lactulose isomerization.[8]
Table 2: Reactivity of Amino Acids in the Maillard Reaction
| Amino Acid | Relative Reactivity | Notes |
| Lysine | High | The ε-amino group is highly reactive.[2] |
| Arginine | High | The guanidinium (B1211019) group is reactive.[2] |
| Glycine | High | Shows a high rate of reaction with various sugars.[9] |
| Cysteine | Moderate | Can participate in the Maillard reaction.[10] |
| Glutamine | Moderate | Can be a major precursor to brown products.[11] |
This table provides a qualitative comparison of the reactivity of different amino acids in the Maillard reaction. The actual reaction rate will depend on specific conditions such as temperature, pH, and the type of reducing sugar.
Experimental Protocols
Protocol 1: Preparation and Sterilization of a Stock Lactulose Solution for Cell Culture
Materials:
-
This compound powder (high purity)
-
Sterile, high-purity water (e.g., cell culture grade water)
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood (biological safety cabinet)
-
Vortex mixer
Procedure:
-
Work in a sterile environment: Perform all steps in a laminar flow hood to maintain sterility.
-
Weigh Lactulose: In a sterile conical tube, accurately weigh the desired amount of this compound powder to prepare a concentrated stock solution (e.g., 1 M).
-
Dissolve Lactulose: Add the required volume of sterile water to the conical tube. Vortex thoroughly until the lactulose is completely dissolved.
-
Sterile Filtration:
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, sterile cryovials or microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), storage at 2-8°C is acceptable.
-
-
Use in Cell Culture:
-
When ready to use, thaw an aliquot at room temperature.
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium immediately before adding it to your cells.
-
Protocol 2: Quantification of Lactulose and its Degradation Products by HPLC-RI
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
An amino-based or ligand-exchange chromatography column suitable for sugar analysis.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
High-purity water (HPLC grade)
-
This compound, D-Galactose, and D-Fructose analytical standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare individual stock solutions of lactulose, galactose, and fructose standards in water at a known concentration (e.g., 1 mg/mL).
-
Create a series of mixed standard solutions by diluting the stock solutions to generate a calibration curve covering the expected concentration range in your samples.
-
-
Sample Preparation:
-
Dilute your experimental samples with water to fall within the linear range of the calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30-40°C) and flow rate (e.g., 1.0 mL/min) according to the column manufacturer's recommendations.
-
Allow the HPLC system and the RI detector to stabilize.
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
-
Data Analysis:
-
Identify the peaks for lactulose, galactose, and fructose based on their retention times from the standard chromatograms.
-
Integrate the peak areas for each compound.
-
Construct a calibration curve for each standard by plotting peak area versus concentration.
-
Determine the concentration of lactulose and its degradation products in your samples by interpolating their peak areas on the respective calibration curves.
-
Mandatory Visualizations
Caption: Primary degradation pathways of this compound in experimental solutions.
Caption: A troubleshooting workflow for addressing this compound instability.
Caption: Experimental workflow for preparing and analyzing this compound solutions.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nutritional and metabolic consequences of the early Maillard reaction of heat treated milk in the pig. Significance for man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmpplastic.com [gmpplastic.com]
- 8. mmpc.org [mmpc.org]
- 9. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing variability in patient response to A-Lactulose therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with A-Lactulose therapy. The information is designed to address the inherent variability in patient and experimental responses to lactulose (B1674317).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic, non-absorbable disaccharide. Its primary effects are exerted in the colon. Since the human small intestine lacks the necessary enzymes to hydrolyze it, lactulose reaches the large intestine intact.[1][2] There, it is fermented by colonic bacteria into short-chain fatty acids (SCFAs), primarily acetate, butyrate (B1204436), and propionate, as well as gases like hydrogen and methane (B114726).[2] This fermentation process leads to two key outcomes:
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Osmotic Laxative Effect: The increase in intraluminal osmolarity due to lactulose and its metabolites draws water into the colon, softening the stool and promoting peristalsis.[2]
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Ammonia (B1221849) Reduction (in Hepatic Encephalopathy): The production of SCFAs lowers the colonic pH. This acidic environment favors the conversion of ammonia (NH3) to the non-absorbable ammonium (B1175870) ion (NH4+), trapping it in the colon and facilitating its excretion. This is a crucial mechanism in the treatment of hepatic encephalopathy.
Q2: Why is there significant variability in patient response to this compound?
The variability in response to this compound therapy is multifactorial and primarily stems from differences in the individual's gut microbiota composition and metabolic capacity. Key factors include:
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Baseline Gut Microbiota: The presence and abundance of specific bacterial species capable of fermenting lactulose, such as Bifidobacterium and Lactobacillus, are critical for its efficacy.[3] Individuals with a lower abundance of these bacteria may exhibit a weaker response.
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Underlying Clinical Condition: The patient's overall health status, including the severity of liver disease (e.g., high MELD score), presence of hepatocellular carcinoma, and electrolyte imbalances (low serum sodium), can predict non-response to lactulose in patients with hepatic encephalopathy.[4]
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Metabolic Capacity of Microbiota: The specific SCFAs produced and their ratios can vary between individuals, influencing the therapeutic outcome. For instance, butyrate is a primary energy source for colonocytes and has anti-inflammatory properties.
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Diet and Concomitant Medications: Diet can influence the composition of the gut microbiota, and medications such as antibiotics can alter the microbial landscape, thereby affecting lactulose metabolism.
Q3: What are the expected changes in the gut microbiome following this compound administration?
This compound acts as a prebiotic, selectively stimulating the growth of beneficial bacteria. Studies have consistently shown an increase in the abundance of Bifidobacterium and Lactobacillus species following lactulose administration.[3] It can also modulate the gut microbiota by increasing the abundance of mucin-degrading bacteria like Akkermansia and hydrogen-producing bacteria, while decreasing potentially harmful bacteria such as Desulfovibrionaceae.
Troubleshooting Guides
In Vitro Fermentation Experiments
Problem: High variability in SCFA production between fecal samples from different donors.
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Possible Cause: Inherent differences in the donors' gut microbiota composition.
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Troubleshooting Steps:
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Donor Screening: If possible, screen donors based on their dietary habits or a baseline microbiota analysis to select for more homogenous groups.
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Sample Pooling: For general mechanism-of-action studies, consider pooling fecal samples from multiple donors to create a more representative and less variable inoculum.
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Increase Sample Size: If studying inter-individual differences, a larger number of donors will be required to achieve statistical power.
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Standardized Medium: Ensure the use of a consistent and well-defined fermentation medium across all experiments.
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Problem: Inconsistent or no degradation of lactulose in an in vitro model.
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Possible Cause:
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Loss of viability of key bacterial species during sample collection, storage, or processing.
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Inappropriate anaerobic conditions.
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-
Troubleshooting Steps:
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Fresh Samples: Use fresh fecal samples whenever possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.
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Strict Anaerobiosis: Ensure all media and reagents are pre-reduced and that all manipulations are performed under strict anaerobic conditions (e.g., in an anaerobic chamber).
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Positive Controls: Include a known lactulose-fermenting bacterial strain (e.g., Bifidobacterium longum) as a positive control to validate the experimental setup.
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Clinical and Preclinical Studies
Problem: A subset of subjects are non-responders to this compound therapy.
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Possible Cause: As outlined in the FAQs, non-response is often linked to the baseline gut microbiota and the subject's clinical status.
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Troubleshooting/Investigative Steps:
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Baseline Microbiome Analysis: Characterize the gut microbiome of all subjects at baseline using techniques like 16S rRNA or shotgun metagenomic sequencing to identify potential microbial biomarkers of response.
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Stratification: Stratify the analysis based on clinical parameters known to influence response, such as MELD score, serum sodium levels, and the presence of comorbidities.[4]
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Metabolomics: Analyze baseline and post-treatment fecal or serum samples for SCFAs and other relevant metabolites to understand the metabolic output in responders versus non-responders.
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Problem: Inconsistent results in Lactulose Breath Tests (LBT).
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Possible Cause:
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Improper patient preparation (diet, medication).
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Variability in oro-cecal transit time.
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Incorrect interpretation of results.
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Troubleshooting Steps:
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Strict Patient Preparation: Ensure patients adhere to the recommended diet for 24-48 hours prior to the test and have fasted for at least 8-12 hours. A list of restricted medications (e.g., antibiotics, laxatives) should be provided.
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Standardized Protocol: Use a standardized dose of lactulose and a consistent schedule for breath sample collection.
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Combined Hydrogen and Methane Measurement: Measure both hydrogen and methane, as some individuals are methane producers, and a lack of hydrogen production does not necessarily indicate a negative result.
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Interpret with Caution: Be aware that a positive LBT for Small Intestinal Bacterial Overgrowth (SIBO) is defined by an early rise in breath hydrogen or methane. The later peak represents the arrival of lactulose in the colon.
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Data Presentation
Table 1: Predictors of Non-Response to this compound in Patients with Hepatic Encephalopathy
| Parameter | Non-Responders (Mean ± SD or Median) | Responders (Mean ± SD or Median) | P-value |
| Age (years) | 42.0 ± 11.9 | 46.6 ± 12.7 | 0.02 |
| Total Leukocyte Count (cells/mm³) | 9300 | 7300 | 0.001 |
| Serum Sodium (mmol/L) | 129.9 ± 6.2 | 133.7 ± 7.1 | 0.001 |
| MELD Score | 22.9 ± 3.8 | 19.9 ± 4.2 | 0.001 |
| Mean Arterial Pressure (mmHg) | 77.9 ± 10.0 | 86.3 ± 8.7 | 0.001 |
| Serum AST (IU/L) | 114 | 76 | 0.01 |
| Serum ALT (IU/L) | 84 | 48.5 | 0.001 |
| Spontaneous Bacterial Peritonitis (%) | 35% | 21% | 0.02 |
| Hepatocellular Carcinoma (%) | 33% | 7% | 0.001 |
Data synthesized from a study by Sharma et al. (2010).[4]
Table 2: Efficacy of Lactulose in Chronic Constipation (Comparison with Placebo)
| Outcome Measure | Lactulose Group | Placebo Group | P-value |
| Daily Stool Frequency (after 6 weeks) | Significantly Increased | No Significant Change | < 0.01 |
| Stool Consistency (Bristol Stool Scale) | Significantly Improved | No Significant Change | < 0.01 |
| Abdominal Pain | No Significant Difference | No Significant Difference | 0.24 |
| Flatulence | No Significant Difference | No Significant Difference | 0.44 |
Data from a randomized controlled trial in Chinese children with chronic constipation.[5]
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound by Fecal Microbiota
Objective: To assess the fermentation of this compound by human gut microbiota and measure the production of SCFAs.
Materials:
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Fresh or properly stored (-80°C) human fecal samples
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Anaerobic chamber
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Gut Microbiota Medium (GMM)
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This compound
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Anaerobic culture tubes or a multi-well fermentation platform
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Gas chromatograph (GC) for SCFA analysis
Methodology:
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Inoculum Preparation:
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Inside an anaerobic chamber, homogenize the fecal sample (e.g., 1:10 w/v) in a pre-reduced GMM.
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Filter the slurry through sterile cheesecloth to remove large particulates. The filtrate serves as the fecal inoculum.
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Fermentation Setup:
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Prepare anaerobic tubes or wells containing GMM.
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Add this compound to the experimental tubes to a final concentration (e.g., 1% w/v). A control group without lactulose should be included.
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Inoculate all tubes with the fecal inoculum (e.g., 5-10% v/v).
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Incubation:
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Incubate the cultures at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours).
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Sample Collection and Analysis:
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At desired time points, collect aliquots of the fermentation broth.
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Centrifuge to pellet the bacterial cells. The supernatant is used for SCFA analysis.
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Analyze SCFA concentrations (acetate, propionate, butyrate) in the supernatant using gas chromatography.
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Protocol 2: Lactulose Breath Test for SIBO and Oro-cecal Transit Time
Objective: To measure hydrogen and methane gas production in the breath following lactulose ingestion to assess for SIBO and determine oro-cecal transit time.
Patient Preparation:
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Diet: For 24 hours prior to the test, the patient should consume a diet restricted to plain, well-cooked meat, fish, or poultry, plain steamed white rice, eggs, and water. Avoid all other foods, especially high-fiber and fermentable items.
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Fasting: The patient must fast for 8-12 hours immediately before the test.
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Medications: Avoid antibiotics for 4 weeks, and laxatives and prokinetics for at least 48 hours before the test.
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Other Restrictions: No smoking or vigorous exercise on the day of the test.
Procedure:
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Baseline Sample: Collect a baseline breath sample by having the patient exhale into a collection bag.
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Lactulose Ingestion: The patient ingests a standard dose of lactulose (typically 10g) dissolved in water.
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Serial Breath Samples: Collect breath samples at regular intervals (e.g., every 15-20 minutes) for a period of 2-3 hours.
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Gas Analysis: Analyze the collected breath samples for hydrogen and methane concentrations using a breath gas analyzer.
Interpretation:
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Positive for SIBO: A rise in hydrogen of ≥20 ppm or methane of ≥10 ppm above baseline within the first 90 minutes.
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Oro-cecal Transit Time: The time at which a significant, sustained rise in hydrogen or methane is observed after the initial 90 minutes, indicating the arrival of lactulose in the colon.
Mandatory Visualizations
Caption: Mechanism of this compound action in the gastrointestinal tract.
Caption: Workflow for in vitro fermentation of this compound.
Caption: Troubleshooting logic for lactulose breath testing.
References
- 1. Lactulose in the management of constipation: a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 4. Predictors of nonresponse to lactulose in patients with cirrhosis and hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactulose for the treatment of Chinese children with chronic constipation: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate A-Lactulose Quantification in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the accurate quantification of A-Lactulose in various complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound analysis, categorized by analytical technique.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor peak resolution between lactulose (B1674317) and other sugars like lactose (B1674315) or epilactose?
A1: Poor resolution is a frequent challenge due to the structural similarity of these sugars.[1][2] Key factors to investigate include:
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Mobile Phase Composition: The ratio of acetonitrile (B52724) to water is critical. An incorrect ratio can lead to co-elution. Optimization of this ratio is often necessary for baseline separation.[3][4]
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Column Condition: Amino columns, commonly used for sugar analysis, can foul over time, leading to deteriorating peak shape and resolution.[5] Implementing a robust column washing procedure is essential.[5] It may also be necessary to replace the column if performance does not improve after cleaning.[5]
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Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause inconsistent retention times and poor resolution. It can take up to an overnight equilibration for a new aminopropyl column to achieve stable retention times.[5]
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Flow Rate: An improperly set or fluctuating flow rate can affect separation efficiency. Ensure the pump is functioning correctly and the flow rate is stable.[3]
Q2: My HPLC baseline is noisy or drifting. What are the potential causes and solutions?
A2: Baseline instability in HPLC with Refractive Index (RI) detection is common and can obscure small peaks.
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Temperature Fluctuations: The RI detector is highly sensitive to temperature changes. Use a column oven and ensure the detector has had adequate time to warm up and stabilize.[3]
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Mobile Phase Issues: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[3] Using high-purity, HPLC-grade solvents is also crucial to minimize baseline noise.[3]
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Contaminated Detector Cell: The RI detector's flow cell can become contaminated. Follow the manufacturer's instructions for cleaning the cell.[3]
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System Leaks: Check for leaks throughout the HPLC system, especially at fittings between the column and detector, as this can cause baseline issues.[6]
Q3: I'm experiencing retention time shifts between injections. How can I fix this?
A3: Unstable retention times compromise peak identification and quantification.[3]
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Mobile Phase Inconsistency: If preparing the mobile phase online, slight variations in mixing can occur. Pre-mixing the mobile phase manually can ensure consistent composition.[3] Keep the solvent reservoir covered to prevent evaporation, which can alter the solvent ratio.[3]
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Temperature Changes: As mentioned, temperature affects viscosity and retention. Maintaining a constant temperature with a column oven is critical.[6]
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Column Equilibration: Ensure the column is fully equilibrated between injections, especially after a gradient elution or a change in mobile phase.[5]
Troubleshooting Workflow for HPLC-RI Analysis
The following diagram outlines a logical workflow for diagnosing and resolving common issues in the HPLC-RI analysis of sugars.
Caption: A logical workflow for troubleshooting common HPLC-RI issues.[3]
Enzymatic Assays
Q4: My enzymatic assay is giving negative or highly variable results, especially in lactose-free milk. Why?
A4: Enzymatic kits can fail in certain matrices, particularly when the concentration of free monosaccharides (like galactose) is very high compared to the target analyte (lactulose).[7] In lactose-free milk, the enzymatic hydrolysis of lactose produces high levels of free galactose, which can be higher than the total galactose measured after the assay's β-galactosidase step, leading to calculated negative values for lactulose.[7] Additionally, these kits may not differentiate between galactose originating from lactulose versus other sources.[7]
Q5: How can I mitigate interference in my enzymatic assay?
A5:
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Sample Dilution: Testing several sample dilutions is crucial to find an optimal concentration that falls within the linear range of the assay and minimizes matrix effects.[8]
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Internal Standards: Including an internal standard can help identify interfering substances in the sample. Quantitative recovery of the standard would indicate a lack of interference.[9]
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Sample Blank: For each sample, prepare a corresponding sample blank that includes all reagents except for a key enzyme (e.g., Enzyme B in the EnzyChrom™ kit). This helps to correct for background absorbance from the sample itself.[8]
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Deproteinization: For protein-rich samples like milk, precipitation of proteins using agents like hydrochloric acid or Carrez reagents is a necessary step to clear the sample before analysis.[8][10]
Sample Preparation
Q6: What is causing low recovery of lactulose after solid-phase extraction (SPE)?
A6: Low recovery in SPE can stem from several factors related to the method's chemistry and processing.[11]
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Incorrect Sorbent Choice: The interaction between the sorbent and lactulose must be strong enough for retention but allow for selective elution.[11] For sugars, ion-exchange or mixed-mode sorbents are often highly selective.[11]
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Improper Sample Loading: If the sample is loaded in a solvent that is too strong (too eluting), the lactulose may pass through the cartridge without being retained (breakthrough).[11]
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Wash Solvent Too Strong: The wash step is designed to remove interferences while retaining the analyte. If the wash solvent is too aggressive, it can prematurely elute the lactulose.[11]
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Inefficient Elution: The elution solvent may not be strong enough to desorb the lactulose from the sorbent. Optimizing solvent strength, pH, or ionic strength may be necessary. Including a "soak" step, where the elution solvent remains in the sorbent bed for a few minutes, can improve recovery.[11]
Q7: How do I handle protein-rich samples like milk or plasma to prevent interference?
A7: High protein concentrations can interfere with analysis by precipitating in the analytical column or suppressing ionization in MS detectors.[12]
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Protein Precipitation: This is a common and effective method.
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Acid Precipitation: For milk samples, adding hydrochloric acid (HCl) effectively precipitates proteins, which can then be removed by centrifugation.[8]
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Solvent Precipitation: Organic solvents like methanol (B129727) or acetone (B3395972) are widely used. Methanol, often in combination with chloroform (B151607) and water, is effective for precipitating proteins from samples containing detergents.[12]
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Carrez Clarification: This method uses two reagents (potassium ferrocyanide and zinc sulfate) to precipitate proteins and is effective for clearing food and dairy samples.[10]
Quantitative Data Summary
The choice of analytical method depends on the required sensitivity, the complexity of the matrix, and available resources. LC-MS/MS offers the highest sensitivity, making it ideal for biological matrices, while HPLC-RI is a robust, cost-effective option for less complex samples with higher lactulose concentrations.[13]
| Parameter | HPLC-RI | LC-MS/MS | Enzymatic Assay |
| Limit of Detection (LOD) | 0.0625 µg/mL[4] - 15 µg/mL[14] | 15.94 ng/mL[15] | ~10 mg/L (~10 µg/mL)[16] |
| Limit of Quantification (LOQ) | 0.125 µg/mL[4] | 13.4 mg/L[17] | 0.028 mg/mL[17] |
| Linearity Range | 0.125 - 10 µg/mL[4] | 2.5 - 1000 mg/L[13] | 3 to 300 µM[8] |
| Precision (CV%) | Intra-day: 2.0-5.1%[14]Inter-day: 2.0-5.1%[14] | Intra-assay: <15%[13]Inter-assay: <15%[13] | 0.4-1.6%[18] |
| Recovery | 96-110%[14] | 95-99%[15] | 106 ± 7%[17] |
| Typical Run Time | ~15 minutes[4][13] | 5 - 10 minutes[13][15] | ~60 minutes (incubation)[8] |
Experimental Protocols
Protocol 1: Sample Preparation of Milk for Enzymatic Assay
This protocol is adapted from the EnzyChrom™ Lactulose Assay Kit procedure for clearing milk samples.[8]
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Aliquot Sample: In a microcentrifuge tube, mix 600 µL of milk with 100 µL of 6 N HCl to precipitate proteins.
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Centrifuge: Centrifuge the mixture for 5 minutes at 14,000 rpm.
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Collect Supernatant: Carefully transfer 300 µL of the clear supernatant to a new, clean tube.
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Neutralize: Add 50 µL of 6 N NaOH to neutralize the sample.
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Assay: The neutralized supernatant is now ready for the enzymatic assay. Note the final dilution factor of 1.36 for calculations.[8]
Protocol 2: HPLC-RI Method for Lactulose in Syrup
This method provides simultaneous quantification of lactulose and its related impurities.[4]
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Instrumentation: HPLC system with a Refractive Index (RI) detector.
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Column: Amino-based column suitable for carbohydrate analysis.
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Mobile Phase: Prepare a mixture of acetonitrile and water in a 75:25 (v/v) ratio. Degas the mobile phase before use.[4]
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Flow Rate: Set the flow rate to 1.0 mL/min.[4]
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Sample Preparation: Dilute the syrup sample with deionized water to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm membrane filter before injection.[19]
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Injection Volume: 20 µL.[19]
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Analysis: Run the analysis isocratically. A typical run time for good separation of fructose, galactose, epilactose, lactose, and lactulose is approximately 15 minutes.[4]
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Quantification: Create a calibration curve by plotting the peak area against the concentration for each sugar standard. Determine the concentration of lactulose and impurities in the sample by comparing their peak areas to the calibration curves.[19]
Sample Preparation and Analysis Workflow
The diagram below illustrates a general workflow from sample collection to final data analysis, highlighting key decision points for sample preparation based on the matrix type.
Caption: General workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Validated HPLC-RI Method for the Determination of Lactulose and its Process Related Impurities in Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Issues with HPLC-Refractive Index in analysis of Lactulose - Chromatography Forum [chromforum.org]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. bioassaysys.com [bioassaysys.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. Lactulose Assay Kit (Fluorometric) (ab196986) is not available | Abcam [abcam.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modern approach for determination of lactulose, mannitol and sucrose in human urine using HPLC-MS/MS for the studies of intestinal and upper digestive tract permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Automated enzymatic assays for the determination of intestinal permeability probes in urine. 1. Lactulose and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Management of A-Lactulose-Induced Gastrointestinal Side Effects in Study Participants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the gastrointestinal (GI) side effects of A-Lactulose in study participants.
Quick Links
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Troubleshooting Guide
This guide provides a systematic approach to managing common GI side effects observed in study participants receiving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Bloating and Flatulence | Fermentation of lactulose (B1674317) by colonic bacteria, leading to gas production (hydrogen, carbon dioxide, methane).[1] | 1. Dose Titration: Start with a low dose and gradually increase to the target dose over several days. This allows the gut microbiota to adapt. 2. Dietary Modification: Implement a temporary low FODMAP (Fermentable Oligo-, Di-, Mono-saccharides And Polyols) diet to reduce the overall fermentable substrate load in the gut.[2][3][4] Foods to limit include those high in fructans (wheat, onions, garlic), lactose (B1674315) (milk, soft cheeses), fructose (B13574) (honey, apples), and polyols (sugar alcohols). 3. Administration with Meals: Administering lactulose with meals can sometimes help to reduce the osmotic load and subsequent gas production. |
| Abdominal Cramping and Pain | Increased intraluminal pressure due to gas and fluid accumulation. | 1. Dose Reduction: Temporarily reduce the lactulose dose until symptoms subside, then attempt a more gradual dose escalation. 2. Assess for Underlying Conditions: Rule out other causes of abdominal pain. In participants with pre-existing conditions like Irritable Bowel Syndrome (IBS), lactulose may exacerbate symptoms.[5] 3. Symptomatic Relief: Consider the short-term use of simethicone (B1680972) to help break up gas bubbles. |
| Diarrhea | High osmotic load in the colon, drawing excess water into the lumen. This is often an indication of overdose.[6] | 1. Immediate Dose Reduction or Discontinuation: Significantly reduce the dose or temporarily discontinue lactulose until the diarrhea resolves.[6] 2. Hydration and Electrolyte Monitoring: Ensure the participant maintains adequate fluid intake to prevent dehydration. In cases of severe or prolonged diarrhea, monitor serum electrolytes.[6] 3. Reintroduction at a Lower Dose: Once the diarrhea has resolved, reintroduce lactulose at a much lower dose and titrate upwards very slowly. |
| Nausea | Less common side effect, may be related to the sweet taste or direct gastric irritation. | 1. Administration with Food or Diluted: Administering lactulose with food or diluting it in water or juice can help to minimize nausea. 2. Divided Doses: Split the total daily dose into smaller, more frequent administrations throughout the day. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's GI side effects?
A1: this compound is a synthetic disaccharide that is not absorbed in the small intestine.[6] When it reaches the colon, it is fermented by the gut microbiota into short-chain fatty acids (SCFAs), such as acetate, butyrate, and propionate, along with gases like hydrogen and methane.[1][7][8] This fermentation process and the osmotic effect of the unabsorbed sugar and its metabolites draw water into the colon, leading to the common side effects of gas, bloating, and diarrhea.
Q2: Are the GI side effects of this compound dose-dependent?
A2: Yes, the gastrointestinal side effects of lactulose are generally dose-dependent. Higher doses are associated with a greater incidence and severity of side effects such as diarrhea.[9] Dose titration is a key strategy for mitigating these effects.
Q3: How long do the GI side effects of this compound typically last?
A3: For many individuals, initial side effects like bloating and cramping are transient and may subside within the first few days of therapy as the gut adapts.[6] However, if side effects persist or are severe, dose modification is recommended.
Q4: Can dietary changes help manage the side effects?
A4: Yes, dietary modifications can be very effective. A diet low in other fermentable carbohydrates (a low FODMAP diet) can reduce the overall substrate available for bacterial fermentation, thereby lessening gas and bloating.[2][3][4] It is also important for participants to maintain adequate hydration, especially if experiencing diarrhea.
Q5: When should this compound be discontinued (B1498344) in a study participant?
A5: Discontinuation should be considered in cases of severe or persistent diarrhea, significant electrolyte abnormalities, or if the side effects are intolerable to the participant and do not respond to management strategies like dose reduction and dietary changes. All decisions should be made in accordance with the study protocol and after consultation with a medical professional.
Data on Side Effect Incidence
The following table summarizes the incidence of gastrointestinal adverse drug reactions (ADRs) from a randomized, double-blind, placebo-controlled, dose-finding study of crystalline lactulose in Japanese patients with chronic constipation.[9]
| Adverse Drug Reaction | Placebo (n=63) | 13 g/day (n=63) | 26 g/day (n=62) | 39 g/day (n=62) |
| Any GI Disorder | 1 (1.6%) | 3 (4.8%) | 4 (6.5%) | 13 (21.0%) |
| Diarrhea | 0 (0.0%) | 1 (1.6%) | 0 (0.0%) | 6 (9.7%) |
| Abdominal Distension | 0 (0.0%) | 1 (1.6%) | 1 (1.6%) | 3 (4.8%) |
| Abdominal Discomfort | 1 (1.6%) | 1 (1.6%) | 1 (1.6%) | 2 (3.2%) |
| Nausea | 0 (0.0%) | 0 (0.0%) | 0 (0.0%) | 1 (1.6%) |
| Abdominal Pain Upper | 0 (0.0%) | 0 (0.0%) | 1 (1.6%) | 0 (0.0%) |
| Borborygmi | 0 (0.0%) | 0 (0.0%) | 1 (1.6%) | 0 (0.0%) |
Data adapted from a study on SK-1202 (crystalline lactulose).[9]
Experimental Protocols
Protocol for Assessment of Gastrointestinal Symptoms
This protocol utilizes the Gastrointestinal Symptom Rating Scale (GSRS), a validated questionnaire for assessing GI symptoms.[10][11][12][13][14]
Objective: To systematically quantify the severity of gastrointestinal symptoms in study participants receiving this compound.
Methodology:
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Questionnaire: Administer the GSRS questionnaire to participants at baseline and at specified follow-up visits (e.g., weekly for the first month, then monthly). The GSRS is a 15-item questionnaire that assesses five domains: reflux, abdominal pain, indigestion, diarrhea, and constipation.[14]
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Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort.[14] The scores for each domain are calculated as the mean of the scores for the items in that domain.
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Data Analysis: Compare the change in GSRS scores from baseline to follow-up visits between treatment and placebo groups. Statistical analysis can be performed using appropriate methods for longitudinal data.
GSRS Questionnaire Items: [11][12]
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Pain or discomfort in the upper abdomen
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Heartburn
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Acid reflux
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Hunger pains
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Nausea
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Rumbling in the stomach
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Bloating
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Belching
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Breaking wind
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Constipation
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Diarrhea
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Loose stools
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Hard stools
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Urgent need for a bowel movement
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Sensation of not completely emptying the bowels
Protocol for Monitoring and Reporting Adverse Events
This protocol outlines a standard operating procedure (SOP) for the monitoring and reporting of adverse events (AEs) in clinical trials involving this compound.
Objective: To ensure the timely and accurate documentation, assessment, and reporting of all adverse events.
Methodology:
-
AE Monitoring: At each study visit, the investigator or designee will inquire about the occurrence of any new or worsening symptoms since the last visit.[15][16] All spontaneously reported AEs by the participant will also be documented.
-
AE Documentation: All AEs will be recorded in the participant's source documents and on the study-specific Case Report Form (CRF).[15][17] Documentation should include a description of the event, onset and end dates, severity, and any action taken.
-
AE Assessment: A qualified investigator will assess each AE for:
-
Severity: Graded according to a standardized scale (e.g., Mild, Moderate, Severe).
-
Causality: Assessed as related, possibly related, or not related to the study drug.
-
Seriousness: Determined based on regulatory definitions (e.g., results in death, is life-threatening, requires hospitalization).[15]
-
-
Reporting:
-
Non-Serious AEs: Recorded in the CRF and monitored until resolution.
-
Serious Adverse Events (SAEs): Reported to the study sponsor and the Institutional Review Board (IRB) within 24 hours of the site becoming aware of the event, in accordance with regulatory requirements and the study protocol.[18]
-
Signaling Pathways and Workflows
Lactulose Fermentation and SCFA Production Pathway
Caption: this compound fermentation pathway in the colon.
Experimental Workflow for Managing GI Side Effects
Caption: Workflow for managing GI side effects in study participants.
References
- 1. Effect of lactulose intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-FODMAP Diet for Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low FODMAP diet reduces gastrointestinal symptoms in irritable bowel syndrome and clinical response could be predicted by symptom severity: A randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. michiganmedicine.org [michiganmedicine.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of a crystalline lactulose preparation (SK-1202) in Japanese patients with chronic constipation: a randomized, double-blind, placebo-controlled, dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrointestinal Symptom Rating Scale-IBS [bio-protocol.org]
- 11. astrazeneca.com [astrazeneca.com]
- 12. astrazeneca.com [astrazeneca.com]
- 13. Website [eprovide.mapi-trust.org]
- 14. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 15. research.unc.edu [research.unc.edu]
- 16. mmcri.org [mmcri.org]
- 17. utrgv.edu [utrgv.edu]
- 18. Ottawa Health Science Network Research Ethics Board | Ottawa Hospital Research Institute [ohri.ca]
Welcome to the Technical Support Center for the HPLC analysis of A-Lactulose and its related sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the separation of these challenging compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and related sugars, such as lactose (B1674315), epilactose, fructose, and galactose. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Diagram: Troubleshooting Workflow for HPLC Separation of Sugars
Caption: A logical workflow for troubleshooting common HPLC issues in sugar analysis.
Q1: Why am I observing poor resolution between lactulose and its related sugars (lactose, epilactose)?
A1: Poor resolution is a frequent challenge due to the structural similarity of these sugars.[1][2]
-
Potential Cause 1: Inappropriate Mobile Phase Composition. The ratio of acetonitrile (B52724) (ACN) to water is critical for separation in HILIC or normal-phase chromatography.[3][4]
-
Solution: Optimize the ACN/water ratio. A higher percentage of ACN generally increases retention and can improve the separation of closely eluting peaks.[5] Vary the composition in small increments (e.g., 1-2%) to find the optimal resolution.
-
-
Potential Cause 2: Column Issues. The column's stationary phase may be degraded or contaminated.
-
Potential Cause 3: Sub-optimal Flow Rate or Temperature.
Q2: My sugar peaks are tailing or fronting. What is the cause and how can I fix it?
A2: Poor peak shape can affect integration and quantification.
-
Potential Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Potential Cause 2: Secondary Interactions with the Stationary Phase. For amino columns, interactions between the sugar's hydroxyl groups and the stationary phase can cause tailing.
-
Potential Cause 3: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Q3: The retention times of my peaks are drifting. Why is this happening?
A3: Retention time stability is crucial for reliable peak identification.
-
Potential Cause 1: Changes in Mobile Phase Composition. Evaporation of the more volatile component (ACN) can alter the mobile phase composition over time, leading to shorter retention times.[5]
-
Solution: Keep mobile phase reservoirs tightly sealed. Prepare fresh mobile phase daily.
-
-
Potential Cause 2: Inadequate Column Equilibration. HILIC columns, in particular, may require longer equilibration times to ensure a stable water layer on the stationary phase.
-
Solution: Increase the column equilibration time before starting your analytical run.
-
-
Potential Cause 3: Temperature Fluctuations. Unstable column temperature will cause retention times to shift.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[10]
-
-
Potential Cause 4: System Leaks. A leak in the system will cause a drop in pressure and an increase in retention times.
-
Solution: Check for leaks at all fittings, especially between the pump and the column and the column and the detector.[10]
-
Q4: I am not seeing any peaks, or the signal is very low. What should I check?
A4: This can be due to issues with the sample, the system, or the detector.
-
Potential Cause 1: Detector Issues (Refractive Index Detector). The RI detector is sensitive to temperature and mobile phase composition changes.
-
Solution: Ensure the RI detector has had sufficient time to warm up and stabilize. The reference cell should be flushed with fresh mobile phase. Check that the detector lamp is functioning correctly.
-
-
Potential Cause 2: No Sample Injected. This could be due to an issue with the autosampler or a blocked injection port.
-
Solution: Check the autosampler for any error messages. Manually inject a high-concentration standard to confirm that the system is working.
-
-
Potential Cause 3: Sample Degradation.
-
Solution: Ensure that your samples and standards are stored correctly and have not expired.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating lactulose and related sugars?
A1: Amino-propyl functionalized silica (B1680970) columns and HILIC (Hydrophilic Interaction Liquid Chromatography) columns are commonly used and effective for separating these highly polar compounds.[5][6] Ligand exchange columns can also be employed.[9]
Q2: What is a typical mobile phase for this separation?
A2: An isocratic mobile phase consisting of a mixture of acetonitrile and water is most common. A typical starting point is a ratio of 75:25 (v/v) ACN:Water.[3][4] The exact ratio will need to be optimized for your specific column and the sugars you are separating.
Q3: Why is a Refractive Index (RI) detector commonly used for sugar analysis?
A3: Sugars like lactulose lack a strong UV chromophore, making them difficult to detect by UV-Vis detectors. An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes, making it suitable for this application.[11] Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS) are also used.[10][12]
Q4: How can I improve the sensitivity of my RI detector for sugar analysis?
A4: RI detectors are known for their lower sensitivity compared to other detectors. To improve performance:
-
Ensure a stable baseline: Allow the detector to fully warm up and stabilize. Use a column oven to maintain a constant temperature, as RI detectors are highly sensitive to temperature fluctuations.[13]
-
Use high-purity solvents: This will minimize baseline noise.[6]
-
Properly degas the mobile phase: Dissolved gases can cause baseline disturbances.[10]
-
Optimize injection volume: A larger injection volume may increase the signal, but be cautious of overloading the column.
Q5: Is it necessary to use a buffer in the mobile phase?
A5: For RI detection, buffers are often avoided as they can contribute to baseline noise.[8] However, in some cases, a low concentration of a buffer may be required to control the ionization of silanol (B1196071) groups on the stationary phase and improve peak shape. If using a mass spectrometer, a volatile buffer like ammonium (B1175870) formate (B1220265) may be used.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data from HPLC methods for the separation of lactulose and related sugars.
Table 1: Example Chromatographic Parameters and Performance
| Parameter | Value | Reference |
| Resolution | ||
| Lactulose vs. Epilactose | > 1.5 | [5] |
| Epilactose vs. Lactose | > 1.6 | [5] |
| Retention Time (min) | ||
| Fructose | ~5-7 | [3] |
| Galactose | ~7-9 | [3] |
| Lactulose | ~10-12 | [3][5] |
| Epilactose | ~11-13 | [5] |
| Lactose | ~12-15 | [3][5] |
| Limit of Detection (LOD) | 0.0625 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.125 µg/mL | [3] |
Note: Retention times are highly dependent on the specific column, mobile phase composition, and flow rate used and should be considered as approximate values.
Experimental Protocols
Protocol 1: Isocratic HPLC-RI Method for the Determination of Lactulose and Related Impurities
This protocol is based on a validated method for the quantification of lactulose, fructose, galactose, epilactose, and lactose.[3][4]
-
HPLC System: An isocratic HPLC system equipped with a refractive index detector and a column oven.
-
Column: Amino column (e.g., 3 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile:Water (75:25 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
For syrup formulations, accurately weigh an amount of syrup equivalent to the label claim of lactulose into a volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (1:1).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject standards and samples onto the HPLC system and record the chromatograms. The elution order is typically fructose, galactose, epilactose, lactose, and lactulose.[4]
Protocol 2: Improved Separation of Lactose, Lactulose, and Epilactose using a HILIC Column
This protocol describes an improved separation method using a specialized HILIC column.[5][6]
-
HPLC System: An HPLC system with an RI detector and a column oven.
-
Column: Shodex HILICpak VG-50 4E (4.6 mm ID x 250 mm).
-
Mobile Phase: Acetonitrile:Methanol:Water (75:20:5 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 5 µL.
-
Standard Preparation: Prepare standards of lactulose, epilactose, and lactose at a concentration of 5 mg/mL in the mobile phase.
-
Analysis: Inject the standards. This method should provide baseline separation of the three sugars within 15 minutes, with an elution order of lactulose, then epilactose, and finally lactose.[6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ijsdr.org [ijsdr.org]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. welch-us.com [welch-us.com]
- 6. benchchem.com [benchchem.com]
- 7. Why do retention times drift for the first few injections of an HPLC method? | Separation Science [sepscience.com]
- 8. silicycle.com [silicycle.com]
- 9. maxisci.com [maxisci.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. 6-2) How to Achieve a High Sensitivity Baseline for Sugar Analysis Columns and Refractometers : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: Best Practices for A-Lactulose Administration in Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of A-Lactulose in rodent studies. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in rodent studies?
This compound is a synthetic disaccharide that is not hydrolyzed by mammalian intestinal enzymes, allowing it to pass intact to the colon.[1] In the colon, it is fermented by gut microbiota into short-chain fatty acids (SCFAs).[1] This process lowers the colonic pH, which can modulate the gut microbiota composition, influence gut barrier integrity, and impact systemic inflammatory responses.[1] It is commonly used in rodent studies to investigate gut health, treat constipation and hepatic encephalopathy, and assess intestinal permeability.[1][2][3]
Q2: What are the common administration routes for this compound in rodents?
The two most common methods for this compound administration in rodents are oral gavage and dietary admixture.[1]
-
Oral Gavage: This method allows for the precise administration of a specific dose.[1]
-
Dietary Admixture: This provides a less stressful, continuous administration of this compound mixed into the chow.[1]
Q3: What are the typical dosages for this compound in mice and rats?
Dosages can vary depending on the study's objectives. However, some common ranges are provided below.
Q4: How should this compound solutions be prepared for oral gavage?
This compound solutions should be prepared by dissolving the desired amount of this compound in sterile distilled water.[1] For example, to prepare a 2.5 g/kg dose for a 25g mouse, you would dissolve 62.5 mg of lactulose (B1674317) in a suitable volume of sterile water, ensuring the final administration volume does not exceed 10 ml/kg.[1]
Q5: What are the potential side effects of this compound administration in rodents?
Common side effects are related to its mechanism of action and include bloating, gas, abdominal cramps, and diarrhea.[4] These effects are often dose-dependent and may resolve over time.[4] At higher doses, electrolyte imbalances, such as low potassium or high sodium levels, could occur.[4] Mild diarrhea has been observed in rats fed with lactulose at doses greater than 2.2 g/kg body weight per day.
Q6: Should this compound be administered with or without food?
While this compound can be given without regard to meals, administering it with food or diluted in a beverage can help minimize gastrointestinal side effects.[5]
Data Presentation: Dosage and Administration Parameters
Table 1: this compound Dosage Guidelines for Rodent Studies
| Parameter | Mice | Rats | Reference(s) |
| Oral Gavage Dosage | 2.5 g/kg/day | Up to 11.3 g/kg/day (in toxicity studies) | [1][6] |
| Dietary Admixture | 2% - 15% (w/w) | 0.5% - 5.0% (w/w) | [1][7] |
| Treatment Duration | 3 - 14 weeks | Up to 21 weeks | [1][7] |
| Oral Gavage Volume | Should not exceed 10 ml/kg | 10-20 ml/kg (max) | [1][8] |
Experimental Protocols
Protocol 1: this compound Administration by Oral Gavage
This protocol describes the standard procedure for administering a precise dose of this compound to a mouse via oral gavage.
Materials:
-
This compound solution
-
Sterile, ball-tipped gavage needle (18-20 gauge for mice)[8][9]
-
Appropriately sized syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The volume should not exceed 10 ml/kg of body weight.[1][9][10]
-
Solution Preparation: Prepare the this compound solution at the desired concentration in sterile distilled water.[1]
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.[1] Ensure the head and neck are extended to create a straight line through the esophagus.[8][11]
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).[1] Advance the needle along the roof of the mouth toward the esophagus.[1] The animal may swallow as the tube is passed, which is a normal reflex.[11]
-
Administration: Once the needle is correctly positioned in the esophagus (you should not feel resistance), slowly administer the this compound solution.[11]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[9][10]
Protocol 2: Intestinal Permeability Assessment using the Lactulose/Mannitol (B672) Assay
This non-invasive assay is widely used to assess intestinal barrier function in rodents.[12]
Materials:
-
Metabolic cages for individual housing
-
This compound and Mannitol solution
-
Oral gavage supplies
-
Urine collection tubes (containing a preservative like thymol)[1][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) equipment
Procedure:
-
Animal Preparation: House mice individually in metabolic cages and fast them overnight (5-12 hours) with free access to water.[1][12]
-
Urine Collection (Pre-gavage): Collect pre-gavage urine samples to serve as a baseline.[12]
-
Gavage of Sugars: Administer a solution containing both this compound (e.g., 5 mg) and Mannitol (e.g., 12.5 mg) in sterile water via oral gavage.[1][12]
-
Urine Collection (Post-gavage): Collect urine for a defined period (e.g., 12-16 hours) in a tube containing a preservative.[1][12]
-
Sample Preparation: Thaw the urine samples, precipitate proteins with acetonitrile, and filter the supernatant.[1][12]
-
LC-MS Analysis: Analyze the urine samples using LC-MS to quantify the concentrations of this compound and Mannitol.[1][12]
-
Data Analysis: Calculate the urinary recovery of each sugar and express the gut permeability as the lactulose to mannitol ratio.[1]
Troubleshooting Guide
Issue 1: Animal experiences diarrhea after this compound administration.
-
Possible Cause: The administered dose of this compound may be too high, leading to an excessive osmotic load in the colon.[5]
-
Troubleshooting Steps:
-
Verify Dosage: Double-check the calculations for the this compound solution concentration and the administered volume.
-
Reduce Dose: If the dosage is correct, consider reducing it in subsequent administrations. A dose-escalation design, starting with a low dose and gradually increasing, can help the gut microbiota adapt.[5]
-
Monitor Hydration: Ensure the animal has free access to water to prevent dehydration.[13] Diarrhea can lead to fluid and electrolyte imbalances.[13][14]
-
Issue 2: Difficulty with the oral gavage procedure (e.g., resistance, animal distress).
-
Possible Cause: Improper technique or incorrect positioning of the animal.
-
Troubleshooting Steps:
-
Check Restraint and Positioning: Ensure the animal is properly restrained with its head and neck extended to straighten the esophagus.[10][11]
-
Do Not Force the Needle: If resistance is met, do not force the gavage needle.[8][11] Withdraw it and attempt to re-insert it gently. Forcing the needle can cause injury to the esophagus or trachea.[10]
-
Verify Needle Size: Confirm that the gavage needle is the appropriate size for the rodent. For mice, 18-20 gauge needles are typical.[8][9]
-
Issue 3: Inconsistent or unexpected results in the intestinal permeability assay.
-
Possible Cause: Incomplete urine collection or errors in sample handling and analysis.
-
Troubleshooting Steps:
-
Ensure Proper Urine Collection: Use metabolic cages designed for accurate urine collection and separation from feces. Ensure a preservative is used in the collection tube to prevent bacterial degradation of the sugars.[1][12]
-
Standardize Fasting Period: Ensure a consistent overnight fasting period for all animals, as food intake can affect gut transit time and permeability.[12]
-
Validate LC-MS Method: Verify the accuracy and precision of your LC-MS method for quantifying this compound and Mannitol in urine.
-
Mandatory Visualizations
Caption: Workflow for this compound administration via oral gavage.
Caption: Workflow for the Lactulose/Mannitol intestinal permeability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Lactulose - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 3. Lactulose (Cephalic, Kristalose) for Dogs and Cats [petplace.com]
- 4. Lactulose | VCA Animal Hospitals [vcahospitals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sub chronic toxicity studies of lactulose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wendyblount.com [wendyblount.com]
- 14. Lactulose for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
Technical Support Center: Interpreting Lactulose Hydrogen Breath Tests for SIBO Diagnosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using lactulose (B1674317) hydrogen breath tests to diagnose Small Intestinal Bacterial Overgrowth (SIBO).
Frequently Asked Questions (FAQs)
Q1: What are the established diagnostic criteria for a positive SIBO diagnosis using a lactulose breath test?
A1: A positive SIBO diagnosis is primarily based on the concentration of hydrogen (H₂) and methane (B114726) (CH₄) gases in exhaled breath samples collected after the ingestion of a lactulose solution. The North American Consensus guidelines provide the most widely accepted criteria.[1][2] A rise in hydrogen of ≥20 parts per million (ppm) from baseline within 90 minutes is considered a positive test.[1][3] For methane, a level of ≥10 ppm at any point during the test is considered positive for intestinal methanogen overgrowth (IMO).[1][3][4]
Q2: How should a "double peak" in hydrogen levels be interpreted?
A2: A double peak refers to two distinct rises in gas levels during the test.[5] The first peak, occurring within the first 90-120 minutes, suggests fermentation of lactulose by bacteria in the small intestine.[5] The second peak typically occurs as the lactulose reaches the colon and is fermented by the high concentration of bacteria there.[5] While historically a double peak was considered a clear indicator of SIBO, current guidelines suggest that a single early rise in hydrogen (≥20 ppm by 90 minutes) is sufficient for diagnosis, and a double peak is not a required criterion.[1]
Q3: What does a "flat-line" result, with no significant rise in hydrogen or methane, indicate?
A3: A flat-line result, where both hydrogen and methane levels remain low throughout the test, can have several interpretations.[4][6][7] It may indicate the absence of SIBO. However, it could also suggest the presence of hydrogen sulfide (B99878) (H₂S)-producing bacteria, which consume hydrogen to produce H₂S, a gas not measured by standard breath tests.[6][8][9] In this scenario, the patient may still present with SIBO symptoms.[6][8] Another possibility is that the gut microbiota is unable to ferment the lactulose substrate.[9][10] If SIBO is still suspected despite a flat-line result, a follow-up test with a different substrate, like glucose, may be considered.[11]
Q4: Can a high baseline hydrogen or methane level affect the test interpretation?
A4: Yes, elevated baseline levels of hydrogen or methane can suggest ongoing fermentation from improper patient preparation, such as not adhering to the required dietary restrictions before the test.[3] If the average basal hydrogen value is high (generally considered >16-20 ppm), the test may need to be repeated with stricter adherence to the preparation protocol.[12]
Troubleshooting Guide
This guide addresses common issues that can lead to inaccurate or inconclusive results in lactulose hydrogen breath testing for SIBO.
| Issue | Potential Causes | Troubleshooting & Optimization |
| False Positive | Rapid Oro-cecal Transit Time (OCTT): Lactulose reaches the colon prematurely, leading to an early rise in gas that mimics SIBO.[13][14] | - Consider a glucose breath test, as glucose is absorbed proximally in the small intestine and is less likely to cause a false positive due to rapid transit.[13] - Correlate breath test findings with clinical symptoms. |
| Improper Patient Preparation: Failure to follow dietary restrictions, recent antibiotic use, or use of laxatives/promotility agents can skew results.[13][15] | - Ensure the patient has followed the specified preparatory diet for 24-48 hours. - Confirm that antibiotics have been discontinued (B1498344) for at least 4 weeks prior to the test.[3] - Verify that laxatives and promotility agents were stopped for at least one week before the test.[15] | |
| Smoking or Vigorous Exercise: These activities before or during the test can independently increase breath hydrogen levels.[13] | - Instruct patients to refrain from smoking and vigorous exercise on the day of the test.[13][15] | |
| False Negative | Slow Oro-cecal Transit Time: The lactulose substrate moves too slowly through the small intestine, delaying fermentation beyond the standard testing window.[16] | - For patients with known or suspected slow transit or constipation, extending the test duration to 3 hours may be beneficial.[17] |
| Recent Antibiotic/Antimicrobial Use: Suppression of bacterial populations can lead to a false negative result.[16] | - Ensure a washout period of at least 4 weeks for antibiotics and herbal antimicrobials before testing.[3][16] | |
| Presence of Hydrogen Sulfide (H₂S) Producing Bacteria: These organisms consume hydrogen, leading to a "flat-line" result despite the presence of SIBO.[6][8] | - If clinical suspicion for SIBO remains high with a flat-line result, consider specialized testing for hydrogen sulfide if available.[10] | |
| Incorrect Substrate: While lactulose can test the entire small intestine, some bacteria may not ferment it readily.[9] | - If a lactulose test is negative but symptoms are highly suggestive of SIBO, a glucose breath test may be considered as an alternative.[9] |
Diagnostic Criteria Summary
| Gas Measured | Positive Result Criteria | Timeframe |
| Hydrogen (H₂) SIBO | Rise of ≥ 20 ppm from baseline | Within 90 minutes[1][3][18] |
| Intestinal Methanogen Overgrowth (IMO) | ≥ 10 ppm | At any time during the test[1][3][4] |
Experimental Protocol: Lactulose Hydrogen Breath Test
This protocol outlines the standardized procedure for conducting a lactulose hydrogen breath test for SIBO diagnosis.
1. Patient Preparation (Pre-Test):
-
4 Weeks Prior: Discontinue all antibiotics.[3]
-
1 Week Prior: Stop taking promotility agents, laxatives, and fiber supplements.[15]
-
24-48 Hours Prior: Adhere to a specific low-fermentation diet. This typically involves avoiding high-fiber foods, complex carbohydrates, and dairy products.[15][19]
-
8-12 Hours Prior: Fast completely, consuming only water.[15][19]
-
Morning of the Test: Do not smoke, chew gum, or engage in vigorous exercise.[15][20]
2. Baseline Measurement:
-
Before ingesting the lactulose solution, collect a baseline breath sample to measure initial hydrogen and methane levels.[20]
3. Substrate Ingestion:
-
The standard dose is 10 grams of lactulose dissolved in water.[1][18]
-
The patient should consume the entire solution within a few minutes.[15]
4. Breath Sample Collection:
-
Collect breath samples at regular intervals, typically every 15 to 30 minutes, for a total of 2 to 3 hours.[21]
-
Ensure proper collection technique to capture end-expiratory air.[20]
5. Data Analysis:
-
Analyze the collected breath samples for hydrogen and methane concentrations in ppm.
-
Plot the gas concentrations against time to observe the pattern of gas production.
-
Interpret the results based on the established diagnostic criteria.
Visualizations
Caption: Experimental workflow for the lactulose hydrogen breath test.
Caption: Logic diagram for interpreting SIBO breath test results.
References
- 1. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Our Tests: Hydrogen-Methane Breath Testing to Diagnose Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Double Peak Patterns in Lactulose SIBO Breath Testing - Neurovanna [neurovanna.com]
- 6. commdx.com [commdx.com]
- 7. researchgate.net [researchgate.net]
- 8. Did you take a 3 hour lactulose breath test and get a flatline? — The SIBO Coach [thesibocoach.com]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. metsol.com [metsol.com]
- 15. midwestgi.com [midwestgi.com]
- 16. casadesante.com [casadesante.com]
- 17. gdx.net [gdx.net]
- 18. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 19. uniospecialtycare.com [uniospecialtycare.com]
- 20. metsol.com [metsol.com]
- 21. uhs.nhs.uk [uhs.nhs.uk]
Technical Support Center: Enhancing the Bifidogenic Effect of Lactulose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bifidogenic effect of lactulose (B1674317).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the bifidogenic effect of lactulose?
A1: Lactulose, a synthetic disaccharide composed of galactose and fructose, is not digestible by human intestinal enzymes, allowing it to reach the colon intact.[1][2] In the colon, it is selectively fermented by specific beneficial bacteria, particularly Bifidobacterium species.[1][2] This selectivity is due to the presence of specific enzymatic machinery, such as β-galactosidase, in bifidobacteria, which can hydrolyze the β-1,4-glycosidic bond in lactulose.[2] This fermentation process provides a competitive growth advantage to bifidobacteria, leading to their proliferation, a phenomenon termed the "bifidogenic effect".[3][4] The fermentation of lactulose also results in the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436).[1][2]
Q2: Is there a dose-dependent relationship for the bifidogenic effect of lactulose?
A2: Yes, the prebiotic and bifidogenic effects of lactulose are dose-dependent.[3][4] Low doses, even as little as 1 to 3 grams per day, have been shown to exert a prebiotic effect by increasing the fecal count of bifidobacteria.[1][3] While lower doses can increase SCFA levels, higher doses (e.g., 5 grams per day) may be required to see a more significant increase in Bifidobacterium, Lactobacillus, and the production of butyrate and lactate.[5][6] It is important to note that higher doses of lactulose (typically 15-60 mL/day) are used for its laxative effects.[3]
Q3: What are the primary strategies to enhance the bifidogenic effect of lactulose?
A3: Key strategies to enhance the bifidogenic effect of lactulose include:
-
Synbiotic Formulations: Combining lactulose with probiotic strains, particularly Bifidobacterium and Lactobacillus species, can create a synergistic effect.[3] The lactulose acts as a specific substrate to promote the survival and growth of the co-administered probiotic.
-
Combination with other Prebiotics: Formulating lactulose with other prebiotics like galactooligosaccharides (GOS) or xylooligosaccharides (XOS) can broaden the stimulatory effect on beneficial gut bacteria.[7][8][9][10][11] A mixture with a specific lactulose to GOS molar ratio (e.g., 4) has been shown to have high selectivity for Bifidobacterium and Lactobacillus/Enterococcus.[8]
-
Microencapsulation: When delivering lactulose with probiotics, microencapsulation can protect the probiotic bacteria from the harsh conditions of the upper gastrointestinal tract, thereby increasing their viability and synergistic potential with lactulose in the colon.[12]
-
Use of Lactulose Derivatives: Galactooligosaccharides derived from lactulose (GOS-Lu) have demonstrated potential as emerging prebiotic ingredients with a strong bifidogenic effect.[13]
Troubleshooting Guide
Problem 1: Inconsistent or no significant increase in Bifidobacterium counts in our in vitro fermentation model.
-
Possible Cause 1: Inappropriate Lactulose Concentration.
-
Troubleshooting: Ensure the lactulose concentration is within the optimal range. While even low doses have an effect, in vitro studies often use concentrations between 1-2% (w/v).[2] A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.[1][5]
-
-
Possible Cause 2: Sub-optimal Inoculum.
-
Troubleshooting: The initial composition of the fecal microbiota used as an inoculum is crucial. If the baseline abundance of lactulose-utilizing bifidobacteria is very low, the response may be limited.[14] Consider screening donors or using a standardized frozen inoculum with a known composition.
-
-
Possible Cause 3: Inadequate Anaerobic Conditions.
-
Troubleshooting: Bifidobacterium are strict anaerobes. Verify the integrity of your anaerobic chamber or system. Ensure all media and reagents are properly reduced before inoculation.
-
-
Possible Cause 4: Sub-optimal Growth Medium.
-
Troubleshooting: The basal medium should provide all other necessary nutrients for bacterial growth without containing carbohydrates that could be preferentially utilized over lactulose.
-
Problem 2: High variability in bifidogenic response among human subjects in a clinical trial.
-
Possible Cause 1: Inter-individual Variation in Gut Microbiota.
-
Troubleshooting: The baseline composition of an individual's gut microbiota is a key determinant of their response to prebiotics.[14] Specifically, the abundance of a solute-binding protein-dependent ABC transporter for lactulose in gut bifidobacteria can predict the response.[14][15] It is recommended to analyze the baseline microbiota composition and stratify subjects based on the presence and abundance of key lactulose-utilizing species or functional genes.
-
-
Possible Cause 2: Dietary Factors.
-
Troubleshooting: The habitual diet of the subjects can influence the gut microbiota and its response to lactulose. It is advisable to collect detailed dietary information and consider providing a standardized diet during the study period to minimize variability.
-
-
Possible Cause 3: Inadequate Washout Period in a Crossover Study.
-
Troubleshooting: Ensure a sufficient washout period between treatments to allow the gut microbiota to return to baseline. The duration of this period may need to be determined empirically.
-
Data Presentation
Table 1: In Vitro Studies on the Bifidogenic Effect of Lactulose
| Study Type | Model | Lactulose Dose | Key Findings | Reference |
| In Vitro Fermentation | Computer-controlled model of the proximal large intestine (TIM-2) | 2, 3, 4, and 5 g/day | 2g/day increased total SCFAs. 5g/day showed the most prominent growth of Bifidobacterium and Lactobacillus. | [3][5][6] |
| In Vitro Fermentation | Fecal slurry cultures | Not specified | Oligosaccharides derived from lactulose stimulated slightly higher bifidobacteria growth than lactulose itself. | [16] |
| Co-culture | Lactococcus lactis with Collinsella aerofaciens or Bifidobacterium adolescentis | Not specified | L. lactis, unable to utilize lactulose directly, showed growth when co-cultured with lactulose-degrading bacteria. | [17] |
Table 2: In Vivo (Human) Studies on the Bifidogenic Effect of Lactulose
| Study Design | Subjects | Lactulose Dose | Duration | Key Findings | Reference |
| Randomized, placebo-controlled, crossover | 52 healthy Japanese women | 2 g/day | 2 weeks | Significant increase in fecal bifidobacterial count. | [1] |
| Randomized, placebo-controlled | 16 healthy volunteers | 10 g/day | 6 weeks | Significantly higher fecal bifidobacterial counts compared to placebo. | [1] |
| Observational | Patients with liver disease | Varied | Not specified | Lactulose use was associated with increased abundance of intestinal bifidobacteria. | [18][19][20] |
Experimental Protocols
1. In Vitro Fecal Fermentation Model to Assess Bifidogenic Effect
-
Objective: To simulate the fermentation of lactulose by the human gut microbiota in a controlled laboratory setting.
-
Materials:
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Fresh human fecal samples from healthy donors (screened for recent antibiotic use).
-
Anaerobic chamber.
-
Basal fermentation medium (e.g., peptone, yeast extract, salts, L-cysteine as a reducing agent).
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Sterile lactulose solution.
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Sterile, anaerobic culture tubes or a multi-well plate.
-
-
Procedure:
-
Prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in anaerobic phosphate-buffered saline (PBS).
-
Inoculate the basal medium with the fecal slurry (e.g., at a 1-5% v/v ratio) inside the anaerobic chamber.
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Add the sterile lactulose solution to the desired final concentration (e.g., 1% w/v). Include a control with no added carbohydrate.
-
Incubate the cultures anaerobically at 37°C for 24-48 hours.
-
At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots for analysis.
-
-
Analysis:
-
pH measurement: To monitor acidification due to SCFA production.
-
Microbiota composition: Extract bacterial DNA and perform 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the relative and absolute abundance of Bifidobacterium.
-
SCFA analysis: Analyze supernatant for acetate, propionate, and butyrate concentrations using gas chromatography (GC).[2]
-
2. Quantification of Bifidobacterium using qPCR
-
Objective: To specifically quantify the abundance of Bifidobacterium in fecal or fermentation samples.
-
Materials:
-
Fecal or fermentation samples.
-
DNA extraction kit suitable for fecal samples.
-
qPCR instrument.
-
qPCR master mix.
-
Bifidobacterium-specific primers and probe.
-
-
Procedure:
-
Extract total DNA from the samples using a validated kit.
-
Prepare a standard curve using a known quantity of Bifidobacterium DNA.
-
Set up the qPCR reaction with the master mix, primers, probe, and template DNA (both samples and standards).
-
Run the qPCR program with appropriate cycling conditions.
-
Quantify the abundance of Bifidobacterium in the samples by comparing their Ct values to the standard curve.
-
Mandatory Visualizations
Caption: Metabolic cascade of lactulose in the colon.
Caption: Experimental workflow for assessing lactulose's prebiotic effects.
Caption: Lactulose uptake and metabolism by Bifidobacterium.
References
- 1. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The prebiotic potential of lactulose: A review [phytopharmajournal.com]
- 4. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Dose-dependent prebiotic effect of lactulose in a computer-controlled in vitro model of the human large intestine [repository.tno.nl]
- 7. Complex-oligosaccharide composed of galacto-oligosaccharide and lactulose ameliorates loperamide-induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous synthesis of mixtures of lactulose and galacto-oligosaccharides and their selective fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chucklinggoat.co.uk [chucklinggoat.co.uk]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Galacto-Oligosaccharides Preparation Derived From Lactulose Protects Against Colorectal Cancer Development in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bifidobacterium response to lactulose ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bifidogenic effect and stimulation of short chain fatty acid production in human faecal slurry cultures by oligosaccharides derived from lactose and lactulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Bifidobacteria metabolize lactulose to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
Refining protocols for assessing A-Lactulose's impact on cognitive function
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for assessing the impact of A-Lactulose on cognitive function.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism for this compound's impact on cognitive function?
A1: this compound, a non-absorbable disaccharide, is metabolized by gut bacteria into short-chain fatty acids. This process acidifies the colon, which promotes the conversion of ammonia (B1221849) (NH3) to the less readily absorbed ammonium (B1175870) ion (NH4+), thereby reducing blood ammonia levels. This is particularly relevant in conditions like hepatic encephalopathy, where hyperammonemia is a key contributor to cognitive impairment.[1] Additionally, this compound modulates the gut microbiota, which may influence cognitive function through the gut-brain axis.[2][3]
Q2: What are the typical dosages of this compound used in animal and human studies?
A2: In human studies for minimal hepatic encephalopathy (MHE), dosages are often titrated to produce 2-3 soft stools per day.[1] For animal studies, specific dosages can vary. For example, one study in rats used a feed supplemented with lactulose (B1674317) syrup at concentrations ranging from 0.5% to 5.0% for 21 weeks. No toxicity was observed at these doses.
Q3: What are the common cognitive assessment tools used in this compound research?
A3: In animal models, particularly rodents, the Morris Water Maze is a widely used test for spatial learning and memory.[2][4][5] For human studies, a battery of psychometric tests is common, including the Number Connection Tests (NCT-A and NCT-B), Block Design Test, and Picture Completion Test to assess cognitive domains like attention, psychomotor speed, and visuospatial skills.[1][6]
Q4: Are there any known side effects of this compound administration to be aware of during experiments?
A4: Common gastrointestinal side effects at the beginning of treatment include flatulence, bloating, and abdominal cramping. Diarrhea may occur and can be an indicator that the dose is too high. In animal studies, it is crucial to monitor for dehydration and electrolyte imbalances if diarrhea is persistent.
Q5: How can I control for confounding variables when investigating the gut-brain axis in my this compound study?
A5: Key confounding variables to consider include age, sex, BMI, and diet, all of which can influence the gut microbiota. It is also important to account for antibiotic use and any gastrointestinal symptoms. In human studies, it is recommended to use statistical models that incorporate these potential confounders.
Troubleshooting Guides
Animal Studies: Morris Water Maze
| Problem/Symptom | Possible Cause & Solution |
| High variability in escape latency between subjects in the same group. | Inconsistent environmental cues: Ensure that the spatial cues around the maze are distinct, prominent, and remain in the same position throughout the experiment. The testing room should be quiet to minimize distractions.[5] Experimenter interference: The experimenter should be positioned out of the animal's direct line of sight to avoid being used as a primary cue. |
| Animals are floating or "freezing" instead of actively searching for the platform. | Water temperature: Water that is too warm or too cold can reduce the animal's motivation to escape. A temperature of 23-26°C is generally recommended. Stress/Anxiety: Handle the animals for several days leading up to the experiment to acclimate them. Place them gently into the water rather than dropping them. |
| Control group animals are not learning the task (no significant decrease in escape latency over time). | Task difficulty: Ensure the platform is not too difficult to find. For initial training, a visible platform can be used before moving to the hidden platform task. Lack of motivation: The aversion to water is the primary motivator. Ensure the water temperature is appropriate to encourage escape-seeking behavior. |
Human Studies: Psychometric Testing
| Problem/Symptom | Possible Cause & Solution |
| High dropout rate or poor participant engagement. | Test fatigue: Keep the test battery concise and provide adequate breaks. A long and demanding series of tests can lead to reduced effort and inaccurate results. Poor candidate experience: Ensure the testing environment is comfortable and instructions are clear. Provide feedback to participants if ethically appropriate and part of the study design. |
| Results are not correlating with clinical observations. | Inappropriate test selection: Ensure the chosen psychometric tests are validated and appropriate for the specific cognitive domains you aim to measure.[3] Over-reliance on a single test: Use a battery of tests to get a comprehensive view of cognitive function rather than relying on a single score. |
| Inconsistent results across different study sites in a multi-center trial. | Lack of standardized procedures: Ensure all sites are using the exact same test versions, instructions, and scoring procedures. Centralized training for all administrators is crucial. Cultural or linguistic biases: If applicable, ensure the tests are culturally and linguistically appropriate for all participant populations. |
Lactulose Hydrogen Breath Test (for SIBO assessment)
| Problem/Symptom | Possible Cause & Solution |
| Elevated baseline hydrogen/methane levels before lactulose administration. | Inadequate preparation: The participant may not have followed the preparatory diet (e.g., consumed high-fiber foods) or the required 8-12 hour fasting period. The test should be rescheduled with proper preparation instructions. Smoking: Smoking before the test can elevate breath hydrogen levels. Participants should be advised to avoid smoking on the day of the test. |
| Early peak in hydrogen/methane (<90 minutes), leading to a potential false positive for SIBO. | Rapid oro-cecal transit time: The lactulose may have reached the colon (which has a high bacterial load) prematurely. Consider using a glucose breath test as an alternative, as glucose is absorbed in the proximal small intestine and is less likely to cause this issue.[4] |
| No significant rise in hydrogen/methane throughout the test (potential false negative). | Recent antibiotic use: Antibiotics can alter the gut microbiota and suppress gas production. Ensure there has been an adequate washout period (typically 2-4 weeks) before the test. Hydrogen sulfide-producing bacteria: Some individuals have gut bacteria that produce hydrogen sulfide (B99878) instead of hydrogen or methane, which is not detected by standard breath tests. If clinical suspicion for SIBO is high despite a negative test, this could be a possibility. |
Data Presentation
Table 1: Impact of Lactulose on Cognitive Function in Patients with Minimal Hepatic Encephalopathy (MHE)
Data synthesized from Prasad et al., Hepatology, 2007.[1][7]
| Parameter | Group | Baseline (Mean ± 95% CI) | 3 Months (Mean ± 95% CI) | P-value (Time & Treatment) |
| Number of Abnormal Neuropsychological Tests | Lactulose Treated (n=31) | 2.74 (2.40-3.08) | 0.75 (0.36-1.16) | P=0.001 |
| No Treatment (n=30) | 2.47 (2.19-2.74) | 2.55 (2.16-2.94) | ||
| Sickness Impact Profile (SIP) Total Score | Lactulose Treated (n=31) | 10.39 (9.36-11.43) | 3.77 (2.52-5.02) | P=0.002 |
| No Treatment (n=30) | 10.36 (8.98-11.73) | 10.39 (8.36-12.42) |
Table 2: MHE Reversal Rate and Quality of Life Improvement with Lactulose
Data from a multicenter, randomized controlled trial by Wang et al., 2019.[5][6]
| Outcome | Lactulose Group (Gp-L) | No Therapy Group (Gp-NL) | P-value |
| MHE Reversal Rate at Day 60 | 64.18% | 22.58% | P=0.0002 |
| Improvement in Physical Functioning (Mean ± SD) | 4.62 ± 6.16 | 1.50 ± 5.34 | P=0.0212 |
Experimental Protocols
Protocol 1: Morris Water Maze for Assessing Spatial Learning in Rodents
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (1.5-2.0 m diameter)
-
Submerged escape platform (10-15 cm diameter)
-
Water opacifier (e.g., non-toxic white tempera paint)
-
Video tracking software
-
Distinct extra-maze spatial cues
Methodology:
-
Acclimation: Handle the animals for 5 minutes daily for 5-7 days prior to the start of the experiment.
-
Pre-training (Visible Platform): For 1-2 days, train the animals to find a visible platform. This helps to assess for any visual or motor deficits and to habituate the animals to the task of finding a platform to escape the water.
-
Acquisition Phase (Hidden Platform):
-
Fill the pool with water (23-26°C) and make it opaque. Submerge the escape platform 1-2 cm below the water surface in a fixed location (e.g., the center of the target quadrant).
-
Place prominent, high-contrast spatial cues around the room, visible from within the pool.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim and search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Conduct 4 trials per day for 5-7 consecutive days.
-
Record the escape latency (time to find the platform), path length, and swim speed using video tracking software.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Protocol 2: Psychometric Testing for Cognitive Function in Human Subjects
Objective: To quantitatively assess changes in cognitive domains such as attention, executive function, and psychomotor speed.
Materials:
-
Validated psychometric test battery (e.g., Number Connection Test A & B, Block Design Test, Picture Completion Test).
-
Quiet, well-lit testing environment.
-
Trained test administrator.
-
Stopwatch and scoring sheets.
Methodology:
-
Participant Preparation:
-
Provide participants with clear instructions about the testing session.
-
Ensure the participant is comfortable and has any necessary aids (e.g., glasses).
-
Minimize distractions in the testing environment.
-
-
Test Administration:
-
Administer the tests in a standardized order for all participants.
-
Follow the specific instructions for each test precisely as outlined in the test manual.
-
Number Connection Test (NCT-A & B): Instruct the participant to connect numbers (NCT-A) or alternating numbers and letters (NCT-B) in sequential order as quickly as possible. Record the time to completion.
-
Block Design Test: Present the participant with blocks and a design to replicate. Record the time to completion and accuracy.
-
Picture Completion Test: Show the participant a series of pictures with a missing part and ask them to identify the missing element.
-
-
Scoring:
-
Score each test according to the standardized scoring manual.
-
For timed tests, lower scores (faster completion) typically indicate better performance. For other tests, higher scores may indicate better performance.
-
Raw scores are often converted to standardized scores (e.g., Z-scores) to allow for comparison across tests and individuals.
-
-
Data Analysis:
-
Compare changes in test scores from baseline to post-intervention between the this compound and placebo/control groups.
-
Statistical analysis should account for baseline scores and other potential confounding variables.
-
Visualizations
Caption: Experimental workflows for animal and human studies.
Caption: Proposed mechanism of this compound's cognitive impact.
Caption: Logical diagram for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Lactulose enhances neuroplasticity to improve cognitive function in early hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non‐absorbable disaccharides versus placebo/no intervention and lactulose versus lactitol for the prevention and treatment of hepatic encephalopathy in people with cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactulose enhances neuroplasticity to improve cognitive function in early hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactulose improves cognition, quality of life, and gut microbiota in minimal hepatic encephalopathy: A multicenter, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactulose improves cognitive functions and health-related quality of life in patients with cirrhosis who have minimal hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of A-Lactulose and Inulin as Prebiotics: A Guide for Researchers
This guide provides a detailed, objective comparison of A-Lactulose and inulin (B196767), two prominent prebiotics utilized in research and product development. It synthesizes experimental data on their efficacy, outlines methodologies for their assessment, and visualizes their mechanisms of action to support researchers, scientists, and drug development professionals.
Introduction and Chemical Structure
Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of beneficial bacteria in the colon.[1][2] this compound and inulin are two of the most well-studied prebiotics.
This compound: A synthetic disaccharide, is composed of galactose and fructose (B13574) linked by a β-1,4 glycosidic bond. It is not naturally occurring in significant quantities but can be found in small amounts in heated milk.[3] Due to its structure, it resists hydrolysis by human intestinal enzymes and reaches the colon intact.[1][2][4]
Inulin: A naturally occurring polysaccharide, belongs to a class of dietary fibers known as fructans.[5][6] It consists of fructose units linked by β(2→1) bonds, typically with a terminal glucose unit.[6] Like this compound, inulin is not digested in the upper gastrointestinal tract and is fermented by the colonic microbiota.[5][6]
Mechanism of Action: A Comparative Overview
Both this compound and inulin exert their prebiotic effects through a similar core mechanism: fermentation by saccharolytic bacteria in the large intestine. This process leads to the selective stimulation of beneficial genera, primarily Bifidobacterium and Lactobacillus, and the production of short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate.[1][2][5][7] These SCFAs lower the colonic pH, creating an environment that inhibits the growth of pathogenic bacteria.[4] The SCFAs are also absorbed and utilized by the host, contributing to various systemic health benefits, including improved metabolic health and immune modulation.[6][8]
While the general mechanism is shared, differences in their chemical structure, such as chain length and linkage type, can lead to variations in fermentation rates and the specific bacterial species stimulated. For instance, some studies suggest this compound may be more readily fermented than inulin, leading to faster production of metabolites like lactic acid.[9]
Quantitative Data Comparison
The following tables summarize experimental data from in vitro, animal, and human studies comparing the prebiotic effects of this compound and inulin.
Table 1: Bifidogenic Effects
| Study Type | Prebiotic(s) & Dosage/Concentration | Key Findings on Bifidobacterium Growth | Reference |
| In vitro (Yogurt) | This compound: 0.25% & 2.5%Inulin: 0.5% & 1.0% | This compound was more effective than inulin in stimulating the growth of B. bifidum BB-02. | [9] |
| In vitro (Anaerobic Fermentation) | This compound: 2% (w/v)Fructooligosaccharides (FOS, an inulin-type fructan) | Both supported the growth of four Bifidobacterium species. This compound fermentation resulted in significantly higher lactic acid production. | [9] |
| Human Clinical Trial (Healthy Adults) | This compound: 4 g/day for 2 weeks | Significantly increased the percentage of fecal Bifidobacterium from baseline. | [9] |
| Human Clinical Trial (Elderly with Constipation) | Inulin: 20-40 g/day for 19 days | Significantly increased fecal bifidobacteria from 7.9 to 9.2 log10 CFU/g dry feces. | [9] |
| In vitro (Fecal Inoculum) | This compound: 5g/day (simulated) | The growth of Bifidobacterium, Lactobacillus, and Anaerostipes was most prominent at a simulated dose of 5g/day. | [3] |
Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production
| Study Type | Prebiotic(s) & Dosage | Key Findings on SCFA Production | Reference |
| In vitro (Computer-controlled model) | This compound: 2g, 3g, 4g, 5g (daily dose) | 2g increased chiefly acetate. 3g or more was required to increase butyrate. | [3] |
| In vitro (Fecal cultures) | This compound: 2, 3, 4, and 5 g/day (simulated) | Dose-dependently increased total SCFAs. After 120h, total SCFAs were 451, 399, 427, and 471 mmol, respectively, compared to 332 mmol in the control. | [2] |
Table 3: Clinical and Physiological Outcomes
| Study Type | Subject | Prebiotic(s) & Dosage | Key Findings | Reference |
| Human Clinical Trial (Pediatric Constipation) | Children (3 months - 6.5 years) | Group A: LactuloseGroup B: Lactulose (B1674317) + Inulin Fiber | The combination of Lactulose + Inulin was superior in efficacy for treating constipation and had a lower side effect profile (14% vs 27% encountering side effects). | [10][11] |
| Animal Study (Preruminant Calves) | Calves | Inulin or Lactulose supplemented in milk replacer | Both prebiotics decreased thrombocyte counts. Lactulose decreased total leukocyte count. Inulin increased hemoglobin concentration and hematocrit. Both hinted at a decreased inflammatory status. | [12][13] |
| Human Clinical Trial (Healthy Men) | Healthy Men | This compound: 2g or 4g | Dose-dependently increased the absorption of Calcium and Magnesium. | [2] |
Experimental Protocols
Accurate and reproducible experimental design is crucial in prebiotic research. Below are methodologies for key experiments cited in the comparison of this compound and inulin.
In Vitro Fermentation Assay for Prebiotic Efficacy
This protocol is designed to assess the ability of specific bacterial strains to ferment this compound or inulin in a controlled laboratory setting.[9]
a. Media Preparation:
-
Basal Medium: A modified MRS (de Man, Rogosa and Sharpe) broth is typically used, with glucose omitted as a carbon source. The basal medium contains peptone (10 g/L), yeast extract (5 g/L), beef extract (10 g/L), dipotassium (B57713) hydrogen phosphate (B84403) (2 g/L), sodium acetate (5 g/L), ammonium (B1175870) citrate (B86180) (2 g/L), magnesium sulfate (B86663) (0.1 g/L), manganese sulfate (0.05 g/L), and Tween 80 (1 mL/L).[9]
-
Prebiotic Supplementation: Prepare separate batches of the basal medium supplemented with either 2% (w/v) this compound or 2% (w/v) inulin as the sole carbohydrate source. A positive control with 2% (w/v) glucose and a negative control with no carbohydrate should also be prepared.[9]
-
Sterilization: Autoclave all media at 121°C for 15 minutes.
b. Inoculum Preparation:
-
Culture the desired Bifidobacterium or Lactobacillus strain in standard MRS broth (with glucose) under anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37°C for 24-48 hours.[9]
-
Harvest cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in the basal medium to a standardized optical density (OD).
c. Fermentation and Analysis:
-
Inoculate the prepared media (this compound, inulin, glucose, and negative control) with the prepared inoculum.
-
Incubate anaerobically at 37°C.
-
Collect samples at regular intervals (e.g., 0, 12, 24, 48 hours).
-
Analyze samples for:
-
Bacterial growth (by plating on selective agar (B569324) or measuring OD).
-
pH change.
-
SCFA and lactic acid concentrations (by HPLC or gas chromatography).
-
Human Clinical Trial Protocol Outline
This protocol provides a general framework for a randomized, double-blind, placebo-controlled crossover trial to compare the in vivo effects of this compound and inulin.
a. Study Population:
-
Recruit healthy adult volunteers or a specific patient population (e.g., individuals with constipation).
-
Define clear inclusion and exclusion criteria (e.g., no antibiotic use for 3 months prior, no diagnosed gastrointestinal diseases).
b. Study Design:
-
Employ a randomized, double-blind, crossover design.
-
Participants will be randomly assigned to a sequence of treatments (e.g., this compound -> Placebo -> Inulin or another permutation).
-
Each treatment period (e.g., 2-4 weeks) is followed by a washout period (e.g., 2-4 weeks) to prevent carry-over effects.
c. Intervention:
-
Provide the prebiotics (e.g., 5-10 g/day of this compound or inulin) and a placebo (e.g., maltodextrin) in identical, sealed packaging.
-
Instruct participants to consume the supplement daily with a meal.
d. Data and Sample Collection:
-
Collect stool samples at the beginning and end of each treatment period.
-
Participants may record dietary intake and gastrointestinal symptoms (e.g., bloating, stool frequency, and consistency using the Bristol Stool Scale) in daily diaries.
e. Primary and Secondary Endpoints:
-
Primary: Change in the relative abundance of fecal Bifidobacterium and/or Lactobacillus (measured by qPCR or 16S rRNA gene sequencing).
-
Secondary: Changes in fecal SCFA concentrations, fecal pH, stool frequency and consistency, and reported gastrointestinal symptoms.
f. Statistical Analysis:
-
Use appropriate statistical tests (e.g., paired t-tests or Wilcoxon signed-rank test) to compare changes from baseline within and between treatment groups.
Conclusion
Both this compound and inulin are effective prebiotics that selectively stimulate the growth of beneficial gut bacteria and lead to the production of health-promoting SCFAs. The available data suggests that while their core mechanism is similar, differences in efficacy can arise. This compound may be more readily fermented by certain Bifidobacterium strains in vitro, while inulin has demonstrated robust bifidogenic effects in human trials.[9] In clinical applications such as constipation, a combination of the two may offer synergistic benefits.[10][11] The choice between this compound and inulin for research or product development should be guided by the specific application, target population, and desired physiological outcomes. Further head-to-head clinical trials are necessary to fully elucidate their comparative effects on the gut microbiome and host health.
References
- 1. Frontiers | Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]
- 2. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prebiotic potential of lactulose: A review [phytopharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Health Effects and Mechanisms of Inulin Action in Human Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deeplyfoods.com [deeplyfoods.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the prebiotics inulin and lactulose on intestinal immunology and hematology of preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the prebiotics inulin and lactulose on intestinal immunology and hematology of preruminant calves | animal | Cambridge Core [cambridge.org]
A Comparative Guide: A-Lactulose Versus Polyethylene Glycol for Chronic Constipation
For Researchers, Scientists, and Drug Development Professionals
Chronic constipation is a prevalent gastrointestinal disorder that significantly impacts quality of life. Management often involves the use of osmotic laxatives, with A-Lactulose (lactulose) and polyethylene (B3416737) glycol (PEG) being two of the most commonly prescribed agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in this therapeutic area.
Mechanism of Action
Both lactulose (B1674317) and PEG are osmotic laxatives, meaning they work by drawing water into the colon to soften stool and increase bowel movement frequency. However, their underlying mechanisms differ.
This compound: As a synthetic disaccharide, lactulose is not absorbed in the small intestine.[1][2] It passes into the colon intact, where it is fermented by gut bacteria into short-chain fatty acids (SCFAs), such as lactic acid and acetic acid.[1][2][3][4] This process has two key effects:
-
Osmotic Effect: The SCFAs and lactulose itself increase the osmotic pressure in the colonic lumen, drawing water into the bowel. This hydrates and softens the stool.[1][2][5]
-
Peristalsis Stimulation: The acidification of the colon by SCFAs promotes peristaltic (wave-like) muscle contractions, which helps propel stool through the colon.[2][3][4]
Polyethylene Glycol (PEG): PEG is an inert, non-absorbable polymer.[6][7] Its primary mechanism is through its high water-binding capacity. When consumed, PEG forms hydrogen bonds with water molecules in the gut, sequestering fluid within the stool.[7] This leads to increased stool water content, resulting in softer stools and more frequent bowel movements.[6][7][8] Unlike lactulose, PEG is not significantly metabolized by colonic bacteria.[7]
Below is a diagram illustrating the distinct signaling pathways of this compound and Polyethylene Glycol.
Efficacy: A Review of Clinical Data
Multiple meta-analyses of randomized controlled trials (RCTs) have concluded that PEG is generally more effective than lactulose in treating chronic constipation in both adults and children.[9][10][11][12][13] The primary outcomes assessed in these studies include stool frequency, stool consistency, relief of abdominal pain, and the need for additional laxatives.
Data Summary Tables
The following tables summarize the quantitative data from key comparative studies.
Table 1: Efficacy in Improving Stool Frequency
| Study/Analysis | Patient Population | PEG Group (Stools/Week) | Lactulose Group (Stools/Week) | p-value |
| Jarzebicka, et al. (2019) | Children | 7.9 ± 0.6 | 5.7 ± 0.5 | 0.008 |
| Randomized Clinical Trial (2024) | Children | 8.6 ± 2.7 | 5.8 ± 3.0 | <0.05 |
| Belsey et al. (2010) Meta-analysis | Adults & Children | Statistically significant increase compared to lactulose | - | <0.00001 |
| Gremse et al. (2002) | Children | Similar to lactulose | Similar to PEG | Not specified |
| Attar et al. (1999) | Adults | 1.3 ± 0.7 (baseline) | 0.9 ± 0.6 (baseline) | Not specified |
| Bouhnik et al. (2004) | Adults | 1.26 ± 0.65 (baseline) | 1.12 ± 0.33 (baseline) | Not specified |
Table 2: Efficacy in Improving Stool Consistency
| Study/Analysis | Patient Population | PEG Group (Bristol Scale) | Lactulose Group (Bristol Scale) | p-value |
| Randomized Trial (2021) | Children | 4.5 | 3.9 | 0.038 |
| Belsey et al. (2010) Meta-analysis | Adults & Children | Statistically significant improvement compared to lactulose | - | <0.00001 |
Table 3: Other Efficacy Outcomes from Meta-Analysis (Belsey et al., 2010)
| Outcome | Patient Population | Result |
| Need for Additional Products | Adults & Children | Favored PEG |
| Relief of Abdominal Pain | Children | Favored PEG |
| Relief of Abdominal Pain | Adults | No significant difference |
Safety and Tolerability
Both PEG and lactulose are considered safe for the treatment of chronic constipation.[10] However, their side effect profiles differ, which can impact patient adherence.
Common Side Effects:
-
This compound: Due to its fermentation by colonic bacteria, lactulose is more frequently associated with side effects such as bloating, flatulence, and abdominal cramps.[1][14][15] Diarrhea can occur with excessive dosage.[1]
-
Polyethylene Glycol: The most common side effects of PEG are dose-dependent and include diarrhea, nausea, and abdominal discomfort.[7][14] Because it is not fermented, it is less likely to cause bloating and gas compared to lactulose.[15]
Table 4: Comparison of Common Adverse Events
| Adverse Event | More Common with this compound | More Common with Polyethylene Glycol |
| Bloating | ✓ | |
| Flatulence | ✓ | |
| Abdominal Cramps | ✓ | |
| Diarrhea | ✓ (dose-dependent) | ✓ (dose-dependent) |
| Nausea | ✓ |
Experimental Protocols: A General Overview
The evidence comparing lactulose and PEG is primarily derived from randomized controlled trials (RCTs). While specific protocols vary, they generally share a common framework.
Typical Experimental Workflow
Key Methodological Components:
-
Patient Population: Studies typically enroll patients with a diagnosis of chronic functional constipation, often defined by the Rome III or IV criteria.[6][16] Exclusion criteria commonly include organic causes of constipation (e.g., Hirschsprung's disease, hypothyroidism), bowel obstruction, and recent use of other laxatives.[6]
-
Study Design: The majority of studies are randomized, and many are double-blinded to minimize bias.[12][17] Some studies employ a crossover design where patients receive both treatments sequentially.[3]
-
Interventions and Dosage:
-
This compound: Dosages vary, with typical starting doses for adults around 15-30 mL (10-20g) once daily, which can be titrated based on response.[2][13][18] In pediatric populations, dosing is often weight-based (e.g., 1-3 mL/kg/day).[18]
-
Polyethylene Glycol (PEG 3350): A common adult dose is 17g per day, dissolved in a beverage.[19] Pediatric dosing is also frequently based on body weight or surface area.[3][4]
-
-
Outcome Measures:
-
Primary Outcomes: These often include the change in the number of spontaneous bowel movements per week and stool consistency, which is frequently assessed using the Bristol Stool Form Scale.
-
Secondary Outcomes: These may include patient-reported outcomes such as straining during defecation, abdominal pain, bloating, and overall quality of life, often measured using validated questionnaires like the Patient Assessment of Constipation Symptoms (PAC-SYM).[16] Safety and tolerability are assessed by recording adverse events.
-
Conclusion
The available evidence from numerous clinical trials and meta-analyses indicates that polyethylene glycol is more effective than lactulose for the treatment of chronic constipation in both adult and pediatric populations, particularly in terms of increasing stool frequency and improving stool consistency.[9][10][11][12][13] Furthermore, PEG is generally better tolerated, with a lower incidence of bloating and flatulence.[15] While both are considered safe and effective osmotic laxatives, the superior efficacy and tolerability profile of PEG suggests it should be considered the preferred first-line osmotic laxative for chronic constipation.[10][12] Future research could focus on long-term comparative effectiveness, cost-effectiveness analyses, and the impact of these agents on the gut microbiome.
References
- 1. Lactulose versus Polyethylene Glycol for Chronic Constipation. | Semantic Scholar [semanticscholar.org]
- 2. droracle.ai [droracle.ai]
- 3. Comparison of polyethylene glycol 3350 and lactulose for treatment of chronic constipation in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fmhr.net [fmhr.net]
- 5. A Systematic Review of the Development and Psychometric Properties of Constipation-Related Patient-Reported Outcome Measures: Opportunities for Digital Health [jnmjournal.org]
- 6. Lactulose versus polyethylene glycol for disimpaction therapy in constipated children, a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of treatment response in chronic constipation clinical trials | RTI [rti.org]
- 8. researchgate.net [researchgate.net]
- 9. Psychometric validation of patient-reported outcome measures assessing chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactulose versus Polyethylene Glycol for Chronic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Lactulose (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. j.skums.ac.ir [j.skums.ac.ir]
- 15. Polyethylene glycol compared to lactulose for constipation in pregnancy: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEG 3350 (Transipeg) versus lactulose in the treatment of childhood functional constipation: a double blind, randomised, controlled, multicentre trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Lactulose Combined With PEG for Effective and Safe Bowel Preparation Before Colonoscopy: A Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyethylene glycol 3350 in occasional constipation: A one-week, randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Duel: A Comparative Analysis of Lactulose and Rifaximin in Hepatic Encephalopathy
A deep dive into the efficacy, mechanisms, and clinical data of the two cornerstone treatments for hepatic encephalopathy, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance.
Hepatic encephalopathy (HE), a debilitating neuropsychiatric complication of advanced liver disease, presents a significant clinical challenge. The accumulation of gut-derived neurotoxins, primarily ammonia (B1221849), in the systemic circulation is a key pathogenic factor. For decades, the therapeutic strategy has centered on reducing the intestinal production and absorption of these toxins. Lactulose, a non-absorbable disaccharide, and rifaximin (B1679331), a gut-selective antibiotic, have emerged as the primary pharmacological agents in the management of HE. This guide provides a detailed comparison of their efficacy, supported by experimental data and an exploration of their distinct mechanisms of action.
Mechanisms of Action: A Tale of Two Strategies
Lactulose and rifaximin employ different yet complementary strategies to mitigate the neurotoxic effects of ammonia and other gut-derived toxins.
Lactulose: This synthetic sugar leverages the gut microbiota to its advantage. Reaching the colon intact, it is fermented by colonic bacteria into short-chain fatty acids, primarily lactic acid and acetic acid.[1] This process has a dual effect:
-
Acidification of the Colon: The resulting acidic environment promotes the conversion of absorbable ammonia (NH3) into non-absorbable ammonium (B1175870) ions (NH4+).[1][2] These trapped ions are then expelled from the body.
-
Cathartic Effect: Lactulose acts as an osmotic laxative, accelerating intestinal transit and reducing the time available for ammonia absorption.[1]
References
A Comparative Guide to A-Lactulose's Effects on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of A-Lactulose's effects on the composition of the gut microbiota. It offers an objective comparison with other common prebiotics and placebo, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research design.
Quantitative Comparison of Prebiotic Effects
The following tables summarize the quantitative effects of this compound and other prebiotics on key gut microbiota genera and their primary metabolic byproducts, short-chain fatty acids (SCFAs).
Table 1: Effects of this compound and Alternatives on Bifidobacterium Abundance
| Prebiotic | Dosage | Duration | Study Population | Change in Bifidobacterium Abundance | Reference |
| This compound | 10 g/day | 6 weeks | Healthy Volunteers | Increased from 8.25 to 9.54 log CFU/g (wet weight) | [1] |
| This compound | 3 g/day | 2 weeks | Healthy Volunteers | Increased from 9.7 to 10.4 log₁₀ cells/g feces | [1] |
| This compound | 4 g/day | Not Specified | Healthy Volunteers | Ratio to total bacteria increased from 22.4% to 50.5% | [1] |
| Inulin (B196767) | 20-40 g/day | 19 days | Elderly with Constipation | Increased from 7.9 to 9.2 log₁₀ CFU/g dry feces | [2] |
| Fructooligosaccharides (FOS) | Not Specified | In vitro | Probiotic strains | Supported growth, but less effective than this compound for some strains | [3][4] |
| Galactooligosaccharides (GOS) | Not Specified | In vitro | Not Specified | Showed effective prebiotic activity | |
| Placebo (Sucrose) | 10 g/day | 6 weeks | Healthy Volunteers | No significant change | [1] |
| Placebo (Glucose/Lactose) | 10 g/day | 26-33 days | Healthy Volunteers | No significant change | [1] |
Table 2: Effects of this compound and Alternatives on Lactobacillus Abundance
| Prebiotic | Dosage | Duration | Study Population | Change in Lactobacillus Abundance | Reference |
| This compound | 20 g/day | 4 weeks | Healthy Volunteers | Significant increase (1.9 log CFU) | [1] |
| This compound | 5 g/day | 5 days | In vitro model | Increase observed | [3] |
| Lactitol | 20 g/day | 4 weeks | Healthy Volunteers | Significant increase (0.7 log CFU) | [1] |
| Placebo (Sucrose/Lactose) | 20 g/day | 4 weeks | Healthy Volunteers | No significant change | [1] |
Table 3: Effects of this compound on Short-Chain Fatty Acid (SCFA) Concentrations
| SCFA | This compound Dosage | Duration | Study Model | Change in Concentration | Reference |
| Total SCFAs | 2-5 g/day | 120 hours | In vitro | Increased (e.g., 471 mmol with 5g/day vs 332 mmol with control) | [1] |
| Acetate | 2 g/day | 5 days | In vitro model | Increased | [3] |
| Butyrate | ≥ 3 g/day | 5 days | In vitro model | Increased | [3] |
| Branched-Chain Fatty Acids | Not Specified | 3 weeks | C57BL/6J mice | Significantly decreased | [5] |
| Total SCFAs | Not Specified | 3 weeks | C57BL/6J mice | No significant variation in total SCFAs, acetate, propionate, or butyrate | [5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the cited studies are outlined below.
Gut Microbiota Composition Analysis: 16S rRNA Gene Sequencing
This protocol provides a standardized workflow for analyzing the taxonomic composition of the gut microbiota from fecal samples.
-
Sample Collection and Storage : Fecal samples are collected in sterile containers and immediately frozen at -80°C to preserve microbial DNA.
-
DNA Extraction :
-
Thaw fecal samples on ice.
-
Use a commercially available DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions. This typically involves bead-beating to mechanically lyse bacterial cells, followed by purification of the DNA.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification of the 16S rRNA Gene :
-
Amplify a specific variable region of the 16S rRNA gene (commonly the V3-V4 region) using universal primers.
-
The primers are designed with overhangs to allow for the addition of sequencing adapters and barcodes in a subsequent PCR step.
-
Perform the PCR in triplicate for each sample to minimize amplification bias.
-
-
Library Preparation :
-
Pool the triplicate PCR products for each sample.
-
Purify the PCR products to remove primers and dNTPs.
-
Perform a second PCR to attach dual-index barcodes and sequencing adapters to the amplicons. This allows for the pooling of multiple samples in a single sequencing run.
-
Purify the final library and quantify it.
-
-
Sequencing :
-
Sequence the prepared library on a high-throughput sequencing platform, such as the Illumina MiSeq or HiSeq.
-
-
Data Analysis :
-
Demultiplex the raw sequencing reads based on the barcodes.
-
Perform quality filtering to remove low-quality reads.
-
Use a bioinformatics pipeline (e.g., QIIME 2, DADA2) to cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).[3]
-
Assign taxonomy to the ASVs/OTUs by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Perform downstream statistical analyses to compare the microbial composition between different experimental groups.
-
Short-Chain Fatty Acid (SCFA) Analysis: Gas Chromatography
This protocol details the measurement of SCFA concentrations in fecal samples.
-
Sample Preparation :
-
Freeze-dry fecal samples to remove water.
-
Homogenize the dried feces to a fine powder.
-
Accurately weigh a portion of the homogenized sample.
-
-
Extraction of SCFAs :
-
Add a known volume of an acidic solution (e.g., HCl) to the fecal sample to protonate the SCFAs, making them more volatile.[6]
-
Add an internal standard (e.g., 2-ethylbutyric acid) to correct for variations in extraction efficiency and injection volume.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the solid debris.
-
Transfer the supernatant, which contains the SCFAs, to a new tube.
-
-
Gas Chromatography (GC) Analysis :
-
Inject a small volume of the supernatant into a gas chromatograph equipped with a Flame Ionization Detector (FID).[4]
-
The SCFAs are separated based on their boiling points and retention times as they pass through a capillary column.
-
The FID detects the separated SCFAs as they elute from the column.
-
-
Quantification :
-
Prepare a standard curve using known concentrations of acetate, propionate, butyrate, and other relevant SCFAs.
-
Calculate the concentration of each SCFA in the fecal samples by comparing their peak areas to the standard curve and correcting for the internal standard.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of action of this compound and the typical workflow of a clinical trial investigating its effects.
Caption: A typical experimental workflow for a randomized controlled trial.
Caption: Signaling pathways activated by this compound-derived SCFAs.
Conclusion
The evidence presented in this guide demonstrates that this compound is a potent prebiotic, effectively stimulating the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus. Its fermentation leads to the production of short-chain fatty acids, which play a crucial role in maintaining gut health through various signaling pathways. Comparative data suggests that this compound is comparable, and in some instances more effective, than other prebiotics like inulin and FOS in modulating the gut microbiota. The provided experimental protocols offer a foundation for researchers to conduct further cross-validation studies in the field of gut health and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 5. G Protein-Coupled Receptor 109A and Host Microbiota Modulate Intestinal Epithelial Integrity During Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
A Head-to-Head Clinical Showdown: A-Lactulose Versus Other Osmotic Laxatives in the Treatment of Constipation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A-Lactulose against other leading osmotic laxatives. Drawing on data from head-to-head clinical trials, we delve into the efficacy, safety, and experimental protocols of these agents, offering a comprehensive resource to inform research and development in gastroenterology.
Executive Summary
This compound, a synthetic disaccharide, has long been a cornerstone in the management of constipation due to its osmotic laxative effect. However, the landscape of osmotic laxatives has expanded to include other molecules such as lactitol, polyethylene (B3416737) glycol (PEG), sorbitol, and magnesium hydroxide (B78521). This guide synthesizes findings from direct comparative clinical trials to elucidate the relative performance of this compound.
Overall, the evidence suggests that while this compound is an effective osmotic laxative, polyethylene glycol (PEG) often demonstrates superior efficacy in terms of increased stool frequency and improved stool consistency, frequently with a better side-effect profile. Lactitol emerges as a strong competitor, with comparable efficacy to this compound but with superior palatability and fewer adverse events reported in several studies. Sorbitol presents a cost-effective alternative with similar efficacy to this compound. Magnesium hydroxide also shows comparable efficacy, though its taste can be a factor in patient compliance.
Mechanism of Action: The Osmotic Effect
Osmotic laxatives function by creating an osmotic gradient within the intestinal lumen. These poorly absorbed substances draw water into the colon, increasing the water content of the stool, thereby softening it and promoting bowel movements. While the fundamental principle is the same, subtle differences in their molecular properties and interactions with the gut microbiota can influence their efficacy and side-effect profiles.
A key area of ongoing research is the role of aquaporins (AQPs), which are water channels in cell membranes that facilitate water transport. Some evidence suggests that certain osmotic laxatives may modulate the expression of these channels. For instance, magnesium sulfate (B86663) has been shown to increase the expression of AQP3 in the colon, potentially enhancing its laxative effect. The direct impact of this compound and other osmotic laxatives on AQP expression remains an active area of investigation.
Validating the Mechanism of Lactulose in Reducing Blood Ammonia: A Comparative Guide
This guide provides a comprehensive comparison of lactulose (B1674317) with other therapeutic alternatives for reducing blood ammonia (B1221849) levels, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of current treatment strategies for hyperammonemia, a critical concern in conditions such as hepatic encephalopathy (HE).
Mechanism of Action: Lactulose
Lactulose, a synthetic, non-absorbable disaccharide, has been a cornerstone in the management of hyperammonemia for decades.[1][2] Its efficacy is attributed to a multi-faceted mechanism primarily centered in the colon.[2][3][4]
-
Colonic Acidification: Upon reaching the colon, lactulose is metabolized by gut bacteria into short-chain fatty acids (SCFAs), such as lactic acid and acetic acid.[1][2][5] This process lowers the colonic pH.[1][3][4] The acidic environment promotes the conversion of absorbable ammonia (NH3) into the non-absorbable ammonium (B1175870) ion (NH4+), effectively trapping it within the colon for excretion.[1][3][4][6]
-
Osmotic Catharsis: The un-metabolized lactulose and the resulting organic acids exert an osmotic effect, drawing water into the intestinal lumen.[1][4][5] This increases stool volume and accelerates intestinal transit, reducing the time available for ammonia production and absorption.[1][3][6][7]
-
Modulation of Gut Microbiota: Lactulose fosters the growth of saccharolytic (sugar-fermenting) bacteria, such as Lactobacillus and Bifidobacterium, while suppressing the proliferation of urease-producing, proteolytic bacteria that generate ammonia.[1][3][5] The bacteria also utilize the trapped ammonia as a nitrogen source for protein synthesis, further decreasing the ammonia load.[2][4][8]
Comparative Efficacy of Ammonia-Lowering Agents
While lactulose is a first-line therapy, other agents are used either as alternatives or as adjuncts, particularly in cases of intolerance or inadequate response. The primary alternative is the non-absorbable antibiotic Rifaximin (B1679331). Other options include L-Ornithine L-Aspartate (LOLA), probiotics, and polyethylene (B3416737) glycol (PEG).[9]
The following tables summarize data from key clinical trials comparing the efficacy of these agents.
Table 1: Lactulose vs. Rifaximin in Treating Overt Hepatic Encephalopathy
| Parameter | Lactulose Group | Rifaximin Group | p-value | Study Reference |
| Efficacy (Patient Improvement) | 95.4% (21 of 22) | 84.4% (27 of 32) | 0.315 | [10],[11] |
| Mean HE Index (Pre-Treatment) | 11.3 | 10.0 | - | [10],[11] |
| Mean HE Index (Post-Treatment) | 5.0 | 4.2 | <0.01 | [10],[11] |
| Blood Ammonia Improvement | 59.1% (13 of 22) | 78.1% (25 of 32) | NS | [10] |
Data from a prospective randomized study in Korean patients with HE.[10]
Table 2: Combination Therapy (Lactulose + Rifaximin) vs. Lactulose Monotherapy
| Parameter | Lactulose + Rifaximin | Lactulose + Placebo | p-value | Study Reference |
| Complete Reversal of HE | 76% (48 of 63) | 50.8% (29 of 57) | <0.004 | [12] |
| Mortality | 23.8% | 49.1% | <0.05 | [12] |
| Mean Hospital Stay (days) | 5.8 ± 3.4 | 8.2 ± 4.6 | 0.001 | [12] |
Data from a randomized, double-blind, controlled trial on overt HE.[12] Combination therapy with rifaximin and lactulose is associated with a 58% reduction in bouts of acute HE and a 50% reduction in related hospitalizations.
Experimental Protocols
Validating the effects of lactulose and its alternatives requires robust and standardized experimental methodologies.
Accurate measurement of blood ammonia is critical but prone to pre-analytical errors due to the analyte's instability.[13][14]
Objective: To quantify ammonia concentration in whole blood or plasma.
Materials:
-
Vacutainer tubes containing EDTA or heparin.
-
Centrifuge (refrigerated).
-
Dry ice for transport/storage.
-
Ammonia assay kit (e.g., enzymatic UV method based on glutamate (B1630785) dehydrogenase).
-
Spectrophotometer.
Procedure:
-
Sample Collection: Draw blood without the use of a tourniquet if possible, to avoid falsely elevating ammonia levels.[15] Collect the sample in a pre-chilled EDTA or heparin tube.
-
Sample Handling: Place the tube immediately on ice.[15] The sample must be processed promptly.
-
Plasma Separation: Within 15-20 minutes of collection, centrifuge the blood at 1000-1500 x g for 10 minutes at 4°C.
-
Storage: Immediately transfer the plasma to a clean, labeled tube and freeze it on dry ice if analysis is not performed within the hour.[14] Ammonia is stable in frozen plasma but increases rapidly in whole blood at room temperature.[13][14]
-
Quantification: Analyze the plasma sample using an enzymatic assay, which is a common method in clinical settings.[13] This typically involves the glutamate dehydrogenase (GLDH) reaction, where the decrease in NADH is measured spectrophotometrically and is proportional to the ammonia concentration.
Objective: To measure changes in the colonic environment induced by lactulose.
Materials:
-
pH meter with a suitable electrode.
-
Homogenizer.
-
Reagents for ammonia quantification (as in Protocol 1).
-
Deionized water.
Procedure:
-
Sample Collection: Collect fresh fecal samples from subjects before and after the treatment period.
-
Sample Preparation: Weigh a portion of the fecal sample (e.g., 1 gram) and homogenize it in a fixed volume of deionized water (e.g., 9 mL) to create a 10% w/v slurry.
-
pH Measurement: Calibrate the pH meter and measure the pH of the fecal slurry.
-
Ammonia Measurement: Centrifuge the slurry to obtain a clear supernatant. Analyze the supernatant for ammonia concentration using the same enzymatic method as for blood.
Treatment Algorithm and Alternative Mechanisms
The choice of therapy for hyperammonemia often follows a stepwise approach.
-
Rifaximin: A non-absorbable antibiotic that reduces ammonia-producing enteric bacteria by inhibiting bacterial RNA synthesis. It is often used as an add-on therapy to lactulose.
-
L-Ornithine L-Aspartate (LOLA): This agent is thought to enhance ammonia detoxification in the liver and muscles by stimulating the urea (B33335) cycle and glutamine synthesis.[9]
-
Probiotics: These aim to modulate the gut microbiota in a manner similar to lactulose, promoting the growth of non-urease-producing bacteria.
-
Polyethylene Glycol (PEG): An osmotic laxative that can offer a faster resolution of HE in some patients compared to lactulose.
Conclusion
Lactulose remains a fundamental therapy for reducing blood ammonia, acting through a well-established triple mechanism of colonic acidification, osmotic catharsis, and gut flora modulation. Controlled studies have consistently shown that it reduces blood ammonia levels by 25-50%.[2][3] While effective, its performance can be enhanced, particularly in severe or refractory cases of hepatic encephalopathy, by combining it with Rifaximin, which has been shown to significantly improve patient outcomes, including reversal of HE and reduced mortality.[12] The choice between monotherapy and combination therapy, or the use of other alternatives like LOLA or PEG, depends on patient tolerance, response, and the severity of the condition. Standardized experimental protocols are crucial for accurately validating and comparing the efficacy of these different therapeutic strategies.
References
- 1. Why do we use Lactulose and Rifaximin for Hepatic Encephalopathy? | AASLD [aasld.org]
- 2. Lactulose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. quora.com [quora.com]
- 5. Low-Dose Lactulose as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiology - How does lactulose cause the removal of ammonia from the colon? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Mechanism for lowering blood ammonia levels by lactitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ammonia production by intestinal bacteria: the effects of lactose, lactulose and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic Encephalopathy Treatment: Beyond Lactulose and Rifaximin - Practical Gastro [practicalgastro.com]
- 10. Comparison of Rifaximin and Lactulose for the Treatment of Hepatic Encephalopathy: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A randomized, double-blind, controlled trial comparing rifaximin plus lactulose with lactulose alone in treatment of overt hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 15. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-Lactulose and Fructooligosaccharides on Probiotic Growth
For Immediate Publication
A-Lactulose and Fructooligosaccharides (FOS) both demonstrate robust prebiotic properties, effectively stimulating the growth of beneficial probiotic bacteria. However, their efficacy varies between different probiotic genera, with this compound showing a particular advantage in promoting acid production in Bifidobacterium species, while FOS may enhance the antioxidant activity of both Bifidobacterium and Lactobacillus. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection of prebiotics for synbiotic formulations.
This comparative guide delves into the quantitative data on probiotic growth, details the experimental protocols for assessing prebiotic efficacy, and visualizes the metabolic pathways involved.
Quantitative Comparison of Probiotic Growth and Metabolism
The stimulatory effects of this compound and Fructooligosaccharides (FOS) on various probiotic strains have been quantified through parameters such as changes in optical density (a measure of bacterial growth), acid production (lactic acid percentage and pH), and antioxidant activity.
Probiotic Growth (ΔOD600) after 24 hours of Aerobic Incubation
The change in optical density at 600 nm (ΔOD600) indicates the extent of bacterial growth. The following table summarizes the mean growth of different probiotic groups in media supplemented with dextrose (a readily metabolizable sugar), FOS, or this compound.
| Probiotic Genus/Species | Dextrose (Control) | Fructooligosaccharides (FOS) | This compound |
| Lactobacillus spp. | 0.51 ± 0.05 | 0.28 ± 0.04 | 0.41 ± 0.05 |
| Bifidobacterium spp. | 0.09 ± 0.01 | 0.07 ± 0.01 | 0.08 ± 0.01 |
| E. coli Nissle 1917 & B. coagulans | 0.61 ± 0.02 | 0.54 ± 0.05 | 0.62 ± 0.01 |
Data compiled from a comparative analysis of common probiotics.[1]
Acid Production by Probiotic Genera in Anaerobic Conditions
The fermentation of prebiotics by probiotics leads to the production of organic acids, primarily lactic acid, which lowers the pH of the environment. This acidification can inhibit the growth of pathogenic bacteria.
Lactic Acid Production (%)
| Probiotic Genus | Dextrose (Control) | Fructooligosaccharides (FOS) | This compound |
| Lactobacillus spp. | 1.11 ± 0.04 | 0.73 ± 0.03 | 0.82 ± 0.04 |
| Bifidobacterium spp. | 0.38 ± 0.02 | 0.43 ± 0.02 | 0.58 ± 0.02 |
Data reflects the percentage of lactic acid after 24 hours of anaerobic fermentation.[1][2] A study on Lactobacillus casei LcS showed a particularly pronounced difference, with this compound leading to higher lactic acid production than FOS.[1][2]
pH Levels
| Probiotic Genus | Dextrose (Control) | Fructooligosaccharides (FOS) | This compound |
| Lactobacillus spp. | 4.00 ± 0.05 | 4.49 ± 0.07 | 4.34 ± 0.06 |
| Bifidobacterium spp. | 5.25 ± 0.08 | 5.16 ± 0.07 | 5.06 ± 0.06 |
pH values measured after 24 hours of anaerobic fermentation.[3]
Antioxidant Activity of Probiotics
The antioxidant capacity of the fermentation products was measured, with results indicating that the choice of prebiotic can influence this functional property. FOS was found to significantly enhance the antioxidant activity of both Bifidobacterium spp. and Lactobacillus spp. when compared to this compound.[2][3]
Experimental Protocols
To ensure the reproducibility of prebiotic efficacy studies, a detailed experimental protocol for an in vitro probiotic growth assay is provided below. This protocol is a synthesis of methodologies reported in the scientific literature.
In Vitro Probiotic Growth Assay with Prebiotics
1. Media Preparation:
-
Basal Medium: A modified de Man, Rogosa and Sharpe (MRS) broth for Lactobacillus and Bifidobacterium is prepared, omitting glucose as a carbon source. The basal medium typically contains peptone (10 g/L), yeast extract (5 g/L), beef extract (10 g/L), dipotassium (B57713) hydrogen phosphate (B84403) (2 g/L), sodium acetate (B1210297) (5 g/L), ammonium (B1175870) citrate (B86180) (2 g/L), magnesium sulfate (B86663) (0.1 g/L), manganese sulfate (0.05 g/L), and Tween 80 (1 mL/L).
-
Prebiotic Supplementation: Separate batches of the basal medium are supplemented with 2% (w/v) of either this compound or FOS as the primary carbohydrate source. A positive control medium with 2% (w/v) glucose and a negative control medium with no carbohydrate source are also prepared.
-
Sterilization: All prepared media are sterilized by autoclaving at 121°C for 15 minutes.
2. Inoculum Preparation:
-
The selected probiotic strain is cultured in standard MRS broth (containing glucose) under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, 5% CO₂) at 37°C for 24-48 hours to reach the late logarithmic growth phase.
-
The bacterial cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS) to remove residual sugars and metabolites, and then resuspended in PBS to a known optical density (e.g., OD600 of 1.0).
3. Fermentation and Growth Monitoring:
-
The prepared media are inoculated with the washed probiotic culture (e.g., a 1% v/v inoculum).
-
The cultures are incubated anaerobically at 37°C.
-
Bacterial growth is monitored over a 24 to 48-hour period by measuring the optical density at 600 nm (OD600) at regular time intervals (e.g., every 2-4 hours).
4. Analysis of Fermentation Products:
-
At the end of the incubation period, samples are collected for further analysis.
-
The pH of the culture supernatant is measured.
-
The concentration of lactic acid is determined by titration or high-performance liquid chromatography (HPLC).
-
Short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate (B1204436) can be quantified using gas chromatography (GC) or HPLC.
-
Antioxidant activity can be assessed using assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
Signaling Pathways and Metabolic Mechanisms
The differential effects of this compound and FOS on probiotic growth are rooted in their distinct metabolic pathways within the bacteria.
Experimental workflow for in vitro prebiotic efficacy testing.
Fructooligosaccharides (FOS) Metabolism in Lactobacillus
Lactobacillus species have evolved sophisticated systems for the uptake and metabolism of FOS. This often involves an ATP-binding cassette (ABC) transport system that internalizes the oligosaccharide, followed by intracellular hydrolysis by β-fructosidases into fructose (B13574) and glucose, which then enter the glycolytic pathway.
Metabolic pathway of FOS in Lactobacillus.
This compound Metabolism in Bifidobacterium
Bifidobacterium species are known for their efficient utilization of this compound, a key factor in its "bifidogenic" reputation. This compound is typically transported into the cell and then hydrolyzed by a β-galactosidase into its constituent monosaccharides, galactose and fructose. These sugars are then funneled into the "bifid shunt," a unique metabolic pathway in Bifidobacterium that produces lactic acid and acetic acid.
Metabolic pathway of this compound in Bifidobacterium.
Conclusion
Both this compound and Fructooligosaccharides serve as effective prebiotics, fostering the growth of beneficial probiotic bacteria. The choice between them may be guided by the specific probiotic strains of interest and the desired functional outcome. This compound appears to be a superior choice for formulations targeting high acid production by Bifidobacterium species. Conversely, FOS may be preferred when aiming to enhance the antioxidant properties of a synbiotic product containing Lactobacillus or Bifidobacterium. This comparative guide provides the foundational data and methodologies to support informed decisions in the development of next-generation synbiotic products.
References
- 1. scirp.org [scirp.org]
- 2. Comparative Analysis of Lactulose and Fructooligosaccharide on Growth Kinetics, Fermentation, and Antioxidant Activity of Common Probiotics [scirp.org]
- 3. Comparative Analysis of Lactulose and Fructooligosaccharide on Growth Kinetics, Fermentation, and Antioxidant Activity of Common Probiotics [file.scirp.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-Lactulose (lactulose) with its alternatives in improving health-related quality of life (HRQoL), particularly in the context of hepatic encephalopathy (HE) and chronic constipation. The following sections present quantitative data from various studies, detailed experimental protocols, and visualizations of mechanisms and workflows to aid in the design and replication of future research.
Quantitative Data Summary
The efficacy of lactulose (B1674317) in improving HRQoL has been evaluated in numerous studies, often in comparison with other treatments. The following tables summarize the key quantitative findings from comparative clinical trials.
Table 1: Lactulose vs. Rifaximin for Health-Related Quality of Life in Minimal Hepatic Encephalopathy (MHE)
| Outcome Measure | Lactulose | Rifaximin | Study Details |
| MHE Reversal Rate (3 months) | 69.1% (38/55 patients) | 73.7% (42/57 patients) | Sidhu et al. (2016)[1][2] |
| Sickness Impact Profile (SIP) Total Score Improvement | Statistically significant improvement from baseline | Statistically significant improvement from baseline | Sidhu et al. (2016)[1][2] |
| Adverse Events (Flatulence) | Significantly higher proportion of patients | Lower proportion of patients | Sidhu et al. (2016)[1][2] |
| Adverse Events (Diarrhea) | Significantly higher proportion of patients | Lower proportion of patients | Sidhu et al. (2016)[1][2] |
Table 2: Lactulose vs. Polyethylene Glycol (PEG) for Quality of Life in Chronic Constipation
| Outcome Measure | Lactulose | Polyethylene Glycol (PEG) | Study Details |
| Patient Assessment of Constipation Quality of Life (PAC-QOL) Score (Post-treatment) | 55.15 ± 7.48 | 39.98 ± 5.61 (p<0.05) | A study on functional constipation[3] |
| Patient Assessment of Constipation Symptoms (PAC-SYM) Mean Score Improvement | 37.3% (44/118 patients) | 52.5% (62/118 patients) (RR 1.40, 95% CI: 1.05-1.88) | A study in pregnant women[4] |
| Mean Defecation Frequency/Week (Post-treatment) | 5.8 ± 3.0 | 8.6 ± 2.7 (p<0.05) | A pediatric study[5] |
Table 3: Lactulose vs. Lactitol for Hepatic Encephalopathy
| Outcome Measure | Lactulose | Lactitol | Study Details |
| Improvement in HE Grade (Effectiveness) | 263/285 patients (92.3%) | 275/285 patients (96.5%) (p<0.05) | Rasool et al. (2020)[6] |
| Patient Tolerance (Taste) | Reported as "too sweet" | Better tolerated | Urios et al. (1996)[7] |
| Adverse Events (Flatulence) | Higher frequency | Lower frequency (p<0.01) | Blanc et al. (1992)[5] |
Experimental Protocols
Replicating studies requires meticulous adherence to established methodologies. Below are detailed protocols for key experiments cited in the literature.
Assessment of Health-Related Quality of Life using the Sickness Impact Profile (SIP)
The Sickness Impact Profile (SIP) is a behaviorally-based measure of health status.[8][9][10] It consists of 136 items in 12 categories.[8]
Protocol:
-
Participant Instruction: Participants are instructed to respond to the items that they are sure describe them on that day and are related to their health.
-
Item Response: For each statement, the participant indicates with a "yes" or "no" whether the statement accurately describes their current health status.
-
Scoring:
-
Each item has a pre-assigned weight.
-
The scores for each of the 12 categories are calculated by summing the weights of the endorsed items in that category and dividing by the maximum possible score for that category, then multiplying by 100.
-
The total SIP score is calculated by summing the weights of all endorsed items across all categories, dividing by the total maximum possible score, and multiplying by 100.
-
-
Interpretation: Higher scores indicate a greater impact of sickness on daily functioning and a lower health-related quality of life.
Assessment of Cognitive Function in Minimal Hepatic Encephalopathy (MHE)
The diagnosis of MHE and the assessment of treatment efficacy on cognitive function often involve a battery of neuropsychological tests. The Psychometric Hepatic Encephalopathy Score (PHES) is considered a gold standard.[11][12]
Protocol for the Psychometric Hepatic Encephalopathy Score (PHES) Battery:
-
Test Components: The PHES battery includes the following tests:
-
Number Connection Test A (NCT-A): Participants are required to connect numbers in ascending order as quickly as possible.
-
Number Connection Test B (NCT-B): Participants connect alternating numbers and letters in ascending order.
-
Digit Symbol Test (DST): Participants are given a key of symbols corresponding to numbers and are asked to fill in the correct symbols for a sequence of numbers.[13]
-
Serial Dotting Test: Participants are required to place a dot in the center of a series of circles as quickly and accurately as possible.
-
Line Tracing Test: Participants must trace a line between two other lines without touching them.
-
-
Administration: A trained administrator conducts the tests in a quiet environment. The time taken to complete each test and the number of errors are recorded.
-
Scoring: The raw scores for each test are converted to Z-scores based on age and education-matched normative data. The individual Z-scores are then summed to obtain the final PHES score.
-
Interpretation: A lower PHES score indicates poorer cognitive function. A score below a certain cutoff (e.g., -4) is often used to diagnose MHE.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The therapeutic effects of lactulose are primarily mediated through its influence on the gut microbiome and ammonia (B1221849) metabolism.
Caption: Mechanism of action of this compound in the gastrointestinal tract.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing lactulose to an alternative treatment for improving HRQoL.
Caption: A typical experimental workflow for a comparative clinical trial.
References
- 1. Rifaximin vs. lactulose in treatment of minimal hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Polyethylene glycol compared to lactulose for constipation in pregnancy: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fmhr.net [fmhr.net]
- 6. theprofesional.com [theprofesional.com]
- 7. Lactitol vs. lactulose in the treatment of chronic recurrent portal-systemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sickness Impact Profile: development and final revision of a health status measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sickness impact profile: conceptual formulation and methodology for the development of a health status measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sickness impact profile: validation of a health status measure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimal hepatic encephalopathy – diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Useful Tests for Hepatic Encephalopathy in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. binasss.sa.cr [binasss.sa.cr]
A-Lactulose vs. Lactitol for Hepatic Encephalopathy: A Comparative Guide for Researchers
An objective comparison of A-Lactulose and lactitol (B1674232) for the treatment of hepatic encephalopathy, supported by experimental data, for researchers, scientists, and drug development professionals.
In the management of hepatic encephalopathy (HE), a serious complication of liver cirrhosis, the non-absorbable disaccharides this compound and lactitol are established therapeutic mainstays. Both agents exert their primary effects within the colon, leveraging microbial fermentation to reduce the production and absorption of ammonia (B1221849), a key neurotoxin implicated in the pathogenesis of HE. This guide provides a detailed comparison of their efficacy, safety, and mechanisms of action, supported by data from clinical trials to inform research and drug development.
Mechanism of Action: A Shared Pathway
This compound and lactitol are synthetic sugars that pass through the small intestine undigested. Upon reaching the colon, they are metabolized by gut bacteria into short-chain fatty acids, primarily lactic acid and acetic acid. This process leads to a reduction in the colonic pH. The acidification of the colon promotes the conversion of ammonia (NH3) to the non-absorbable ammonium (B1175870) ion (NH4+), effectively trapping it in the colon and preventing its entry into the bloodstream. Furthermore, the osmotic activity of these sugars and their metabolites induces a cathartic effect, facilitating the expulsion of the trapped ammonium.
Efficacy: A Tale of Two Sugars
Clinical evidence largely indicates that this compound and lactitol possess comparable efficacy in the treatment of hepatic encephalopathy. Multiple randomized controlled trials and meta-analyses have found no statistically significant differences between the two in improving clinical outcomes.[1][2]
| Parameter | This compound | Lactitol | Study Details |
| Clinical Resolution of Acute HE | 11/20 patients (55%) | 11/20 patients (55%) | 40 patients with acute PSE, 5-day treatment.[2] |
| Moderate Improvement in Acute HE | 5/20 patients (25%) | 6/20 patients (30%) | 40 patients with acute PSE, 5-day treatment.[2] |
| No Response in Acute HE | 4/20 patients (20%) | 3/20 patients (15%) | 40 patients with acute PSE, 5-day treatment.[2] |
| Improvement in Chronic HE | Similar to lactitol | Similar to this compound | Meta-analysis of 5 studies (4 crossover, 1 parallel) with 77 patients.[3] |
| PSE Index Improvement | No significant difference from lactitol | No significant difference from this compound | Meta-analysis of 5 studies.[3] |
Side Effect Profile: A Point of Differentiation
While efficacy is similar, the side effect profiles of this compound and lactitol show notable differences, which can impact patient compliance and preference. Lactitol is generally reported to be better tolerated, primarily due to a lower incidence of flatulence and a more palatable taste.
| Side Effect | This compound | Lactitol | Study Details |
| Flatulence | Higher frequency (p < 0.01) | Lower frequency | Meta-analysis of 5 studies.[3] |
| Taste/Palatability | Often described as "too sweet," may cause nausea | Generally considered more palatable | 25 patients in a cross-over trial.[1] |
| Diarrhea | Dose-related | Dose-related | 14 patients in a cross-over study.[4] |
Experimental Protocols
To ensure the robust evaluation of therapies for hepatic encephalopathy, standardized and detailed experimental protocols are crucial. Below are outlines of key methodologies employed in comparative studies of this compound and lactitol.
Assessment of Hepatic Encephalopathy
A comprehensive assessment of HE in a clinical trial setting typically involves a combination of clinical grading, psychometric testing, and electrophysiological measures.
References
- 1. Lactitol vs. lactulose in the treatment of chronic recurrent portal-systemic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactitol versus lactulose in the treatment of acute portal systemic encephalopathy (PSE). A controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactitol or lactulose in the treatment of chronic hepatic encephalopathy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactitol and lactulose for the treatment of subclinical hepatic encephalopathy in cirrhotic patients. A randomised, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Lactulose's Effect on Stool Consistency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactulose (B1674317), a synthetic disaccharide, has been a cornerstone in the management of constipation for decades. Its efficacy in improving stool consistency is attributed to its osmotic activity and its role as a prebiotic, modulating the gut microbiota. This guide provides a comprehensive assessment of the reproducibility of lactulose's effects on stool consistency, supported by experimental data from various clinical trials. We also offer a comparative analysis with other common laxatives, providing a valuable resource for research and development in this therapeutic area.
Mechanism of Action: A Dual Approach
Lactulose exerts its effects on stool consistency through two primary mechanisms:
-
Osmotic Effect: As a non-absorbable sugar, lactulose reaches the colon intact.[1] There, it is fermented by colonic bacteria into short-chain fatty acids (SCFAs), such as lactic acid and acetic acid.[2] This process increases the osmotic pressure within the colonic lumen, drawing water into the intestines. The increased water content softens the stool, making it easier to pass.[1][3]
-
Prebiotic Effect: Lactulose selectively stimulates the growth and activity of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. This modulation of the gut microbiota contributes to a healthier gut environment and can influence bowel habits.
Below is a signaling pathway diagram illustrating the mechanism of action of lactulose.
Caption: Mechanism of action of lactulose in the gastrointestinal tract.
Reproducibility of Lactulose's Effect on Stool Consistency
The reproducibility of lactulose's effect on stool consistency has been evaluated across numerous clinical trials in diverse patient populations. A consistent finding is that lactulose significantly improves stool consistency compared to placebo.
Key Findings from Clinical Trials:
-
A double-blind, crossover study in both normal and chronically constipated volunteers demonstrated that lactulose syrup produced statistically significant increases in stool frequency, weight, volume, and water content, leading to softer stools compared to a placebo.[3]
-
In a study involving postpartum women with constipation, lactulose intervention led to a significant improvement in stool consistency as measured by the Bristol Stool Scale, with a noticeable decrease in hard stools (types 1-2) and an increase in ideal stools (types 3-4).[4] This effect was observed to be stable from the seventh day of intervention and was maintained even after discontinuation of the medication.[4]
-
A randomized controlled trial in Chinese children with chronic constipation found that after 6 weeks of treatment, lactulose resulted in better outcomes in daily stool frequency and stool consistency compared to a placebo.[5]
While generally consistent, the magnitude of the effect can vary depending on several factors:
-
Dosage: The laxative effects of lactulose are dose-related.[3] Higher doses generally lead to a more pronounced effect on stool softening.
-
Patient Population: The response to lactulose can differ among various patient groups, including adults, children, and the elderly.[1][6]
-
Individual Microbiota Composition: As lactulose's effect is partially mediated by gut bacteria, individual variations in the gut microbiome could influence the response.
Comparative Efficacy with Other Laxatives
To provide a comprehensive assessment, it is crucial to compare lactulose's performance with other commonly used laxatives.
Lactulose vs. Polyethylene (B3416737) Glycol (PEG)
Polyethylene glycol is another osmotic laxative frequently used for the treatment of constipation.
Experimental Protocol: Representative PEG vs. Lactulose Trial
A randomized, multicenter study could be designed as follows:
-
Participants: Patients with functional constipation according to Rome IV criteria.
-
Intervention: Random allocation to receive either PEG 3350 (e.g., 17g/day) or lactulose (e.g., 20g/day) for a duration of 12 weeks.
-
Primary Outcome: Change in the number of spontaneous bowel movements per week.
-
Secondary Outcomes: Change in stool consistency (measured by the Bristol Stool Scale), patient-reported symptoms (e.g., straining, bloating), and adverse events.
The following diagram illustrates a typical experimental workflow for such a comparative study.
Caption: Experimental workflow for a comparative trial of PEG vs. Lactulose.
Quantitative Data Summary: Lactulose vs. PEG
| Outcome Measure | Lactulose | Polyethylene Glycol (PEG) | Key Findings |
| Stool Consistency (Bristol Scale) | Significant improvement | Generally superior improvement | Multiple studies and a meta-analysis indicate that PEG is more effective than lactulose in improving stool consistency.[2][7][8] |
| Stool Frequency | Increased frequency | Generally greater increase in frequency | PEG has been shown to be more effective in increasing the number of bowel movements per week compared to lactulose.[7][9] |
| Adverse Events | Bloating, flatulence, abdominal pain | Lower incidence of bloating and flatulence | Patients treated with PEG often report fewer side effects like bloating and flatulence compared to those on lactulose.[9] |
Lactulose vs. Sorbitol
Sorbitol is a sugar alcohol that also acts as an osmotic laxative.
Quantitative Data Summary: Lactulose vs. Sorbitol
| Outcome Measure | Lactulose | Sorbitol | Key Findings |
| Laxative Effect | Effective | Similarly effective | A randomized, double-blind, crossover trial in elderly men with chronic constipation found no clinically significant differences in the laxative effect between sorbitol and lactulose.[10] |
| Bowel Movements per Week | 7.02 (average) | 6.71 (average) | The average number of bowel movements per week was similar for both treatments.[10] |
| Patient Preference | 12 out of 30 patients preferred lactulose | 11 out of 30 patients preferred sorbitol | Patient preference was nearly equal between the two treatments.[10] |
| Adverse Events | Higher incidence of nausea | Lower incidence of nausea | Nausea was reported more frequently with lactulose than with sorbitol.[10][11] |
Conclusion
The available evidence from numerous clinical trials demonstrates a reproducible effect of lactulose in improving stool consistency in patients with constipation. This effect is consistently observed across different patient populations and is dose-dependent. However, when compared to other osmotic laxatives, particularly polyethylene glycol, lactulose may be slightly less effective in improving stool consistency and frequency and may be associated with a higher incidence of side effects such as bloating and flatulence. In comparison to sorbitol, lactulose shows similar efficacy, with the primary difference being a higher rate of nausea associated with lactulose.
For drug development professionals, these findings highlight the importance of considering not only the efficacy but also the side-effect profile and patient tolerance when developing new treatments for constipation. While lactulose remains a valuable therapeutic option, the data suggests that alternatives like PEG may offer a more favorable balance of efficacy and tolerability for some patients. Future research should continue to explore the factors that influence individual responses to different laxatives to enable more personalized treatment approaches.
References
- 1. medcentral.com [medcentral.com]
- 2. ccjm.org [ccjm.org]
- 3. The laxative effects of lactulose in normal and constipated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Observations on the curative effect of lactulose for postpartum constipation based on a large sample study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactulose for the treatment of Chinese children with chronic constipation: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactulose in the management of constipation: a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactulose versus Polyethylene Glycol for Chronic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerance and Long-Term Efficacy of Polyethylene Glycol 4000 (Forlax®) Compared to Lactulose in Elderly Patients with Chronic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic constipation: Current treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cost-effective treatment of constipation in the elderly: a randomized double-blind comparison of sorbitol and lactulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medical Management of Constipation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of A-Lactulose in a Laboratory Setting
A-Lactulose, a synthetic sugar, is a common component in research and pharmaceutical development. While not classified as a hazardous material by all regulatory bodies, proper disposal is crucial to maintain a safe and compliant laboratory environment.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Core Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity of waste. Always consult your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.
For Solid this compound Waste:
-
Collection: Carefully sweep or collect solid this compound waste.
-
Containment: Place the collected material into a clearly labeled, sealed container.
-
Disposal: For small quantities, disposal in the regular laboratory trash may be permissible, but this must be confirmed with your institution's EHS guidelines.[3] For larger quantities, consult your EHS office for guidance on chemical waste pickup.
For Aqueous Solutions of this compound:
-
Evaluation: Determine if your local and institutional regulations permit the drain disposal of non-hazardous, water-soluble substances.[3][4]
-
Small Quantities:
-
Dilution: If permitted, dilute the this compound solution with a large volume of water (a general guideline is a 20:1 water-to-solution ratio).
-
Discharge: Pour the diluted solution down the sanitary sewer, followed by flushing with additional water.[3]
-
-
Large Quantities: For larger volumes of this compound solutions, contact your institution's EHS office. They will provide specific instructions for collection and disposal, which may include chemical waste pickup.[3]
For Empty this compound Containers:
-
Rinsing: Thoroughly rinse empty containers with water to remove any residual this compound.
-
Label Defacement: Obliterate or remove the original label to prevent misidentification.[5]
-
Disposal: Dispose of the rinsed and defaced container in the regular trash or recycling, in accordance with your facility's procedures.[5]
Summary of Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Small quantities may be permissible in regular trash; large quantities require EHS consultation for chemical waste pickup.[3] | Always confirm with institutional EHS guidelines before disposing in regular trash. |
| Aqueous this compound Solution (Small Quantity) | If permitted by EHS, dilute with ample water and pour down the sanitary sewer.[3] | Check for daily volume limits for sewer disposal at your institution.[3] |
| Aqueous this compound Solution (Large Quantity) | Contact your institution's EHS office for guidance on chemical waste pickup.[3] | Do not exceed institutional limits for drain disposal. |
| Empty this compound Containers | After thorough rinsing and label defacement, dispose of in regular trash or recycling.[5] | Ensure all chemical residue is removed. |
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Flowchart
Safety and Handling Precautions
While some sources consider this compound non-hazardous, others indicate it can be an irritant and may be harmful if it comes into contact with skin, is inhaled, or is swallowed.[2][6] Therefore, it is prudent to handle this compound with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[6]
-
Ventilation: Handle in a well-ventilated area to minimize the potential for inhalation.[7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[7]
-
First Aid:
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound waste.
References
- 1. paipharma.com [paipharma.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. tcichemicals.com [tcichemicals.com]
Essential Safety and Handling of A-Lactulose for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of A-Lactulose, including operational and disposal plans, to foster a secure and efficient research environment.
This compound is a synthetic sugar that appears as a white to almost-white powder and is freely soluble in water. While not classified as a hazardous chemical, it can be an irritant to the eyes, skin, and respiratory system. Therefore, adherence to proper safety protocols is crucial to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is required to prevent direct contact and inhalation:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, must be worn. Gloves should be inspected before use and hands should be washed and dried thoroughly after handling.
-
Body Protection: A lab coat or protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: In situations where dust may be generated, a dust respirator or a full-face respirator should be used, especially if exposure limits are exceeded or irritation is experienced.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
1. Preparation and Weighing:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control dust.
-
Before handling, ensure that an eyewash station is readily accessible.
-
Use dedicated, clean spatulas and weighing boats to measure the required amount.
2. Dissolving and Solution Preparation:
-
When preparing solutions, slowly add the this compound powder to the solvent (e.g., water) to avoid splashing and dust generation.
-
Stir the mixture gently until the powder is fully dissolved.
3. Experimental Use:
-
Keep containers of this compound tightly closed when not in use to prevent contamination and absorption of moisture.
-
Avoid eating, drinking, or smoking in the laboratory area where this compound is being handled.
4. Spill Management:
-
In case of a minor spill, carefully sweep or vacuum the powder, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
First Aid Measures
In the event of accidental exposure, immediate action is critical:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
Unused this compound and its containers should be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in household waste. It should be collected in a suitable, labeled container for chemical waste disposal.
Quantitative Data Summary
While specific occupational exposure limits for this compound are not widely established, the following toxicological data provides insight into its relative toxicity.
| Toxicological Data (LD50) | Route | Species | Dose |
| Acute Oral Toxicity | Oral | Rat | 18,160 mg/kg |
| Acute Oral Toxicity | Oral | Mouse | 31,000 mg/kg |
| Acute Intraperitoneal | Intraperitoneal | Rat | 16,000 mg/kg |
| Acute Intraperitoneal | Intraperitoneal | Mouse | 16,000 mg/kg |
| Acute Intravenous | Intravenous | Rat | 14,000 mg/kg |
| Acute Intravenous | Intravenous | Mouse | 10,000 mg/kg |
Procedural Workflow for Handling this compound
The following diagram illustrates the step-by-step process for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
